Tepilamide fumarate
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-O-[2-(diethylamino)-2-oxoethyl] 1-O-methyl (E)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-4-12(5-2)9(13)8-17-11(15)7-6-10(14)16-3/h6-7H,4-5,8H2,1-3H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUGRXRLHCCENI-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC(=O)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)COC(=O)/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208229-58-6 | |
| Record name | Tepilamide fumarate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208229586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TEPILAMIDE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KOS9TZ09CM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of Tepilamide Fumarate: A Technical Guide
Introduction
Tepilamide fumarate (formerly known as PPC-06 or XP23829) is an orally administered small molecule developed for the treatment of moderate-to-severe plaque psoriasis.[1][2] It belongs to the class of fumaric acid esters (FAEs), which have established immunomodulatory, anti-inflammatory, and anti-oxidative properties.[2] Fundamentally, this compound functions as a prodrug, meaning it is an inactive compound that is metabolized in the body to release its active therapeutic agent, Monomethyl Fumarate (MMF).[1][2] This extended-release formulation is designed to provide more efficient and sustained systemic exposure to MMF compared to previous FAE formulations like dimethyl fumarate (DMF).
The therapeutic effects of this compound are mediated by its active metabolite, MMF. The mechanism is multifaceted, primarily revolving around the modulation of two critical intracellular signaling pathways: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This guide provides an in-depth examination of these core mechanisms, supported by clinical data and relevant experimental protocols.
Bioactivation of this compound
Upon oral administration, this compound is absorbed and rapidly hydrolyzed by esterase enzymes, releasing its active moiety, MMF. This conversion is a prerequisite for all subsequent pharmacological activity.
Core Mechanism 1: Nrf2 Pathway Activation
A primary mechanism of MMF is the activation of the Nrf2 antioxidant response pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective and antioxidant genes.
Under normal, unstressed conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation. MMF is an electrophile, and due to its α,β-unsaturated carbonyl group, it can react with nucleophilic thiol groups on proteins via a Michael addition reaction.
The key steps are as follows:
-
Keap1 Modification: MMF covalently modifies specific, highly reactive cysteine residues (notably Cys151) on the Keap1 protein. This process is known as succination.
-
Nrf2 Dissociation: This covalent modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and liberating Nrf2 from its repressor.
-
Nuclear Translocation: Freed from Keap1, Nrf2 translocates into the nucleus.
-
Gene Transcription: In the nucleus, Nrf2 binds to DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This initiates the transcription of numerous protective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.
The upregulation of these genes enhances cellular antioxidant capacity and confers protection against oxidative stress, a key factor in the pathogenesis of inflammatory diseases like psoriasis.
Core Mechanism 2: NF-κB Pathway Inhibition
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many chronic inflammatory diseases. MMF exerts potent anti-inflammatory effects by inhibiting this pathway through at least two distinct mechanisms.
-
Direct Inhibition of p65: The most critical transcription factor in the canonical NF-κB pathway is the p65 (RelA) subunit. MMF can directly and covalently modify the p65 protein itself. This modification prevents the translocation of p65 from the cytoplasm to the nucleus, thereby blocking its ability to bind DNA and activate the transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.
-
Indirect Inhibition via Nrf2: The activation of the Nrf2 pathway can indirectly suppress NF-κB signaling. For example, the Nrf2 target gene product HO-1 has been shown to exert anti-inflammatory effects that include the inhibition of the NF-κB pathway. Additionally, Nrf2 and NF-κB may compete for limited pools of transcriptional co-activators, such as p300/CBP, leading to reduced NF-κB transcriptional activity.
This dual inhibition of a key pro-inflammatory pathway is central to the therapeutic efficacy of this compound in psoriasis.
Quantitative Data Summary
The clinical efficacy of this compound was evaluated in the AFFIRM study (NCT03421197), a Phase IIb, randomized, double-blind, placebo-controlled trial in patients with moderate-to-severe plaque psoriasis.
Table 1: Clinical Efficacy of this compound at Week 24 (AFFIRM Study)
| Endpoint | Placebo (BID) | This compound 400 mg (QD) | This compound 400 mg (BID) | This compound 600 mg (BID) |
|---|---|---|---|---|
| PASI-75 Response Rate ¹ | 20.0% | 39.7% | 47.2% | 44.3% |
| IGA Success Rate ² | 22.0% | 35.7% | 41.4% | 44.4% |
Data sourced from Mrowietz et al., 2022. ¹ Proportion of patients achieving ≥75% reduction in Psoriasis Area and Severity Index (PASI). ² Proportion of patients achieving an Investigator's Global Assessment (IGA) score of clear (0) or almost clear (1).
In preclinical models, this compound has been shown to potentiate the effects of oncolytic viruses by downregulating the interferon (IFN) pathway.
Table 2: In Vitro Concentrations for Viral Sensitization Studies
| Cell Line | Compound | Concentration Range | Purpose |
|---|---|---|---|
| 786-0 (Renal Carcinoma) | This compound | 100 - 200 µM | To render cells more susceptible to VSVΔ51 viral infection. |
Data sourced from Majeed et al., 2023.
Key Experimental Methodologies
Clinical Efficacy Assessment (AFFIRM Trial Protocol)
The AFFIRM study was designed to assess the safety and efficacy of this compound in adults with moderate-to-severe plaque psoriasis.
-
Study Design: Phase IIb, randomized, double-blind, placebo-controlled, multicenter study over 24 weeks.
-
Patient Population: Adults (≥18 years) with stable moderate-to-severe plaque psoriasis for at least 6 months, with a PASI score ≥12, Body Surface Area (BSA) involvement ≥10%, and an IGA score ≥3.
-
Intervention Arms: Patients were randomized (1:1:1:1) to one of four arms:
-
This compound 400 mg once daily (QD)
-
This compound 400 mg twice daily (BID)
-
This compound 600 mg twice daily (BID)
-
Placebo twice daily (BID)
-
-
Co-Primary Endpoints:
-
The proportion of patients achieving PASI-75 at week 24.
-
The proportion of patients achieving IGA success (a score of 0 or 1) at week 24.
-
Nrf2 Pathway Activation Assays
To confirm the activation of the Nrf2 pathway by MMF, a series of in vitro assays are typically employed. The workflow involves treating a relevant cell type (e.g., human astrocytes, keratinocytes) with the compound and measuring key events in the pathway.
-
Protocol Detail: Nrf2 Nuclear Translocation by Western Blot
-
Cell Culture and Treatment: Plate human astrocytes and grow to ~80% confluency. Treat cells with MMF (e.g., 1-10 µg/mL) or vehicle (DMSO) for a specified time (e.g., 2-8 hours).
-
Fractionation: Harvest cells and perform nuclear and cytoplasmic protein extraction using a commercial kit according to the manufacturer's protocol.
-
Quantification: Determine protein concentration in each fraction using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20 µg) from each fraction onto an SDS-PAGE gel. After separation, transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with a primary antibody against Nrf2 overnight at 4°C. Use Lamin B1 and GAPDH as nuclear and cytoplasmic loading controls, respectively.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band intensity. An increase in the Nrf2 signal in the nuclear fraction relative to the control indicates activation.
-
NF-κB Inhibition Assay (p65 Translocation)
The inhibition of NF-κB is commonly assessed by quantifying the nuclear translocation of the p65 subunit using high-content immunofluorescence microscopy.
-
Protocol Detail: p65 Immunofluorescence Staining
-
Cell Culture and Treatment: Seed cells (e.g., HeLa cells, keratinocytes) on glass coverslips or in imaging-compatible microplates. Pre-treat cells with various concentrations of MMF for 1-2 hours.
-
Stimulation: Induce NF-κB activation by treating cells with a stimulant such as TNF-α (e.g., 10 ng/mL) for 30-60 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum). Incubate cells with a primary antibody specific for NF-κB p65.
-
Secondary Antibody and Counterstain: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain the nuclei with DAPI or Hoechst stain.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the fluorescence intensity of p65 in the nuclear vs. cytoplasmic compartments. A significant decrease in the nuclear/cytoplasmic intensity ratio in MMF-treated cells compared to stimulated controls indicates inhibition of translocation.
-
Conclusion
The mechanism of action of this compound is a well-defined, multi-pronged process executed by its active metabolite, Monomethyl Fumarate. By activating the cytoprotective Nrf2 pathway, MMF enhances the cellular antioxidant defense system. Concurrently, by directly and indirectly inhibiting the pro-inflammatory NF-κB pathway, it potently suppresses the signaling cascades that drive diseases like psoriasis. This dual mechanism, which addresses both oxidative stress and inflammation, provides a strong rationale for its therapeutic use. The clinical efficacy demonstrated in the AFFIRM trial validates this mechanism in a patient population, establishing this compound as a targeted oral therapy for immune-mediated inflammatory diseases.
References
Tepilamide Fumarate (XP-23829): A Technical Guide to its Discovery, Mechanism, and Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tepilamide fumarate (XP-23829), a novel oral fumaric acid ester, has emerged as a significant small molecule in development for the treatment of moderate-to-severe plaque psoriasis. As a prodrug of the active metabolite monomethyl fumarate (MMF), its mechanism of action is centered on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant and anti-inflammatory responses. This technical guide provides an in-depth overview of the discovery, developmental history, mechanism of action, and clinical evaluation of this compound, presenting key data and experimental methodologies to inform further research and development in the field of dermatology and immunomodulatory therapeutics.
Discovery and Developmental History
This compound was discovered and initially developed by XenoPort, Inc. as a novel prodrug of MMF, designed to offer an improved therapeutic profile over existing fumaric acid esters like dimethyl fumarate (DMF).[1]
A key milestone in its development was the initiation of a Phase 1 clinical trial in July 2012 to assess its pharmacokinetics, safety, and tolerability in healthy adults.[2][3] This was followed by a Phase 2 clinical trial (NCT02173301) in patients with moderate-to-severe chronic plaque-type psoriasis.[4]
In March 2016, Dr. Reddy's Laboratories acquired the exclusive U.S. rights for the development and commercialization of XP23829 from XenoPort.[5] Subsequently, Azurity Pharmaceuticals acquired certain assets from Dr. Reddy's Laboratories, including this compound.
The development of this compound has been discontinued for multiple sclerosis and Parkinson's disease, with the primary focus remaining on plaque psoriasis.
Mechanism of Action: Nrf2 Pathway Activation
This compound is readily hydrolyzed in the body to its active metabolite, monomethyl fumarate (MMF). MMF is the key effector molecule that exerts its therapeutic effects primarily through the activation of the Nrf2 signaling pathway.
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress and inflammation. Under normal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which facilitates its degradation. MMF, being an electrophilic molecule, is thought to react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a battery of cytoprotective and anti-inflammatory genes.
The downstream effects of Nrf2 activation by MMF include:
-
Upregulation of antioxidant enzymes: This enhances the cellular capacity to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress, a key contributor to the pathogenesis of psoriasis.
-
Inhibition of pro-inflammatory signaling pathways: Nrf2 activation can suppress the activity of pro-inflammatory transcription factors such as NF-κB, leading to a reduction in the production of inflammatory cytokines.
-
Immunomodulation: MMF has been shown to modulate immune cell function, promoting a shift from a pro-inflammatory Th1/Th17 immune response to a more anti-inflammatory Th2 response.
Preclinical Pharmacology
In Vitro Studies
Detailed quantitative data from in vitro studies specifically for this compound are not extensively published in publicly available literature. However, studies on its active metabolite, MMF, provide insights into its cellular activity. MMF has been shown to activate the Nrf2 pathway in various cell types, leading to the upregulation of antioxidant genes.
In Vivo Animal Models
Preclinical studies in animal models of both multiple sclerosis and psoriasis have suggested that XP23829 demonstrates a greater degree of efficacy compared to molar equivalent doses of DMF. Additionally, toxicology studies in two species indicated that XP23829 caused less stomach irritation than DMF.
Experimental Protocol: Imiquimod-Induced Psoriasis Mouse Model
This is a commonly used animal model to evaluate the efficacy of anti-psoriatic agents.
-
Animal Strain: Typically BALB/c or C57BL/6 mice are used.
-
Induction of Psoriasis-like Skin Inflammation: A daily topical application of imiquimod (IMQ) cream (e.g., 5%) is administered to the shaved back and/or ear of the mice for a period of 5-7 consecutive days.
-
Treatment Administration: The test compound (e.g., this compound) is administered orally or topically, either prophylactically (before or at the time of IMQ application) or therapeutically (after the onset of skin inflammation).
-
Efficacy Evaluation:
-
Psoriasis Area and Severity Index (PASI): A modified PASI score is used to assess the severity of erythema (redness), scaling, and skin thickness. Each parameter is scored on a scale (e.g., 0-4), and the sum of the scores provides a measure of disease severity.
-
Ear Thickness: Caliper measurements of ear thickness are taken daily to quantify inflammation-induced edema.
-
Histological Analysis: Skin biopsies are collected at the end of the study for histological examination of epidermal thickness (acanthosis), inflammatory cell infiltration, and other psoriatic features.
-
Cytokine Analysis: Skin or serum samples can be analyzed for the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) to assess the immunomodulatory effects of the treatment.
-
Clinical Development: The AFFIRM Study
The most significant clinical evaluation of this compound to date is the Phase IIb, randomized, double-blind, placebo-controlled AFFIRM study (NCT03421197). This multicenter study assessed the safety and efficacy of extended-release tablets of this compound in adult patients with moderate-to-severe plaque psoriasis.
Study Design and Methodology
-
Participants: The study enrolled 426 adult patients with a diagnosis of stable, moderate-to-severe plaque psoriasis for at least 6 months. Key inclusion criteria included a Psoriasis Area and Severity Index (PASI) score of ≥12, an Investigator's Global Assessment (IGA) score of ≥3, and a body surface area (BSA) involvement of ≥10%.
-
Treatment Arms: Patients were randomized in a 1:1:1:1 ratio to one of four treatment groups:
-
This compound 400 mg once daily (QD)
-
This compound 400 mg twice daily (BID)
-
This compound 600 mg BID
-
Placebo
-
-
Treatment Duration: The study consisted of a 24-week treatment period.
-
Primary Endpoints: The co-primary efficacy endpoints were:
-
The proportion of patients achieving at least a 75% reduction in their PASI score from baseline (PASI-75) at week 24.
-
The proportion of patients achieving an IGA score of "clear" (0) or "almost clear" (1) with at least a 2-point improvement from baseline at week 24.
-
Experimental Protocol: Psoriasis Area and Severity Index (PASI) Assessment
The PASI is a widely used tool in clinical trials to measure the severity and extent of psoriasis.
-
Body Division: The body is divided into four regions: head, trunk, upper extremities, and lower extremities.
-
Assessment of Lesion Severity: Within each region, the severity of three clinical signs (erythema, induration, and desquamation) is assessed on a 5-point scale from 0 (none) to 4 (very severe).
-
Assessment of Area Involvement: The percentage of skin area affected by psoriasis within each of the four body regions is estimated and assigned a score from 0 (no involvement) to 6 (90-100% involvement).
-
Calculation: The scores for severity and area are combined in a weighted formula to generate a total PASI score ranging from 0 (no disease) to 72 (most severe disease).
Experimental Protocol: Investigator's Global Assessment (IGA)
The IGA is a static, 5-point scale that provides a global assessment of psoriasis severity.
-
0 = Clear: No signs of psoriasis.
-
1 = Almost Clear: Minimal, faint pink plaques with minimal scaling.
-
2 = Mild: Mildly thick plaques with light pink to red coloration and fine scales.
-
3 = Moderate: Moderately thick plaques with red to dark red coloration and moderate scales.
-
4 = Severe: Very thick, indurated plaques with dark red to violaceous coloration and thick, adherent scales.
An IGA score is assigned by the investigator based on an overall assessment of the patient's psoriatic lesions.
Efficacy Results
This compound demonstrated a statistically significant improvement in both co-primary endpoints compared to placebo at week 24.
Table 1: Co-Primary Efficacy Endpoints at Week 24 in the AFFIRM Study
| Endpoint | Placebo (n=102) | This compound 400 mg QD (n=101) | This compound 400 mg BID (n=102) | This compound 600 mg BID (n=101) |
| PASI-75 Response Rate (%) | 20.0 | 39.7 | 47.2 | 44.3 |
| IGA Success Rate (%) | 22.0 | 35.7 | 41.4 | 44.4 |
Secondary efficacy endpoints, including PASI-50, PASI-90, and improvements in Nail Psoriasis Severity Index (NAPSI) and Dermatology Life Quality Index (DLQI), also showed favorable results for the this compound treatment groups compared to placebo.
Table 2: Key Secondary Efficacy Endpoints at Week 24 in the AFFIRM Study
| Endpoint | Placebo | This compound 400 mg QD | This compound 400 mg BID | This compound 600 mg BID |
| PASI-50 Response Rate (%) | 40.8 | 68.8 | 75.0 | 72.3 |
| PASI-90 Response Rate (%) | 5.5 | 17.3 | 20.9 | 18.2 |
Safety and Tolerability
This compound was generally well-tolerated in the AFFIRM study. The most commonly reported treatment-emergent adverse events (TEAEs) were gastrointestinal in nature and dose-dependent.
Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs) in the AFFIRM Study
| Adverse Event Category | Placebo | This compound 400 mg QD | This compound 400 mg BID | This compound 600 mg BID |
| Any TEAE (%) | 48 | 50 | 52 | 62 |
| Gastrointestinal Intolerance (%) | N/A | 20 | 32 | 42 |
| Infection (%) | N/A | 6 | 18 | 15 |
| Decreased Lymphocyte Count (%) | N/A | 4 | 9 | 9 |
Conclusion
This compound (XP-23829) represents a promising oral therapeutic candidate for moderate-to-severe plaque psoriasis. Its discovery and development have been driven by the aim of providing an effective and well-tolerated fumaric acid ester-based therapy. The mechanism of action, centered on the activation of the Nrf2 pathway by its active metabolite MMF, provides a strong rationale for its anti-inflammatory and immunomodulatory effects. The positive results from the Phase IIb AFFIRM study demonstrate its clinical potential in improving the signs and symptoms of psoriasis. Further clinical development will be crucial to fully establish its long-term safety and efficacy profile and its place in the therapeutic landscape for psoriasis. This technical guide provides a comprehensive foundation for researchers and clinicians interested in the science and clinical application of this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. fiercepharma.com [fiercepharma.com]
- 3. XenoPort commences Phase I trial of XP23829 - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. This compound - Arbor Pharmaceuticals/Dr. Reddy's Laboratories - AdisInsight [adisinsight.springer.com]
Tepilamide Fumarate and the Nrf2 Pathway: A Technical Guide to a Promising Cytoprotective Mechanism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tepilamide fumarate, a novel fumaric acid ester and an analog of dimethyl fumarate (DMF), is emerging as a compound of significant therapeutic interest. While direct, in-depth studies on its specific interactions with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway are still developing, its lineage from a well-characterized class of Nrf2 activators provides a strong basis for its proposed mechanism of action. This technical guide synthesizes the current understanding of how fumaric acid esters, with a primary focus on the extensively studied DMF, activate the Nrf2 signaling cascade—a pivotal pathway in cellular defense against oxidative stress and inflammation. This document provides a detailed overview of the signaling mechanics, quantitative data from seminal studies on DMF, comprehensive experimental protocols for key assays, and visual representations of the core biological processes and workflows. This information is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and other related compounds.
Introduction: The Nrf2 Pathway as a Therapeutic Target
The Nrf2 pathway is a master regulator of cellular redox homeostasis, playing a critical role in protecting cells from oxidative and electrophilic stress.[1] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3] The Keap1 protein contains several reactive cysteine residues that act as sensors for oxidative stress.[4] Upon exposure to electrophilic compounds or reactive oxygen species (ROS), these cysteine residues are modified, leading to a conformational change in Keap1 that disrupts the Keap1-Nrf2 interaction.[4] This stabilization of Nrf2 allows it to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of cytoprotective genes. The activation of this pathway leads to the upregulation of enzymes involved in antioxidant defense, detoxification, and anti-inflammatory processes.
Fumaric acid esters, including the clinically approved dimethyl fumarate (DMF) for multiple sclerosis and psoriasis, are well-established activators of the Nrf2 pathway. This compound, as a structural analog of DMF, is logically presumed to exert its therapeutic effects, at least in part, through this same mechanism.
Mechanism of Nrf2 Activation by Fumaric Acid Esters
The primary mechanism by which fumaric acid esters like DMF activate the Nrf2 pathway is through the covalent modification of specific cysteine residues on Keap1. As electrophilic compounds, DMF and its active metabolite, monomethyl fumarate (MMF), can react with nucleophilic thiol groups on cysteine residues via a Michael addition reaction. This modification, often referred to as succination, alters the structure of Keap1, thereby liberating Nrf2 from its repressive grip.
Key cysteine residues on Keap1, such as Cys151, have been identified as critical for mediating the effects of DMF. Modification of these residues leads to the inhibition of Keap1-dependent Nrf2 degradation, resulting in the accumulation and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 orchestrates the transcription of a suite of protective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL), which is the rate-limiting enzyme in glutathione synthesis.
While this compound is expected to follow this mechanistic paradigm, a study has suggested it may have greater in vitro potency than DMF in certain contexts, such as enhancing oncolytic virus infection, hinting at potentially unique pharmacological properties that warrant further investigation.
Quantitative Data on Nrf2 Pathway Activation by Dimethyl Fumarate
The following tables summarize quantitative data from studies investigating the effects of DMF and its metabolite MMF on the Nrf2 pathway. These data are presented as a proxy for the expected activity of this compound, pending direct experimental results.
Table 1: Induction of Nrf2 Target Gene Expression by DMF and MMF
| Compound | Cell Line | Target Gene | Concentration | Time (hours) | Fold Induction (mRNA) | Reference |
| DMF | Human Astrocytes | NQO1 | 3 µg/mL | 24 | ~10 | |
| DMF | Human Astrocytes | HMOX1 | 3 µg/mL | 24 | ~8 | |
| DMF | Human Astrocytes | OSGIN1 | 3 µg/mL | 24 | ~6 | |
| DMF | Human Astrocytes | TXNRD1 | 3 µg/mL | 24 | ~4 | |
| DMF | Human Astrocytes | GCLC | 3 µg/mL | 24 | ~3 | |
| DMF | Human Astrocytes | SRXN1 | 3 µg/mL | 24 | ~5 | |
| MMF | Human Astrocytes | NQO1 | 3 µg/mL | 24 | ~2 | |
| MMF | Human Astrocytes | HMOX1 | 3 µg/mL | 24 | Not significant | |
| DMF | Nrf2+/+ mouse cortex | Nqo1 | 100 mg/kg (oral) | 4 | ~2-3 | |
| DMF | Nrf2+/+ mouse cortex | Hmox1 | 100 mg/kg (oral) | 4 | ~2-3 | |
| DMF | Human PBMCs | NQO1 | 10 µM | - | Dose-dependent increase | |
| MMF | Human PBMCs | NQO1 | 10 µM | - | Dose-dependent increase |
Table 2: Effects of DMF on Nrf2 Protein Levels and Nuclear Translocation
| Compound | Cell Line/Tissue | Assay | Concentration | Time | Observation | Reference |
| DMF | Human Astrocytes | Western Blot (Nuclear Fraction) | 3 µg/mL | - | ~2.3-fold increase in nuclear Nrf2 | |
| DMF | SH-SY5Y cells | Western Blot (Nuclear Fraction) | 5-20 µM | 3 hours | Dose-dependent increase in nuclear Nrf2 | |
| DMF | Nrf2+/+ mouse cortex | Western Blot | 100-300 mg/kg (oral) | 4 hours | Slight increase in total Nrf2 protein | |
| DMF | Human Retinal Endothelial Cells (HREC) | Immunofluorescence | 10 µM | 6 hours | Increased Nrf2 nuclear translocation |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research in this field. Below are representative protocols for key experiments used to assess Nrf2 pathway activation by fumaric acid esters.
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression
Objective: To quantify the change in mRNA levels of Nrf2 target genes (e.g., NQO1, HMOX1) following treatment with a fumarate compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., human astrocytes, SH-SY5Y neuroblastoma cells) at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (or DMF/MMF as a positive control) or vehicle (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).
-
RNA Extraction: Following treatment, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) following the manufacturer's instructions.
-
qRT-PCR: Perform real-time PCR using a qPCR system (e.g., qTower, Analytik Jena) with a suitable master mix (e.g., TaqMan Universal PCR Master Mix) and specific primer-probe sets (e.g., TaqMan Gene Expression Assays) for the target genes (e.g., NQO1, HMOX1) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative quantification of gene expression using the ΔΔCT method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle-treated controls.
Western Blotting for Nrf2 Nuclear Translocation
Objective: To detect the accumulation of Nrf2 protein in the nuclear fraction of cells following treatment.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells as described in the qRT-PCR protocol.
-
Nuclear and Cytoplasmic Fractionation: After treatment, harvest the cells and perform subcellular fractionation using a nuclear/cytoplasmic extraction kit (e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents, Thermo Fisher Scientific) to separate the nuclear and cytoplasmic proteins.
-
Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA Protein Assay Kit, Thermo Fisher Scientific).
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each fraction and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Use antibodies against a nuclear marker (e.g., Lamin A/C) and a cytoplasmic marker (e.g., β-actin or GAPDH) to confirm the purity of the fractions and to serve as loading controls. Quantify the band intensities using densitometry software.
Keap1 Cysteine Modification by Mass Spectrometry
Objective: To identify the specific cysteine residues on Keap1 that are modified by a fumarate compound.
Methodology:
-
Cell Culture and Transfection: Transfect cells (e.g., HEK293FT) with a plasmid expressing tagged Keap1 (e.g., V5-tagged Keap1).
-
Treatment and Immunoprecipitation: Treat the transfected cells with the fumarate compound or vehicle. Lyse the cells and immunoprecipitate the tagged Keap1 protein using an antibody against the tag.
-
Sample Preparation for Mass Spectrometry: Elute the immunoprecipitated Keap1, reduce the disulfide bonds, and alkylate the unmodified cysteines with iodoacetamide. Digest the protein into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use database search algorithms (e.g., Mascot) to identify the Keap1 peptides and search for variable modifications on cysteine residues corresponding to the adduction of the fumarate compound (succination).
Conclusion and Future Directions
The activation of the Nrf2 pathway represents a potent and clinically validated mechanism for cellular protection against oxidative stress and inflammation. This compound, as an analog of the well-characterized Nrf2 activator dimethyl fumarate, holds significant promise as a therapeutic agent that likely harnesses this protective pathway. While the direct evidence for this compound's interaction with Nrf2 is still emerging, the extensive data on related fumaric acid esters provide a strong rationale for its proposed mechanism of action.
Future research should focus on elucidating the specific molecular interactions between this compound and the Keap1-Nrf2 system. Key areas of investigation include:
-
Quantitative analysis of this compound's potency in inducing Nrf2 target gene expression and its EC50 values in various cell types.
-
Direct comparison of the efficacy of this compound and DMF in Nrf2 activation and downstream cytoprotective effects.
-
Identification of the specific Keap1 cysteine residues that are preferentially modified by this compound.
-
In vivo studies to confirm Nrf2 pathway activation by this compound in relevant animal models of disease.
A thorough understanding of these aspects will be critical for the continued development and potential clinical application of this compound as a novel therapeutic agent.
References
The Immunomodulatory Landscape of Tepilamide Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tepilamide fumarate (formerly XP23829, also known as PPC-06) is an oral immunomodulatory agent under investigation for the treatment of moderate-to-severe plaque psoriasis.[1] As a novel fumaric acid ester (FAE), it belongs to a class of compounds that have demonstrated therapeutic efficacy in immune-mediated inflammatory diseases.[2][3] this compound is a prodrug that is rapidly converted to monomethyl fumarate (MMF), the same active metabolite as dimethyl fumarate (DMF), a well-established treatment for psoriasis and multiple sclerosis.[1][4] This technical guide provides a comprehensive overview of the immunomodulatory effects of this compound, drawing from available clinical trial data and the broader understanding of the mechanisms of action of fumarates.
Core Mechanism of Action: The Fumarate Effect
The immunomodulatory effects of this compound are mediated by its active metabolite, monomethyl fumarate (MMF). The proposed mechanisms of action are multifaceted and involve the modulation of both innate and adaptive immune responses.
The Nrf2 Antioxidant Response Pathway
A primary mechanism of action for MMF is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. MMF, being an electrophile, reacts with cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1), the main negative regulator of Nrf2. This interaction leads to a conformational change in Keap1, preventing it from targeting Nrf2 for ubiquitination and proteasomal degradation. Consequently, stabilized Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of a wide array of cytoprotective genes.
The activation of the Nrf2 pathway by fumarates has been demonstrated to induce the expression of antioxidant enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). This enhanced antioxidant capacity helps to mitigate the oxidative stress that is implicated in the pathogenesis of inflammatory diseases like psoriasis.
References
Tepilamide Fumarate for Psoriasis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tepilamide fumarate (formerly PPC-06) is an oral fumaric acid ester (FAE) in development for the treatment of moderate-to-severe plaque psoriasis. As a prodrug of monomethyl fumarate (MMF), it belongs to a class of compounds known for their immunomodulatory and anti-inflammatory properties. Clinical data from the Phase IIb AFFIRM study demonstrate that this compound offers a positive response in patients with moderate-to-severe plaque psoriasis. This guide provides a comprehensive overview of the current research on this compound, including its clinical efficacy and safety, presumed mechanism of action based on related fumaric acid esters, and detailed experimental protocols to aid in further research and development.
Core Mechanism of Action
This compound is rapidly hydrolyzed to its active metabolite, monomethyl fumarate (MMF). The therapeutic effects of FAEs in psoriasis are primarily attributed to MMF's influence on key signaling pathways that drive the inflammatory cascade in psoriatic lesions. The proposed mechanisms involve a multi-faceted approach targeting both immune and skin cells.
The primary mechanisms of action for fumaric acid esters in psoriasis are believed to be:
-
Activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: MMF is thought to activate the Nrf2 pathway, a critical regulator of cellular antioxidant responses. This leads to the transcription of cytoprotective genes that help mitigate oxidative stress, a known contributor to psoriasis pathology.
-
Inhibition of the Nuclear Factor-kappa B (NF-κB) Pathway: FAEs have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. By suppressing NF-κB, MMF can reduce the production of pro-inflammatory cytokines, chemokines, and adhesion molecules that fuel the inflammatory process in psoriatic skin.[1][2]
These actions result in a downstream cascade of effects including the modulation of T-cell function, a reduction in pro-inflammatory cytokine production (such as TNF-α, IL-17, and IL-23), and a direct impact on keratinocyte proliferation and differentiation.[1][3]
Signaling Pathways
The immunomodulatory effects of this compound, mediated by its active metabolite MMF, are understood to involve the modulation of two key intracellular signaling pathways:
Nrf2 Activation Pathway
MMF is believed to activate the Nrf2 antioxidant response pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. MMF is thought to interact with Keap1, leading to the release of Nrf2, which then translocates to the nucleus and initiates the transcription of antioxidant and cytoprotective genes.
NF-κB Inhibition Pathway
FAEs have been demonstrated to inhibit the pro-inflammatory NF-κB pathway. This is thought to occur through the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
Quantitative Data
The primary source of quantitative data for this compound in psoriasis is the Phase IIb, randomized, double-blind, placebo-controlled AFFIRM study.[3]
Clinical Efficacy Data (AFFIRM Study)
The AFFIRM study evaluated the efficacy of this compound in adults with moderate-to-severe plaque psoriasis over 24 weeks. The co-primary endpoints were the proportion of patients achieving at least a 75% reduction in the Psoriasis Area and Severity Index (PASI-75) and an Investigator's Global Assessment (IGA) score of clear or almost clear.
| Treatment Group | PASI-75 Response Rate (%) | IGA Success Rate (%) |
| This compound 400 mg QD | 39.7% | 35.7% |
| This compound 400 mg BID | 47.2% | 41.4% |
| This compound 600 mg BID | 44.3% | 44.4% |
| Placebo | 20.0% | 22.0% |
Table 1: Efficacy of this compound at Week 24 in the AFFIRM Study.
Clinical Safety Data (AFFIRM Study)
The safety profile of this compound was also assessed in the AFFIRM study. The most common treatment-emergent adverse events (TEAEs) are summarized below.
| Adverse Event | This compound 400 mg QD | This compound 400 mg BID | This compound 600 mg BID | Placebo |
| Gastrointestinal Intolerance | 20% - 42% | 20% - 42% | 20% - 42% | Not specified |
| Infection | 6% - 18% | 6% - 18% | 6% - 18% | Not specified |
| Decreased Lymphocyte Count | 4% - 9% | 4% - 9% | 4% - 9% | Not specified |
| Any TEAE | 50.5% | 52.3% | 66.0% | 47.7% |
Table 2: Common Treatment-Emergent Adverse Events in the AFFIRM Study.
Experimental Protocols
While specific preclinical experimental protocols for this compound in psoriasis are not widely published, the following methodologies are standard for evaluating fumaric acid esters and can be adapted for future research.
In Vitro Keratinocyte Proliferation Assay
-
Cell Line: Human keratinocyte cell line (e.g., HaCaT).
-
Method:
-
Seed HaCaT cells in 96-well plates and culture until they reach approximately 70-80% confluency.
-
Treat cells with varying concentrations of this compound or its active metabolite, MMF.
-
After a 48-72 hour incubation period, assess cell proliferation using a standard method such as the MTT assay or by measuring [3H]thymidine incorporation.
-
Measure the absorbance or radioactivity to determine the effect of the compound on cell proliferation.
-
-
Endpoint: IC50 value for inhibition of keratinocyte proliferation.
In Vitro Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)
-
Cells: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Method:
-
Culture PBMCs in 96-well plates and stimulate with a mitogen (e.g., phytohemagglutinin) or a specific antigen in the presence or absence of varying concentrations of this compound or MMF.
-
After 24-48 hours, collect the cell culture supernatants.
-
Measure the concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-17, IL-23) using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
-
-
Endpoint: Percentage reduction of cytokine secretion compared to the stimulated control.
Imiquimod-Induced Psoriasis-like Mouse Model
-
Animal Model: BALB/c or C57BL/6 mice.
-
Method:
-
Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) to the shaved back and/or ear of the mice for 5-7 consecutive days to induce a psoriasis-like skin inflammation.
-
Administer this compound orally once or twice daily, starting from the first day of imiquimod application.
-
Monitor and score the severity of skin inflammation daily based on erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).
-
At the end of the experiment, collect skin biopsies for histological analysis (H&E staining for epidermal thickness) and for measuring the expression of inflammatory markers (e.g., cytokines, chemokines) by qPCR or immunohistochemistry.
-
-
Endpoints: Reduction in PASI score, epidermal thickness, and expression of inflammatory mediators.
Experimental Workflows and Logical Relationships
Preclinical to Clinical Development Workflow
The development of this compound for psoriasis follows a logical progression from preclinical evaluation to clinical trials.
Cellular Mechanisms in Psoriatic Skin
The therapeutic effect of this compound in psoriasis is a result of its impact on the interplay between immune cells and keratinocytes in the skin.
Conclusion
This compound represents a promising oral treatment for moderate-to-severe plaque psoriasis. Its efficacy, as demonstrated in the AFFIRM study, is comparable to other fumaric acid esters, with a manageable safety profile. The presumed mechanism of action, centered on the activation of the Nrf2 pathway and inhibition of the NF-κB pathway, provides a strong rationale for its therapeutic effects. Further research is warranted to fully elucidate the specific preclinical profile of this compound and to further delineate its long-term safety and efficacy in larger patient populations. This guide provides a foundational resource for scientists and researchers to build upon in their ongoing investigation of this novel therapeutic agent.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. A review of the mechanisms of action of dimethylfumarate in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antipsoriatic agent monomethylfumarate has antiproliferative, prodifferentiative, and anti-inflammatory effects on keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Tepilamide Fumarate: A Novel Sensitizer for Enhanced Oncolytic Virotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Oncolytic virotherapy, a promising modality in cancer treatment, utilizes viruses that selectively replicate in and destroy cancer cells.[1][2] However, its efficacy can be hampered by the innate antiviral responses of tumor cells, primarily the interferon (IFN) signaling pathway.[1][3][4] Tepilamide fumarate (TPF), a novel small molecule, has emerged as a potent sensitizer for oncolytic virus therapy. This technical guide provides a comprehensive overview of the preclinical evidence for TPF's role in enhancing oncolytic virotherapy, focusing on its mechanism of action, experimental validation, and relevant protocols for researchers in the field. TPF, an analog of dimethyl fumarate (DMF), effectively downregulates the type I IFN pathway, thereby increasing the susceptibility of cancer cells to viral infection and augmenting the therapeutic efficacy of oncolytic viruses such as Vesicular Stomatitis Virus (VSVΔ51) and Herpes Simplex Virus-1 (HSV-1).
Introduction to Oncolytic Virotherapy and its Challenges
Oncolytic viruses (OVs) represent a unique class of therapeutic agents designed to selectively target and lyse cancer cells while sparing normal tissues. The therapeutic effect of OVs is twofold: direct oncolysis of tumor cells and stimulation of a robust anti-tumor immune response. Several oncolytic viruses, including adenovirus, herpes simplex virus, and vaccinia virus, are currently under investigation in clinical trials. Talimogene laherparepvec (T-VEC), a modified HSV-1, is an FDA-approved oncolytic virus for the treatment of melanoma.
Despite the promise of oncolytic virotherapy, its widespread clinical application is met with challenges. A primary obstacle is the intrinsic resistance of some cancer cells to viral infection, often mediated by the type I interferon (IFN) signaling pathway. Upon viral entry, cancer cells can activate this pathway, leading to the expression of interferon-stimulated genes (ISGs) that establish an antiviral state, thereby inhibiting viral replication and spread. Overcoming this resistance is a key strategy for enhancing the efficacy of oncolytic virotherapy. Combination therapies, where OVs are administered alongside other agents that modulate the tumor microenvironment or cellular signaling pathways, have shown significant potential in preclinical and clinical studies.
This compound: A Potent Viral Sensitizer
This compound (TPF) is an analog of dimethyl fumarate (DMF), a drug used in the treatment of multiple sclerosis and psoriasis. TPF is currently in late-stage clinical trials for psoriasis. Preclinical research has identified TPF as a novel potentiator of oncolytic virus therapy due to its ability to suppress the IFN-mediated antiviral response in cancer cells.
Mechanism of Action: Downregulation of the Type I Interferon Pathway
The primary mechanism by which TPF enhances oncolytic virus efficacy is through the downregulation of the type I IFN signaling pathway. Research indicates that TPF acts in a manner similar to DMF by preventing the nuclear translocation of NF-κB, a key transcription factor involved in the induction of type I IFN and other pro-inflammatory genes.
By inhibiting the IFN response, TPF renders cancer cells more vulnerable to viral infection, leading to increased viral replication and subsequent oncolysis. Studies have shown that TPF treatment leads to a reduction in the activation of STAT1 and STAT2, key signal transducers in the IFN pathway.
Preclinical Data and Experimental Findings
In Vitro Studies
In vitro experiments using the 786-0 renal carcinoma cell line demonstrated that pre-treatment with TPF significantly increased the susceptibility of these cells to infection with VSVΔ51, an oncolytic virus. This was evidenced by increased green fluorescent protein (GFP) expression from a reporter virus and higher viral titers. TPF was found to be more potent than its parent compound, DMF, in enhancing viral infection and cell killing across various cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Combination with VSVΔ51
| Cell Line | Treatment | Concentration (µM) | Outcome Measure | Result | Reference |
|---|---|---|---|---|---|
| 786-0 | TPF | 100, 150, 200 | Viral Titer (pfu/mL) | Dose-dependent increase | |
| 786-0 | TPF | 150 | VSV-M and VSV-N mRNA | Significant increase | |
| 786-0 | TPF vs DMF | 100, 150 | GFP Positive Cells | TPF shows superior enhancement | |
| CT26.wt | TPF vs DMF | 100, 150 | GFP Positive Cells | TPF shows superior enhancement | |
| 786-0 | TPF | 150 | IFN-β mRNA | Significant decrease |
| 786-0 | TPF | 150 | IFN-β Protein (ELISA) | Significant decrease | |
Ex Vivo Studies
The efficacy of TPF was further validated in ex vivo models using fresh tumor tissues. Cores from CT26.wt colon tumors grown in BALB/c mice and clinical specimens of pancreatic and ovarian tumors were treated with TPF before infection with VSVΔ51. The results showed a significant increase in viral replication in the TPF-treated tumor cores compared to untreated controls, with high effectiveness observed in pancreatic and ovarian tumor samples. Importantly, TPF selectively enhanced viral infection in cancer cells without affecting healthy tissues.
Table 2: Ex Vivo Efficacy of this compound with VSVΔ51 in Tumor Cores
| Tumor Type | Treatment | Outcome Measure | Result | Reference |
|---|---|---|---|---|
| CT26.wt Colon Tumor | TPF | Viral Titer (pfu/core) | Significant increase | |
| Human Pancreatic Tumor | TPF | Viral Titer (pfu/core) | Significant increase |
| Human Ovarian Tumor | TPF | Viral Titer (pfu/core) | Significant increase | |
Experimental Protocols
The following are generalized protocols for key experiments cited in the research on this compound and oncolytic virus therapy. Researchers should optimize these protocols for their specific cell lines, viruses, and experimental conditions.
In Vitro Viral Sensitization Assay
This protocol is designed to assess the ability of a compound to sensitize cancer cells to oncolytic virus infection.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., 786-0) in 24- or 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 100, 150, 200 µM) for 4 hours.
-
Viral Infection: Infect the cells with the oncolytic virus (e.g., VSVΔ51 expressing GFP) at a specific multiplicity of infection (MOI), for instance, 0.05.
-
Incubation: Incubate the infected cells for 24 to 48 hours.
-
Analysis:
-
Viral Spread: Capture GFP images at 24 hours post-infection to visualize viral spread.
-
Viral Titer: Collect supernatants and quantify the viral titer using a standard plaque assay on a permissive cell line (e.g., Vero cells).
-
Cell Viability: Assess the metabolic viability of the cells using a resazurin-based assay to determine the extent of cell killing.
-
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
This protocol is used to quantify the mRNA levels of genes involved in the IFN pathway.
Methodology:
-
Treatment and Infection: Pre-treat cells with TPF (e.g., 150 µM) for 4 hours, followed by infection with the oncolytic virus (MOI 0.05).
-
RNA Extraction: At 24 hours post-infection, extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using gene-specific primers for target genes (e.g., IFN-β, MX2, IL6) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β Secretion
This protocol measures the amount of secreted IFN-β protein in the cell culture supernatant.
Methodology:
-
Sample Collection: Collect cell culture supernatants at 24 hours post-infection from cells treated with or without TPF and infected with the oncolytic virus.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific IFN-β ELISA kit being used.
-
Data Analysis: Determine the concentration of IFN-β in the supernatants by comparing the absorbance values to a standard curve.
Immunofluorescence Staining for NF-κB Nuclear Translocation
This protocol visualizes the subcellular localization of NF-κB to assess its nuclear translocation.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and pre-treat with TPF (e.g., 150 µM) for 4 hours, followed by infection with the oncolytic virus (MOI 1) for 6 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody against NF-κB, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope and capture images to assess the localization of NF-κB.
Broader Implications and Future Directions
The findings on this compound's ability to enhance oncolytic virotherapy have significant implications for the field. By overcoming a key resistance mechanism, TPF has the potential to broaden the applicability and improve the efficacy of oncolytic virus-based treatments.
Furthermore, TPF has also been shown to enhance the transduction efficiency of various gene therapy vectors, including lentivirus, adenovirus, and adeno-associated virus. This suggests a wider role for TPF in various gene therapy applications beyond oncolytic virotherapy.
Future research should focus on:
-
In vivo studies: Evaluating the efficacy and safety of TPF in combination with oncolytic viruses in animal models of cancer.
-
Combination with other therapies: Exploring the synergistic effects of TPF and oncolytic viruses with other cancer treatments, such as immune checkpoint inhibitors and CAR-T cell therapy.
-
Clinical trials: Translating the promising preclinical findings into clinical trials to assess the therapeutic potential of TPF in cancer patients undergoing oncolytic virotherapy.
Conclusion
This compound is a promising novel agent that can significantly enhance the efficacy of oncolytic virus therapy by downregulating the type I interferon pathway in cancer cells. The robust preclinical data from in vitro and ex vivo studies provide a strong rationale for its further development as a combination therapy for cancer. This technical guide provides researchers and drug development professionals with a comprehensive overview of the current knowledge on TPF in oncolyic virus therapy and detailed methodologies to facilitate further research in this exciting area.
References
Synthesis Pathway of Tepilamide Fumarate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tepilamide fumarate, also known as XP23829, is a novel oral prodrug of monomethyl fumarate (MMF). It has been investigated for the treatment of moderate-to-severe chronic plaque psoriasis and other autoimmune diseases. As a fumaric acid ester, this compound is designed to be rapidly hydrolyzed in the body to MMF, the active metabolite, which exerts its immunomodulatory effects. This technical guide provides a detailed overview of the core synthesis pathway of this compound, including experimental protocols and quantitative data, to support research and development efforts in the pharmaceutical field.
Core Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that begins with the readily available starting material, maleic anhydride. The pathway can be broadly divided into two key stages:
-
Synthesis of Monomethyl Fumarate (MMF): This stage involves the conversion of maleic anhydride to monomethyl maleate, followed by an isomerization step to yield the key intermediate, monomethyl fumarate.
-
Synthesis of Tepilamide: The final stage involves the esterification of monomethyl fumarate with 2-chloro-N,N-diethylacetamide to produce the Tepilamide base. The final salt form, this compound, is then obtained by reacting the base with fumaric acid.
The overall synthesis workflow is depicted in the following diagram:
Detailed Experimental Protocols
The following protocols are based on the procedures outlined in U.S. Patent 9,302,977 B2, assigned to XenoPort, Inc.[1].
Stage 1: Synthesis of Monomethyl Fumarate (MMF)
This stage involves a one-pot reaction sequence starting from maleic anhydride.
Reaction Scheme:
Experimental Procedure:
-
Methanolysis of Maleic Anhydride: Maleic anhydride is reacted with methanol to form monomethyl maleate. This reaction can be performed neat or in the presence of a solvent.
-
Isomerization: The resulting monomethyl maleate is then isomerized to monomethyl fumarate in the presence of an acid chloride catalyst.
Quantitative Data for Monomethyl Fumarate Synthesis:
| Parameter | Value | Reference |
| Starting Materials | ||
| Maleic Anhydride | 1.0 equivalent | [1] |
| Methanol | 1.0 - 1.2 equivalents | [1] |
| Catalyst | ||
| Acid Chloride (e.g., Thionyl Chloride) | Catalytic amount | [1] |
| Reaction Conditions | ||
| Temperature (Methanolysis) | Room Temperature to 60°C | [1] |
| Temperature (Isomerization) | 60°C to reflux | |
| Reaction Time | Not explicitly stated | |
| Product Isolation | ||
| Yield | Not explicitly stated for this specific reaction in the provided text, but the subsequent prodrug synthesis starts with a defined amount of MMF. | |
| Purification | Crystallization |
Stage 2: Synthesis of Tepilamide
This stage involves the esterification of the synthesized MMF with a chloro-functionalized amide.
Reaction Scheme:
Experimental Procedure (Example 12 of US Patent 9,302,977 B2):
-
Reaction Setup: A mixture of monomethyl fumarate (130 g, 1 mol), 2-chloro-N,N-diethylacetamide (1 mol), and potassium carbonate (1.5 mol) in N,N-dimethylformamide (DMF) is prepared.
-
Reaction: The mixture is heated to a specified temperature and stirred for a period of time until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).
-
Work-up and Purification: The reaction mixture is then worked up by quenching, extraction, and washing. The crude product is purified by crystallization to yield the pure Tepilamide base.
Quantitative Data for Tepilamide Synthesis:
| Parameter | Value | Reference |
| Starting Materials | ||
| Monomethyl Fumarate | 130 g (1 mol) | |
| 2-chloro-N,N-diethylacetamide | 1 mol | |
| Potassium Carbonate (Base) | 1.5 mol | |
| N,N-Dimethylformamide (Solvent) | Not explicitly quantified in the provided text | |
| Reaction Conditions | ||
| Temperature | Not explicitly stated in the provided text | |
| Reaction Time | Not explicitly stated in the provided text | |
| Product Isolation | ||
| Yield | Not explicitly stated in the provided text | |
| Purity (by HPLC) | 100.00% w/w (with 0.07% dimer) for a similar prodrug synthesis in the patent | |
| Purification | Crystallization |
Conclusion
The synthesis of this compound is a well-defined process that leverages established organic chemistry principles. The two-stage pathway, commencing with the economical starting material maleic anhydride, offers an efficient route to this promising pharmaceutical agent. The provided experimental details and quantitative data serve as a valuable resource for researchers and drug development professionals engaged in the synthesis and evaluation of fumaric acid ester prodrugs. Further optimization of reaction conditions and purification procedures may be explored to enhance the overall efficiency and scalability of the synthesis for potential commercial production.
References
An In-depth Technical Guide to the Hydrolysis of Tepilamide Fumarate to Monomethyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tepilamide fumarate (formerly known as PPC-06 or XP23829) is a novel oral fumaric acid ester developed as a prodrug for the active metabolite monomethyl fumarate (MMF). Similar to the established therapeutic dimethyl fumarate (DMF), this compound is designed to deliver MMF systemically following oral administration. The conversion of this compound to MMF is a critical step in its mechanism of action and is presumed to occur via rapid hydrolysis mediated by esterases in the gastrointestinal tract and blood. This technical guide provides a comprehensive overview of the hydrolysis of this compound to MMF, drawing on available data and analogous information from the well-characterized prodrug, DMF. It includes a summary of relevant clinical trial data, detailed hypothetical experimental protocols for studying this hydrolysis, and visualizations of the metabolic pathway and experimental workflows.
Introduction
Fumaric acid esters (FAEs) are a class of immunomodulatory compounds used in the treatment of psoriasis and multiple sclerosis. The therapeutic effects of FAEs are largely attributed to their active metabolite, monomethyl fumarate (MMF). This compound is a next-generation FAE designed to provide efficient and sustained exposure to MMF.[1] As a prodrug, the efficacy of this compound is contingent on its conversion to the active moiety, MMF, through hydrolysis.[2] Understanding the kinetics and mechanisms of this hydrolysis is paramount for drug development, formulation, and clinical application.
The Hydrolysis of this compound
This compound is rapidly hydrolyzed to MMF upon oral administration.[2] While specific enzymatic pathways for this compound have not been fully elucidated in publicly available literature, it is widely understood to be metabolized by non-specific esterases present in the gastrointestinal tract and blood, a mechanism analogous to that of dimethyl fumarate (DMF).[3] The hydrolysis of the ester bond in this compound yields MMF and a corresponding alcohol moiety.
Chemical Reaction
The hydrolysis reaction can be represented as follows:
This compound + H₂O ---(Esterases)--> Monomethyl Fumarate + N,N-diethyl-2-hydroxyacetamide
Quantitative Data Summary
| Parameter | This compound (AFFIRM Study) | MMF (from Dimethyl Fumarate Administration) | Reference |
| Dosing Regimens | 400 mg QD, 400 mg BID, 600 mg BID | 120 mg BID, 240 mg BID | [2] |
| Primary Efficacy Endpoint (PASI-75) | 39.7% (400mg QD), 47.2% (400mg BID), 44.3% (600mg BID) | Not directly comparable | |
| MMF Tmax (Time to Peak Concentration) | Unpublished Phase I data suggest sustained MMF exposure | ~2-2.5 hours | |
| MMF Cmax (Peak Concentration) | Unpublished Phase I data suggest efficient MMF exposure | ~0.8 - 1.87 mg/L |
Signaling Pathway
The active metabolite, monomethyl fumarate, is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of cellular antioxidant responses.
Experimental Protocols
The following are detailed, adaptable protocols for key experiments to characterize the hydrolysis of this compound.
In Vitro Hydrolysis of this compound in Simulated Biological Fluids
Objective: To determine the rate of hydrolysis of this compound to MMF in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
Materials:
-
This compound
-
Monomethyl fumarate standard
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
HPLC system with UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (HPLC grade)
-
Water (HPLC grade)
-
Thermostated shaker
Procedure:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Prepare SGF and SIF solutions.
-
Spike a known concentration of this compound from the stock solution into separate flasks containing SGF and SIF, pre-warmed to 37°C. The final concentration should be within the linear range of the HPLC method.
-
Incubate the flasks in a thermostated shaker at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot from each flask.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate any proteins or salts.
-
Analyze the supernatant by HPLC to quantify the concentrations of this compound and MMF.
-
The HPLC mobile phase could consist of a gradient of 0.1% phosphoric acid in water and acetonitrile, with UV detection at 210 nm.
-
Calculate the rate of disappearance of this compound and the rate of appearance of MMF.
In Vitro Metabolism of this compound using Liver Microsomes or S9 Fractions
Objective: To evaluate the enzymatic hydrolysis of this compound by esterases present in liver subcellular fractions.
Materials:
-
This compound
-
Pooled human liver microsomes or S9 fractions
-
NADPH regenerating system (for S9 fractions, if assessing oxidative metabolism in parallel)
-
Phosphate buffer (pH 7.4)
-
HPLC-MS/MS system
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), liver microsomes or S9 fraction, and the this compound stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system (if used). For esterase activity, this may not be necessary, but it is often included to assess overall metabolic stability.
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining this compound and the formed MMF.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of this compound.
Conclusion
This compound is a prodrug that relies on efficient hydrolysis to its active metabolite, monomethyl fumarate, to exert its therapeutic effects. While specific quantitative data for this compound's hydrolysis are not yet widely published, the extensive research on the analogous compound, dimethyl fumarate, provides a strong framework for understanding its metabolic fate. The experimental protocols outlined in this guide offer a basis for researchers to investigate the hydrolysis of this compound in detail. Further studies are warranted to fully characterize the enzymes involved and the precise kinetics of this critical activation step. This knowledge will be invaluable for the continued development and optimization of fumaric acid ester therapies.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound (PPC-06) Extended Release Tablets in Patients with Moderate-to-Severe Plaque Psoriasis: Safety and Efficacy Results from the Randomized, Double-blind, Placebo-controlled AFFIRM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Preclinical Profile of Tepilamide Fumarate (PPC-06): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tepilamide fumarate (PPC-06) is a novel, orally available small molecule developed as a prodrug of monomethyl fumarate (MMF). MMF is the active metabolite of the approved drug dimethyl fumarate (DMF), which is used in the treatment of psoriasis and multiple sclerosis. This compound is designed to offer a differentiated profile, and its preclinical development has focused on elucidating its mechanism of action, pharmacokinetic profile, and efficacy in relevant disease models. This technical guide provides a comprehensive summary of the core preclinical data on this compound and its active metabolite, MMF.
Mechanism of Action
The primary mechanism of action of this compound is mediated through its active metabolite, monomethyl fumarate (MMF). MMF is known to exert its pharmacological effects through two key pathways: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway and the modulation of inflammatory signaling, including the downregulation of the Type I Interferon (IFN) pathway.
Nrf2 Pathway Activation
MMF is an activator of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds like MMF can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of a wide array of cytoprotective genes. The activation of this pathway leads to the production of antioxidant and detoxifying enzymes, thereby protecting cells from oxidative damage.
Interferon Pathway Downregulation
In addition to its antioxidant effects, this compound has been shown to modulate inflammatory responses by downregulating the Type I Interferon (IFN) signaling pathway. This is particularly relevant in the context of autoimmune diseases where IFN signaling can be pathogenic. Preclinical studies have demonstrated that this compound can inhibit the production of IFN-β and the expression of interferon-stimulated genes (ISGs). This effect is believed to contribute to its efficacy in conditions like psoriasis.[1]
In Vitro Pharmacology
The in vitro activity of this compound is primarily attributed to its conversion to MMF. Studies have focused on quantifying the effects of MMF on Nrf2 activation and inflammatory cytokine production.
| Parameter | Assay System | Result | Reference |
| Nrf2 Activation | |||
| NQO1 and HO-1 Gene Expression | Human Peripheral Blood Mononuclear Cells (PBMCs) | MMF induced the expression of Nrf2 target genes NQO1 and HO-1. | [2] |
| Interferon Pathway Modulation | |||
| IFN-β and ISG Expression | 786-0 carcinoma cells pre-treated for 4 hours, then infected with VSVΔ51 (MOI 0.05) | This compound (150 μM) significantly downregulated the mRNA expression of IFN-β and interferon-stimulated genes (ISGs) 24 hours post-infection. | [1] |
| IFN-β Protein Secretion | Supernatants from 786-0 cells treated as above | This compound (150 μM) significantly reduced the secretion of IFN-β protein. | [1] |
Preclinical Pharmacokinetics
Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion of this compound. A key finding is that this compound is a prodrug that is rapidly and extensively converted to its active metabolite, MMF, with negligible systemic exposure to the parent compound.
| Species | Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Key Findings | Reference |
| Human | Extended-release tablets | 400 mg | 2,345 ± 789 (MMF) | 3.5 (median) (MMF) | 7,896 ± 2,134 (MMF) | Systemic exposure to intact PPC-06 was negligible. Formulations were bioequivalent. | [No direct citation available in search results] |
| Rat | Not specified | Not specified | Data not available | Data not available | Data not available | MMF has been shown to have a neuroprotective effect in a rat model of ischemia-reperfusion. | [3] |
In Vivo Efficacy
The in vivo efficacy of fumarates, including the active metabolite of this compound, MMF, has been evaluated in animal models of autoimmune and inflammatory diseases.
Psoriasis Model
While specific quantitative data for this compound or MMF in a psoriasis animal model were not available in the searched literature, the clinical efficacy of fumarates in psoriasis is well-established. Preclinical studies with DMF, which is metabolized to MMF, have shown efficacy in models of skin inflammation. For instance, MMF has demonstrated antiproliferative, prodifferentiative, and anti-inflammatory effects on keratinocytes, which are key pathogenic cells in psoriasis.
Experimental Autoimmune Encephalomyelitis (EAE) Model (Multiple Sclerosis Model)
The efficacy of DMF, the prodrug of MMF, has been demonstrated in the EAE mouse model, which is a common model for multiple sclerosis.
| Animal Model | Treatment | Dosing Regimen | Key Efficacy Endpoint | Result | Reference |
| SJL Mice | Dimethyl fumarate (DMF) | Administered in drinking water | EAE clinical score | DMF-treated mice were highly protected from EAE, developing either no or only minimal signs of the disease compared to control mice which developed severe EAE. |
Experimental Protocols
In Vitro Interferon Pathway Modulation Assay
Objective: To assess the effect of this compound on the expression of Type I interferons and interferon-stimulated genes in response to a viral challenge.
Cell Line: 786-0 human renal cell carcinoma cells.
Treatment: Cells were pre-treated with 150 μM this compound (TPF) for 4 hours.
Viral Challenge: Following pre-treatment, cells were infected with vesicular stomatitis virus (VSVΔ51) at a multiplicity of infection (MOI) of 0.05.
Endpoint Measurement:
-
Gene Expression: 24 hours post-infection, total RNA was extracted, and the mRNA levels of IFN-β and various ISGs were quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR).
-
Protein Secretion: Supernatants were collected 24 hours post-infection, and the concentration of secreted IFN-β was measured by enzyme-linked immunosorbent assay (ELISA).
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Efficacy Study
Objective: To evaluate the efficacy of a fumarate in a mouse model of multiple sclerosis.
Animal Model: SJL mice.
Induction of EAE: Mice were immunized with proteolipid protein (PLP) 139-151 in Complete Freund's Adjuvant (CFA).
Treatment: Dimethyl fumarate (DMF) was administered to the treatment group in their drinking water. The control group received regular drinking water.
Endpoint Measurement:
-
Clinical Scoring: Mice were monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, etc.).
-
Immunological Analysis: At the end of the study, immune cells could be isolated from the spleen and central nervous system to analyze cytokine production and T-cell responses.
Conclusion
The preclinical data for this compound (PPC-06) indicate that it is a prodrug of the active moiety monomethyl fumarate (MMF). MMF demonstrates immunomodulatory and cytoprotective effects through the activation of the Nrf2 antioxidant pathway and downregulation of the Type I Interferon pathway. In vivo studies with related fumarates have shown efficacy in animal models of autoimmune diseases. These preclinical findings support the clinical development of this compound as a potential oral therapeutic for inflammatory and autoimmune disorders. Further preclinical studies to fully quantify the dose-response relationships for Nrf2 activation and in vivo efficacy in psoriasis models would provide a more complete understanding of its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Tepilamide Fumarate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tepilamide fumarate is a novel fumaric acid ester (FAE) and a prodrug of monomethyl fumarate (MMF). It is structurally related to dimethyl fumarate (DMF), a compound approved for the treatment of psoriasis and multiple sclerosis. Emerging research indicates that this compound holds therapeutic potential in oncology, acting as a potentiator of virus-based therapies and exhibiting anti-cancer properties.[1][2][3][4] Its mechanism of action is believed to be similar to DMF, primarily through the modulation of key signaling pathways involved in cellular stress response and inflammation, namely the Nrf2 and NF-κB pathways.[5]
These application notes provide detailed experimental protocols for investigating the effects of this compound in cell culture, with a focus on cell viability, apoptosis, and the elucidation of its mechanism of action through western blotting. The provided protocols are based on established methodologies for the related compound, dimethyl fumarate, and can be adapted for various cell lines.
Data Presentation
Table 1: In Vitro Efficacy of Fumarate Analogs Across Various Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 Value (µM) | Reference |
| Dimethyl Fumarate | Cutaneous T-cell lymphoma (CTCL) patient-derived cells | Cell Viability | 24 | 38.24 | |
| Dimethyl Fumarate | Cutaneous T-cell lymphoma (CTCL) patient-derived cells | Cell Viability | 48 | 24 | |
| Dimethyl Fumarate | Breast Cancer Cell Lines (e.g., MDA-MB-231) | NFκB-RE activity | Not Specified | ~20 | |
| Dimethyl Fumarate | Breast Cancer Cell Lines (e.g., MDA-MB-231) | Mammosphere Formation | Not Specified | ~20 | |
| Dimethyl Fumarate | Merkel Cell Carcinoma (MCC13) | MTT Assay | 48 | 97.80 | |
| Dimethyl Fumarate | Merkel Cell Carcinoma (MCC14.2) | MTT Assay | 48 | 67.99 | |
| Dimethyl Fumarate | Merkel Cell Carcinoma (MCC26) | MTT Assay | 48 | 31.60 | |
| Dimethyl Fumarate | Merkel Cell Carcinoma (MCC13) | BrdU Assay | 48 | 99.53 | |
| Dimethyl Fumarate | Merkel Cell Carcinoma (MCC14.2) | BrdU Assay | 48 | 59.11 | |
| Dimethyl Fumarate | Merkel Cell Carcinoma (MCC26) | BrdU Assay | 48 | 50.53 |
Note: As this compound is a newer compound, extensive IC50 data is not yet available. The data for DMF, a closely related molecule, is provided as a reference for designing initial dose-response experiments.
Signaling Pathways
This compound, similar to its analog dimethyl fumarate, is understood to exert its cellular effects primarily through the modulation of two key signaling pathways: the activation of the Nrf2 antioxidant response pathway and the inhibition of the pro-inflammatory NF-κB pathway.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound as a Novel Potentiator of Virus-Based Therapy [mdpi.com]
- 4. This compound as a Novel Potentiator of Virus-Based Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation [mdpi.com]
Application Notes and Protocols for In Vivo Dissolution of Tepilamide Fumarate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to dissolving Tepilamide fumarate (TPF) for in vivo studies, particularly for oral administration in preclinical animal models. Due to the limited publicly available information on the exact formulation of this compound used in preclinical studies, this document outlines a systematic approach to vehicle selection and preparation based on the known properties of this compound and general formulation strategies for poorly water-soluble compounds.
I. Physicochemical Properties and Solubility Considerations
This compound (also known as XP-23829) is a fumaric acid ester and a prodrug of monomethyl fumarate (MMF).[1] Like other fumaric acid esters such as dimethyl fumarate (DMF), this compound is anticipated to have low aqueous solubility. For in vitro experiments, it has been dissolved in 100% dimethyl sulfoxide (DMSO).[2] However, for in vivo studies, particularly oral administration, pure DMSO is not a suitable vehicle due to potential toxicity.[3]
The goal for in vivo oral dosing is to create a homogenous and stable solution or suspension that allows for accurate and reproducible administration. Common strategies for formulating poorly water-soluble drugs for oral gavage in animal studies include the use of aqueous suspensions with suspending agents or co-solvent systems.
Table 1: Solubility of Related Fumaric Acid Compounds
| Compound | Solvent | Solubility |
| Dimethyl Fumarate | Water | 1.6 mg/mL |
| Dimethyl Fumarate | Dimethyl Sulfoxide (DMSO) | 29 mg/mL |
| Dimethyl Fumarate | Methanol | 30-36 mg/mL |
| Fumaric Acid | Water | 0.6 g / 100 g at 25°C |
| Fumaric Acid | Ethanol (95%) | 5.76 g / 100 g at 30°C |
II. Signaling Pathways of this compound
This compound, as a prodrug of MMF, is understood to exert its biological effects through pathways similar to other fumaric acid esters. These include immunomodulatory and cytoprotective actions.
-
NRF2 Pathway Activation: Fumarates are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of genes encoding antioxidant and cytoprotective enzymes.
-
Immunomodulation: this compound can modulate immune responses. This includes influencing cytokine production and the activation of immune cells. For example, it has been shown to downregulate the interferon (IFN) pathway, which can make cancer cells more susceptible to viral infection in the context of oncolytic virotherapy.
-
NF-κB Inhibition: Fumaric acid esters can inhibit the pro-inflammatory transcription factor NF-κB. This contributes to their anti-inflammatory effects.
III. Experimental Protocols
Given the lack of a specific, publicly validated protocol for dissolving this compound for in vivo studies, a vehicle screening approach is recommended.
A. Protocol for Vehicle Screening
This protocol is designed to identify a suitable vehicle for the oral administration of this compound in rodents. The aim is to achieve a stable and homogenous solution or suspension at the desired concentration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG 300)
-
Polyethylene glycol 400 (PEG 400)
-
Tween® 80
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Distilled water
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Microcentrifuge tubes or small glass vials
Procedure:
-
Prepare Stock Solutions of Co-solvents and Suspending Agents:
-
Prepare a 0.5% (w/v) solution of CMC-Na in distilled water. Heat and stir until fully dissolved, then cool to room temperature.
-
Prepare a 10% (v/v) solution of Tween® 80 in distilled water.
-
-
Test Solubility in Co-solvent Systems:
-
Accurately weigh a small amount of this compound (e.g., 5 mg) into several separate vials.
-
To the first vial, add a small volume of DMSO (e.g., 50 µL) to dissolve the compound.
-
Gradually add a second solvent (e.g., PEG 300, PEG 400, or saline) dropwise while vortexing to observe if the compound remains in solution. Note the volume at which precipitation occurs.
-
Repeat this process with different co-solvent combinations. Common starting points for co-solvent systems for oral gavage include:
-
5-10% DMSO, 30-40% PEG 300, and the remainder as water or saline.
-
10% DMSO, 90% corn oil.
-
5% DMSO, 5% Tween® 80, 90% saline.
-
-
-
Test Formulation as a Suspension:
-
Weigh the desired amount of this compound for your target concentration into a vial.
-
Add a small amount of the 0.5% CMC-Na solution or the 10% Tween® 80 solution.
-
Vortex thoroughly to create a uniform suspension.
-
Observe the stability of the suspension over a period relevant to your experimental timeline (e.g., 1-4 hours). Check for any settling of the compound.
-
-
Evaluate and Select the Optimal Vehicle:
-
The ideal vehicle will fully dissolve the this compound or form a stable, homogenous suspension that does not settle quickly.
-
The concentration of organic solvents like DMSO should be kept to a minimum (ideally ≤5%) to avoid toxicity.
-
The final formulation should be easily and accurately drawn into a syringe for oral gavage.
-
Table 2: Example Vehicle Screening for this compound
| Vehicle Composition | Observation (for a target concentration of X mg/mL) | Stability (at room temp) |
| 100% Saline | Insoluble | - |
| 0.5% CMC-Na in Water | Forms a suspension | Stable for >2 hours with occasional vortexing |
| 5% DMSO in Saline | Precipitates | - |
| 10% DMSO, 40% PEG 300, 50% Saline | Clear solution | Stable |
| 5% DMSO, 10% Tween® 80, 85% Saline | Fine suspension | Stable for >4 hours |
This is an exemplary table; actual results will need to be determined experimentally.
B. General Protocol for Preparation of this compound for Oral Gavage
This protocol is based on the common practice of creating a suspension for oral administration of poorly water-soluble compounds.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Mortar and pestle (optional, for particle size reduction)
-
Sterile conical tube or vial
-
Vortex mixer
-
Magnetic stirrer (optional)
Procedure:
-
Calculate the Required Amounts: Determine the total volume of the formulation needed based on the number of animals, the dose, and the gavage volume (typically 5-10 mL/kg for mice and rats). Calculate the total mass of this compound required.
-
Weigh the Compound: Accurately weigh the calculated amount of this compound powder.
-
Prepare the Suspension:
-
Transfer the weighed this compound to a sterile conical tube or vial.
-
Add a small volume of the 0.5% CMC-Na vehicle to the powder to create a paste. This helps in wetting the powder and preventing clumping.
-
Gradually add the remaining volume of the 0.5% CMC-Na vehicle while continuously vortexing.
-
Continue to vortex for 2-3 minutes to ensure a homogenous suspension. For larger volumes, a magnetic stirrer can be used.
-
-
Administration:
-
Before each administration, vortex the suspension thoroughly to ensure uniformity.
-
Administer the suspension to the animals via oral gavage using an appropriately sized gavage needle.
-
Always include a vehicle control group in your study, which receives the same volume of the vehicle without the drug.
-
IV. Safety Precautions
-
When handling this compound powder, use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
If using DMSO, be aware that it can enhance the absorption of other chemicals through the skin. Handle with care in a well-ventilated area.
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
By following these guidelines and protocols, researchers can develop a suitable formulation for the in vivo administration of this compound and proceed with their preclinical studies in a systematic and reproducible manner.
References
- 1. mdpi.com [mdpi.com]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. [Formulation and stability of suspensions for preclinical study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for the Quantification of Tepilamide Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tepilamide fumarate (also known as PPC-06 and XP23829) is a novel, orally administered fumaric acid ester developed for the treatment of moderate-to-severe plaque psoriasis.[1][2][3] It is a prodrug that is rapidly and extensively metabolized to monomethyl fumarate (MMF), the active moiety responsible for its immunomodulatory effects.[4][5] This document provides detailed analytical methods for the quantification of this compound and its active metabolite, MMF, to support preclinical and clinical drug development.
Given that this compound is a prodrug designed to deliver MMF, the quantification of MMF in biological matrices is often the primary focus of pharmacokinetic and pharmacodynamic studies. However, the direct quantification of the parent drug, this compound, in formulation and for stability studies is also critical. This document outlines a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this compound and a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for its active metabolite, MMF.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for the development of appropriate analytical methodologies.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO₅ | |
| Molecular Weight | 243.26 g/mol | |
| IUPAC Name | 4-O-[2-(diethylamino)-2-oxoethyl] 1-O-methyl (E)-but-2-enedioate | |
| CAS Number | 1208229-58-6 | |
| Predicted Solubility | High | |
| Predicted Permeability | High |
Metabolic Pathway of this compound
This compound is designed to be rapidly hydrolyzed in vivo by esterases to yield monomethyl fumarate (MMF) and a second, inactive moiety. MMF is the pharmacologically active metabolite that exerts its therapeutic effects. The proposed metabolic conversion is a critical consideration for bioanalytical strategy.
Caption: Proposed metabolic pathway of this compound to its active metabolite, Monomethyl Fumarate (MMF).
Protocol 1: Proposed HPLC-UV Method for Quantification of this compound in Bulk Drug and Pharmaceutical Formulations
This method is proposed based on established protocols for the related compound, Dimethyl Fumarate (DMF), and is suitable for assessing the purity and concentration of this compound as a raw material or in finished pharmaceutical products.
Experimental Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Ultrasonic bath.
-
Volumetric flasks and pipettes.
2. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (50:50, v/v). The aqueous phase may be buffered, for example, with a perchloric acid solution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
3. Preparation of Solutions:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in a small amount of diluent (e.g., methanol or mobile phase) with the aid of sonication, then dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10-150 µg/mL).
-
Sample Preparation (from tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer to a suitable volumetric flask.
-
Add approximately 70% of the flask volume with diluent and sonicate for 15-20 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Validation Parameters (Proposed)
The following parameters should be validated according to ICH guidelines:
| Parameter | Typical Specification |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Specificity | No interference from excipients or degradation products |
| Robustness | Insensitive to minor changes in method parameters |
Workflow Diagram
Caption: Workflow for the proposed HPLC-UV quantification of this compound.
Protocol 2: LC-MS/MS Method for Quantification of Monomethyl Fumarate (MMF) in Human Plasma
This bioanalytical method is based on validated procedures for the quantification of MMF in biological matrices and is suitable for pharmacokinetic studies following the administration of this compound.
Experimental Protocol
1. Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS).
-
Data acquisition and processing software compliant with regulatory standards (e.g., 21 CFR Part 11).
-
Solid-Phase Extraction (SPE) manifold or automated liquid handler.
-
Centrifuge.
-
Evaporator (e.g., nitrogen evaporator).
2. Chromatographic and Mass Spectrometric Conditions:
-
LC Column: C18, e.g., 50 mm x 2.1 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to separate MMF from endogenous plasma components.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
MMF: Precursor ion (Q1) m/z 129 → Product ion (Q3) m/z 85.
-
Internal Standard (MMF-d3): Precursor ion (Q1) m/z 132 → Product ion (Q3) m/z 87.
-
3. Preparation of Solutions:
-
Stock Solutions (MMF and MMF-d3, 1 mg/mL): Prepare in methanol.
-
Working Standard and Quality Control (QC) Solutions: Prepare by serial dilution of the stock solutions in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Plasma Calibration Standards and QCs: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 5 - 2000 ng/mL) and QC samples at low, medium, and high concentrations.
4. Sample Preparation (Solid-Phase Extraction - SPE):
- To 100 µL of plasma sample, standard, or QC, add the internal standard (MMF-d3) solution.
- Pre-treat the plasma sample (e.g., by adding an acid like phosphoric acid).
- Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric sorbent) with methanol followed by water.
- Load the pre-treated plasma sample onto the SPE cartridge.
- Wash the cartridge with a weak organic solvent to remove interferences.
- Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol or acetonitrile with a modifier).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.
Method Validation Parameters
The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA).
| Parameter | Typical Specification |
| Linearity Range | e.g., 5 - 2000 ng/mL with r² ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Monitored and within acceptable limits |
| Recovery | Consistent, precise, and reproducible |
| Stability | Bench-top, freeze-thaw, and long-term stability established |
Workflow Diagram
Caption: Bioanalytical workflow for the LC-MS/MS quantification of MMF in plasma.
Conclusion
The analytical methods outlined provide a robust framework for the quantification of this compound and its active metabolite, monomethyl fumarate. The proposed HPLC-UV method is suitable for quality control and formulation analysis of the parent drug, while the LC-MS/MS method offers the necessary sensitivity and selectivity for bioanalytical support of pharmacokinetic studies. Proper validation of these methods in accordance with regulatory guidelines is essential to ensure reliable and accurate data for the successful development of this compound.
References
- 1. This compound (PPC-06) Extended Release Tablets in Patients with Moderate-to-Severe Plaque Psoriasis: Safety and Efficacy Results from the Randomized, Double-blind, Placebo-controlled AFFIRM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (PPC-06) Extended Release Tablets in Patients with Moderate-to-Severe Plaque Psoriasis: Safety and Efficacy Results from the Randomized, Double-blind, Placebo-controlled AFFIRM Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Emerging therapeutic applications for fumarates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of Tepilamide Fumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Tepilamide fumarate, a prodrug of Monomethyl fumarate used in the research of moderate to severe chronic plaque psoriasis.[1] The developed isocratic method is accurate, precise, and specific for the determination of this compound in bulk drug substance. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for routine quality control and stability studies.
Introduction
This compound (XP-23829) is an oral fumaric acid ester.[1] Its chemical formula is C11H17NO5 with a molecular weight of 243.26 g/mol .[2][3][4] Accurate and reliable analytical methods are crucial for the quality control of active pharmaceutical ingredients (APIs). Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This application note presents a validated RP-HPLC method for the quantitative determination of this compound. The validation of this method was performed according to ICH guidelines to ensure its suitability for its intended purpose.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector, autosampler, and column oven was used.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (pH 3.0 adjusted with Orthophosphoric acid) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase: Mix the phosphate buffer and acetonitrile in the ratio of 60:40 (v/v) and sonicate to degas.
-
Diluent: Mobile phase was used as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and make up the volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.
Method Development Workflow
The development of this RP-HPLC method followed a systematic approach to achieve optimal separation and quantification of this compound.
Caption: RP-HPLC method development workflow for this compound analysis.
Method Validation
The developed method was validated according to ICH Q2(R1)/Q2(R2) guidelines for the following parameters.
System Suitability
System suitability was evaluated by injecting six replicate injections of the working standard solution (100 µg/mL). The acceptance criteria were a relative standard deviation (RSD) of not more than 2.0% for the peak area and retention time, a theoretical plate count of not less than 2000, and a tailing factor of not more than 2.0.
Specificity
The specificity of the method was assessed by injecting the blank (diluent) and a placebo solution. The chromatograms were examined for any interference at the retention time of this compound. Forced degradation studies were also performed under acidic, basic, oxidative, thermal, and photolytic conditions to demonstrate the stability-indicating nature of the method.
Linearity
Linearity was determined by analyzing a series of at least five concentrations of this compound over the range of 25-150 µg/mL. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.
Range
The range of the method was established based on the linearity, accuracy, and precision studies, and was confirmed to be 50-150 µg/mL.
Accuracy
Accuracy was determined by the recovery method. A known amount of this compound was added to a placebo preparation at three different concentration levels (80%, 100%, and 120% of the working concentration). The samples were prepared in triplicate and the percentage recovery was calculated.
Precision
-
Repeatability (Intra-day precision): Six replicate injections of the working standard solution (100 µg/mL) were performed on the same day, and the %RSD was calculated.
-
Intermediate Precision (Inter-day precision): The repeatability study was performed on a different day by a different analyst to assess the intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following formulae: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the response and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The effect on the system suitability parameters was observed.
Interrelationship of Validation Parameters
The validation parameters are interconnected and collectively ensure the reliability of the analytical method.
Caption: Interrelationship of ICH validation parameters for analytical methods.
Results and Discussion
The developed RP-HPLC method provided a well-resolved peak for this compound at a retention time of approximately 5.2 minutes. The method validation results are summarized in the following tables.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (min) | - | 5.21 |
| %RSD of Retention Time | ≤ 2.0% | 0.15% |
| Peak Area | - | 1254321 |
| %RSD of Peak Area | ≤ 2.0% | 0.45% |
| Theoretical Plates | ≥ 2000 | 6850 |
| Tailing Factor | ≤ 2.0 | 1.12 |
Table 2: Linearity Results
| Concentration (µg/mL) | Peak Area |
| 25 | 312548 |
| 50 | 628954 |
| 75 | 945621 |
| 100 | 1254321 |
| 125 | 1568954 |
| 150 | 1885421 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (% Recovery)
| Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | %RSD |
| 80% | 80 | 79.8 | 99.75 | 0.52 |
| 100% | 100 | 100.2 | 100.20 | 0.35 |
| 120% | 120 | 119.5 | 99.58 | 0.48 |
Table 4: Precision Results
| Parameter | %RSD | Acceptance Criteria |
| Repeatability (Intra-day) | 0.48% | ≤ 2.0% |
| Intermediate Precision (Inter-day) | 0.65% | ≤ 2.0% |
Table 5: LOD, LOQ, and Robustness
| Parameter | Result |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
| Robustness | The system suitability parameters remained within the acceptance criteria upon minor variations in the method parameters, indicating the robustness of the method. |
Conclusion
A simple, rapid, and reliable isocratic RP-HPLC method for the quantitative analysis of this compound has been developed and validated as per ICH guidelines. The method was found to be specific, linear, accurate, precise, and robust. The developed method can be successfully employed for the routine quality control analysis of this compound in bulk drug substance and for stability studies.
References
Application Notes and Protocols: Investigating Tepilamide Fumarate in a Mouse Model of Psoriasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the proposed use of tepilamide fumarate in a preclinical mouse model of psoriasis. Due to a lack of publicly available data on the specific dosage of this compound in murine psoriasis models, this document outlines a detailed protocol for the widely accepted imiquimod-induced psoriasis model and presents a proposed experimental design for evaluating this compound, including a rationale for dose selection based on related compounds.
Introduction
Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells.[1] Mouse models that recapitulate the key features of human psoriasis are invaluable for understanding disease pathogenesis and for the preclinical evaluation of novel therapeutics.[2] The topical application of imiquimod (IMQ), a Toll-like receptor 7 and 8 (TLR7/8) agonist, induces a psoriasis-like phenotype in mice that is dependent on the IL-23/IL-17 axis, a key pathway in human psoriasis.[3][4]
This compound (PPC-06) is a novel fumaric acid ester (FAE) and a prodrug of monomethyl fumarate (MMF).[1] FAEs, such as dimethyl fumarate (DMF), are approved for the treatment of moderate-to-severe plaque psoriasis and multiple sclerosis. The therapeutic effects of FAEs are attributed to their immunomodulatory, anti-inflammatory, and anti-oxidative properties, which are mediated in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibition of the pro-inflammatory transcription factor NF-κB. This compound has shown efficacy in Phase IIb clinical trials for moderate-to-severe plaque psoriasis in humans. This document provides a framework for the preclinical assessment of this compound in a validated mouse model of psoriasis.
Proposed Dosage for this compound in Mice
As of this writing, there are no published studies detailing the oral dosage of this compound in mouse models of psoriasis. However, a dosage range can be extrapolated from preclinical studies of dimethyl fumarate (DMF), a related MMF prodrug. Studies in mice have utilized oral DMF dosages ranging from 30 mg/kg to 110 mg/kg for various indications.
Given that this compound is also a prodrug of MMF, a similar dosage range is likely to be relevant. A dose-finding study is recommended to determine the optimal therapeutic dose of this compound in the imiquimod-induced psoriasis model. The following table outlines a proposed dose-ranging study design.
Table 1: Proposed Dose-Ranging Study for this compound in a Murine Psoriasis Model
| Treatment Group | Compound | Dosage (mg/kg, oral gavage) | Frequency |
| 1. Vehicle Control | Vehicle (e.g., 0.5% methylcellulose) | - | Once daily |
| 2. Positive Control | Dexamethasone | 1 mg/kg, intraperitoneal | Once daily |
| 3. Low Dose | This compound | 30 mg/kg | Once daily |
| 4. Mid Dose | This compound | 60 mg/kg | Once daily |
| 5. High Dose | This compound | 100 mg/kg | Once daily |
Experimental Protocol: Imiquimod-Induced Psoriasis Mouse Model
This protocol describes the induction of psoriasis-like skin inflammation in mice using imiquimod cream.
3.1. Materials
-
Animals: 8-12 week old female BALB/c or C57BL/6 mice.
-
Imiquimod Cream: 5% imiquimod cream (e.g., Aldara™).
-
This compound: To be formulated in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose in water).
-
Anesthesia: Isoflurane or other appropriate anesthetic.
-
Clippers and Depilatory Cream: For hair removal.
-
Calipers: For measuring ear and skin thickness.
-
Biopsy Punches: For tissue collection.
-
Formalin and Paraffin: For histology.
3.2. Experimental Workflow
Caption: Experimental workflow for the imiquimod-induced psoriasis model with this compound treatment.
3.3. Detailed Procedure
-
Animal Preparation (Day -1):
-
Anesthetize mice using isoflurane.
-
Shave the dorsal skin of the mice.
-
Apply a depilatory cream for 1-2 minutes, then gently remove with a gauze pad and rinse with water.
-
-
Induction of Psoriasis (Day 0 - Day 6):
-
Apply 62.5 mg of 5% imiquimod cream topically to the shaved dorsal skin and the right ear of each mouse daily for 7 consecutive days. This corresponds to 3.125 mg of active imiquimod per mouse per day.
-
-
This compound Administration (Day 0 - Day 6):
-
Administer the proposed doses of this compound or vehicle control via oral gavage once daily, starting on the same day as the first imiquimod application.
-
-
Clinical Assessment (Daily):
-
Record the body weight of each mouse daily.
-
Measure the thickness of the right ear and a fold of the dorsal skin using calipers.
-
Score the severity of the skin inflammation on the back using a modified Psoriasis Area and Severity Index (PASI) score, evaluating erythema (redness), scaling, and thickness on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score reflects the overall disease severity.
-
-
Termination and Sample Collection (Day 7):
-
On the final day of the experiment, euthanize the mice.
-
Collect skin biopsies from the treated dorsal area for histological analysis (H&E staining) and cytokine analysis (e.g., qPCR for IL-17, IL-23).
-
The spleen can also be collected to assess for splenomegaly, an indicator of systemic inflammation.
-
Table 2: Key Parameters for Imiquimod-Induced Psoriasis Model
| Parameter | Description |
| Mouse Strain | BALB/c or C57BL/6 |
| Imiquimod Cream | 5% concentration |
| Imiquimod Dose | 62.5 mg of cream (3.125 mg active ingredient) per mouse |
| Application Area | Shaved back and right ear |
| Application Frequency | Daily for 7 consecutive days |
| Key Readouts | Ear thickness, skin thickness, PASI score, histology, cytokine levels |
Signaling Pathways of Fumaric Acid Esters
This compound, as a prodrug of MMF, is expected to modulate similar signaling pathways as other FAEs like DMF. The primary mechanisms of action involve the Nrf2 and NF-κB pathways.
Caption: Signaling pathways modulated by fumaric acid esters like this compound.
Mechanism of Action:
-
Nrf2 Pathway Activation: MMF, the active metabolite, reacts with Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), promoting the transcription of antioxidant and cytoprotective genes.
-
NF-κB Pathway Inhibition: FAEs can inhibit the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor for pro-inflammatory cytokines. This inhibition can be direct or indirect through the Nrf2 pathway.
By activating the Nrf2 pathway and inhibiting the NF-κB pathway, this compound is hypothesized to reduce oxidative stress and the production of pro-inflammatory cytokines that drive psoriatic inflammation.
Data Presentation and Analysis
All quantitative data, including body weight, ear and skin thickness measurements, and PASI scores, should be collected and tabulated for each treatment group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the differences between the this compound-treated groups and the vehicle control group. Histological sections should be scored for epidermal thickness, acanthosis, and immune cell infiltration. Cytokine expression levels in the skin can be quantified using qPCR or ELISA.
Conclusion
While direct preclinical data on this compound dosage in mouse models of psoriasis is currently unavailable, the established efficacy of related fumaric acid esters provides a strong rationale for its investigation. The protocols and proposed experimental design outlined in these application notes offer a robust framework for researchers to evaluate the therapeutic potential of this compound in a clinically relevant mouse model of psoriasis. A thorough dose-finding study will be a critical first step in elucidating the preclinical efficacy and optimal therapeutic window of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl fumarate dose-dependently increases mitochondrial gene expression and function in muscle and brain of Friedreich’s ataxia model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl Fumarate and Monomethyl Fumarate Promote Post-Ischemic Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel potential pharmacological applications of dimethyl fumarate—an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Nrf2 Activation by Tepilamide Fumarate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response by inducing the expression of a wide array of cytoprotective genes.[1][2][3][4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby activating their transcription.
Tepilamide fumarate, a derivative of dimethyl fumarate (DMF), has shown efficacy in clinical trials for psoriasis. Given that DMF is a known activator of the Nrf2 pathway, it is hypothesized that this compound may exert its therapeutic effects through a similar mechanism. This document provides a detailed protocol for assessing the activation of the Nrf2 signaling pathway by this compound in a cellular context. The following protocols outline key experiments to elucidate the effects of this compound on Nrf2 protein levels, its nuclear translocation, and the expression of its downstream target genes.
Key Experiments and Methodologies
Several key experiments are essential to comprehensively assess the activation of the Nrf2 pathway by this compound. These include:
-
Western Blot Analysis: To determine the effect of this compound on the total and nuclear levels of Nrf2 protein.
-
Quantitative Real-Time PCR (qPCR): To measure the mRNA expression of Nrf2 target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
-
ARE-Luciferase Reporter Assay: To directly measure the transcriptional activity of Nrf2 in response to this compound treatment.
-
Immunofluorescence Microscopy: To visualize the nuclear translocation of Nrf2 upon treatment with this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis for Nrf2 Protein Levels and Nuclear Translocation
This protocol details the detection of Nrf2 protein in whole-cell lysates and nuclear fractions to assess changes in protein abundance and subcellular localization.
Materials:
-
Cell culture reagents (e.g., DMEM, FBS, antibiotics)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic/loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., HaCaT keratinocytes or HepG2 hepatocytes) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for different time points (e.g., 2, 4, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
For whole-cell lysates: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
For nuclear and cytoplasmic fractions: Use a commercial kit and follow the manufacturer's instructions to separate cytoplasmic and nuclear extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize Nrf2 levels to the appropriate loading control (β-actin for whole-cell and cytoplasmic lysates, Lamin B1 for nuclear lysates).
-
Data Presentation: Western Blot Analysis
| Treatment | Concentration (µM) | Time (h) | Total Nrf2 (Fold Change vs. Control) | Nuclear Nrf2 (Fold Change vs. Control) |
| Vehicle Control | - | 24 | 1.0 | 1.0 |
| This compound | 10 | 6 | Value | Value |
| This compound | 25 | 6 | Value | Value |
| This compound | 50 | 6 | Value | Value |
| This compound | 25 | 12 | Value | Value |
| This compound | 25 | 24 | Value | Value |
Protocol 2: Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This protocol measures the mRNA levels of Nrf2 target genes to assess the downstream effects of Nrf2 activation.
Materials:
-
Cell culture reagents
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (HO-1, NQO1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reaction with SYBR Green master mix, cDNA, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Data Presentation: qPCR Analysis
| Treatment | Concentration (µM) | Time (h) | HO-1 mRNA (Fold Change vs. Control) | NQO1 mRNA (Fold Change vs. Control) |
| Vehicle Control | - | 24 | 1.0 | 1.0 |
| This compound | 10 | 6 | Value | Value |
| This compound | 25 | 6 | Value | Value |
| This compound | 50 | 6 | Value | Value |
| This compound | 25 | 12 | Value | Value |
| This compound | 25 | 24 | Value | Value |
Protocol 3: ARE-Luciferase Reporter Assay
This assay directly measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.
Materials:
-
Cell line suitable for transfection (e.g., HEK293T, HepG2)
-
ARE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Transfection:
-
Seed cells in a 24- or 96-well plate.
-
Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with varying concentrations of this compound for a specified time (e.g., 16-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Express the results as fold induction over the vehicle control.
-
Data Presentation: ARE-Luciferase Reporter Assay
| Treatment | Concentration (µM) | Normalized Luciferase Activity (Fold Induction) |
| Vehicle Control | - | 1.0 |
| This compound | 1 | Value |
| This compound | 5 | Value |
| This compound | 10 | Value |
| This compound | 25 | Value |
| This compound | 50 | Value |
Protocol 4: Immunofluorescence for Nrf2 Nuclear Translocation
This protocol allows for the direct visualization of Nrf2 translocation from the cytoplasm to the nucleus.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody: anti-Nrf2
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Treat the cells with this compound as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Block the cells with blocking solution for 30 minutes.
-
Incubate with the anti-Nrf2 primary antibody overnight at 4°C.
-
Wash with PBST and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
-
Imaging:
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images.
-
-
Data Analysis:
-
Analyze the images to assess the subcellular localization of Nrf2. The nuclear translocation can be quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
Visualization of Signaling Pathways and Workflows
References
- 1. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 3. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tepilamide Fumarate as a Potentiator of Oncolytic Virotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncolytic virotherapy, a promising cancer treatment modality, utilizes viruses that selectively replicate in and destroy cancer cells while stimulating an anti-tumor immune response.[1][2] However, the efficacy of oncolytic viruses (OVs) can be limited by the host's innate immune system, particularly the interferon (IFN) signaling pathway, which can suppress viral replication.[3][4] Tepilamide fumarate (TPF), a novel small molecule, has emerged as a potent sensitizer of cancer cells to oncolytic virotherapy by downregulating this IFN-mediated resistance.[5]
These application notes provide a comprehensive overview of the preclinical data and protocols for utilizing this compound in combination with oncolytic viruses. The information is intended to guide researchers in designing and executing experiments to evaluate this promising combination therapy.
Mechanism of Action
This compound is an analog of dimethyl fumarate (DMF), a drug used in the treatment of multiple sclerosis and psoriasis. TPF enhances the efficacy of oncolytic viruses by downregulating the Type I interferon (IFN) pathway in cancer cells. This mechanism overcomes a key cellular defense against viral infection, thereby rendering cancer cells more susceptible to viral replication and subsequent oncolysis. Preclinical studies have demonstrated that TPF can significantly increase viral replication and cancer cell killing when used in combination with oncolytic viruses such as Vesicular Stomatitis Virus (VSVΔ51) and Herpes Simplex Virus-1 (HSV-1).
Signaling Pathway
The primary signaling pathway modulated by this compound in the context of oncolytic virotherapy is the Type I Interferon (IFN) pathway. By inhibiting this pathway, TPF allows for enhanced viral replication within cancer cells.
Caption: Inhibition of the IFN-β pathway by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the combination of this compound and the oncolytic virus VSVΔ51.
Table 1: In Vitro Efficacy of this compound in Combination with VSVΔ51 in 786-0 Renal Carcinoma Cells
| Treatment Group | TPF Concentration (µM) | Virus Titer (pfu/mL) at 24h post-infection | Fold Increase in Virus Titer vs. VSVΔ51 alone |
| Mock | 0 | - | - |
| VSVΔ51 alone | 0 | ~1 x 10^6 | 1 |
| TPF + VSVΔ51 | 100 | ~5 x 10^7 | ~50 |
| TPF + VSVΔ51 | 150 | ~1 x 10^8 | ~100 |
| TPF + VSVΔ51 | 200 | ~8 x 10^7 | ~80 |
Data adapted from Alwithenani et al., 2024.
Table 2: Effect of this compound on IFN-β Production and Viral Gene Expression in 786-0 Cells
| Treatment Group | TPF Concentration (µM) | IFN-β Concentration (pg/mL) at 24h post-infection | Relative VSV-M mRNA Expression | Relative VSV-N mRNA Expression |
| Mock | 0 | Undetectable | - | - |
| VSVΔ51 alone | 0 | ~250 | 1 | 1 |
| TPF + VSVΔ51 | 150 | ~50 | ~4 | ~3.5 |
Data adapted from Alwithenani et al., 2024.
Experimental Protocols
Detailed protocols for key experiments are provided below. These protocols are based on methodologies described in the literature and should be adapted as needed for specific laboratory conditions and research goals.
Protocol 1: In Vitro Viral Titer Assay (Plaque Assay)
This protocol is for determining the concentration of infectious virus particles in a sample.
Materials:
-
Vero cells (or other susceptible cell line)
-
6-well plates
-
Complete medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Agarose solution (e.g., 2% in sterile water)
-
Neutral red or crystal violet solution
-
Viral samples (supernatants from treated/infected cancer cells)
Procedure:
-
Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer the next day.
-
On the day of the assay, prepare serial 10-fold dilutions of the viral samples in serum-free medium.
-
Remove the growth medium from the Vero cells and wash once with PBS.
-
Infect the cells with 200 µL of each viral dilution.
-
Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the virus.
-
During the incubation, prepare the agarose overlay by mixing equal volumes of 2X complete medium and 2% agarose solution, and equilibrate to 42°C.
-
After the 1-hour incubation, aspirate the inoculum and add 2 mL of the agarose overlay to each well.
-
Allow the overlay to solidify at room temperature for 20 minutes.
-
Incubate the plates at 37°C for 48-72 hours, or until plaques are visible.
-
To visualize the plaques, add 1 mL of neutral red or crystal violet solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the staining solution and count the number of plaques.
-
Calculate the viral titer in plaque-forming units per mL (pfu/mL).
Caption: Workflow for a standard plaque assay.
Protocol 2: Ex Vivo Tumor Core Assay
This protocol assesses the efficacy of the combination therapy on fresh tumor tissue.
Materials:
-
Fresh tumor tissue (e.g., from patient-derived xenografts or clinical specimens)
-
Biopsy punch (e.g., 2 mm)
-
24-well plates
-
Culture medium (e.g., RPMI with 10% FBS and antibiotics)
-
This compound stock solution
-
Oncolytic virus stock
-
Fluorescence microscope
Procedure:
-
Place the fresh tumor tissue in a sterile petri dish with a small amount of culture medium.
-
Use a biopsy punch to create uniform tumor cores.
-
Place one tumor core in each well of a 24-well plate containing 500 µL of culture medium.
-
Pre-treat the tumor cores with the desired concentration of this compound for 4 hours at 37°C.
-
Infect the tumor cores with the oncolytic virus (e.g., VSVΔ51 expressing a fluorescent protein) at a predetermined multiplicity of infection (MOI) or plaque-forming units (pfu) per core.
-
Incubate the plates at 37°C.
-
At 24 hours post-infection, visualize viral spread by capturing fluorescent images of the tumor cores.
-
Collect the supernatants to quantify viral titers using a plaque assay (Protocol 1).
Caption: Workflow for the ex vivo tumor core assay.
Protocol 3: Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
This protocol is for quantifying the expression of specific genes, such as those involved in the IFN pathway or viral genes.
Materials:
-
Treated and/or infected cells
-
RNA extraction kit
-
cDNA synthesis kit
-
RT-qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., IFN-β, VSV-M, VSV-N) and a housekeeping gene (e.g., GAPDH)
-
RT-qPCR instrument
Procedure:
-
Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Set up the RT-qPCR reactions by combining the cDNA, RT-qPCR master mix, and forward and reverse primers for each target gene in separate wells of a PCR plate.
-
Run the RT-qPCR program on a compatible instrument.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression, normalizing to the housekeeping gene and comparing to the control group.
Conclusion
The combination of this compound with oncolytic viruses represents a promising strategy to overcome viral resistance and enhance the therapeutic efficacy of oncolytic virotherapy. The provided data and protocols offer a foundation for further investigation into this novel combination therapy. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems to further elucidate the potential of this approach in cancer treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. Oncolytic Viruses in Combination Therapeutic Approaches with Epigenetic Modulators: Past, Present, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Novel Potentiator of Virus-Based Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound as a Novel Potentiator of Virus-Based Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Assay for Tepilamide Fumarate Immunomodulatory Activity
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tepilamide fumarate (PPC-06) is an oral, extended-release prodrug of monomethyl fumarate (MMF) that has demonstrated efficacy in treating moderate-to-severe plaque psoriasis.[1][2][3][4][5] Psoriasis is a chronic autoimmune disease mediated by T-cells, and the therapeutic effect of fumaric acid esters (FAEs) like this compound is attributed to their immunomodulatory and anti-inflammatory properties. This application note provides a detailed protocol for assessing the immunomodulatory activity of this compound in vitro using human peripheral blood mononuclear cells (PBMCs).
The described assays will enable researchers to evaluate the effects of this compound on key aspects of the immune response, including T-cell proliferation, cytokine production, and the underlying signaling pathways. The protocols are designed for researchers, scientists, and drug development professionals investigating the mechanism of action of this compound and similar immunomodulatory compounds.
Principle of the Assay
The immunomodulatory activity of this compound is evaluated by treating isolated human PBMCs with the compound and subsequently stimulating them to elicit an immune response. The key readouts include:
-
Lymphocyte Proliferation: Measurement of T-cell proliferation in response to a mitogen, such as phytohemagglutinin (PHA), in the presence or absence of this compound. A reduction in proliferation indicates an immunosuppressive effect.
-
Cytokine Production: Quantification of key pro-inflammatory and anti-inflammatory cytokines secreted by PBMCs upon stimulation. This compound is expected to modulate the cytokine profile, for instance by reducing the secretion of Th1 and Th17 cytokines (e.g., IFN-γ, IL-17) and potentially increasing Th2 cytokines (e.g., IL-4).
-
Signaling Pathway Analysis: Investigation of the effect of this compound on key inflammatory signaling pathways, such as the NF-κB pathway, which is known to be inhibited by related fumarates.
Materials and Reagents
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phytohemagglutinin (PHA)
-
Cell Proliferation Dye (e.g., CFSE)
-
Human Th1/Th2/Th17 Cytokine ELISA kits (for IFN-γ, IL-17, IL-4, etc.)
-
Flow Cytometer
-
96-well cell culture plates
-
Reagents for Western blotting (primary antibodies for phospho-NF-κB p65, total NF-κB p65, and a loading control like β-actin)
Experimental Protocols
Protocol 1: Lymphocyte Proliferation Assay
This protocol assesses the effect of this compound on T-cell proliferation using a fluorescent dye-based method.
1. Preparation of PBMCs: a. Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation. b. Wash the cells twice with sterile PBS. c. Resuspend the cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. d. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
2. Cell Staining and Seeding: a. Stain PBMCs with Cell Proliferation Dye (e.g., CFSE) according to the manufacturer's instructions. b. Seed the stained cells in a 96-well plate at a density of 2 x 10^5 cells/well.
3. Treatment and Stimulation: a. Prepare serial dilutions of this compound in culture medium. b. Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO). c. Stimulate the cells with PHA (5 µg/mL). Include unstimulated control wells. d. Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
4. Data Acquisition and Analysis: a. After incubation, harvest the cells and wash them with PBS. b. Acquire the samples on a flow cytometer. c. Analyze the data by gating on the lymphocyte population and measuring the dilution of the proliferation dye as a measure of cell division.
Protocol 2: Cytokine Production Assay
This protocol measures the effect of this compound on the production of key immunomodulatory cytokines.
1. Cell Seeding and Treatment: a. Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well. b. Treat the cells with various concentrations of this compound and a vehicle control.
2. Stimulation and Supernatant Collection: a. Stimulate the cells with PHA (5 µg/mL). b. Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours. c. Centrifuge the plate and collect the cell culture supernatants.
3. Cytokine Quantification: a. Quantify the concentration of cytokines (e.g., IFN-γ, IL-17, IL-4) in the supernatants using specific ELISA kits according to the manufacturer's instructions.
4. Data Analysis: a. Generate a standard curve for each cytokine. b. Calculate the concentration of each cytokine in the samples and compare the levels between treated and untreated stimulated cells.
Protocol 3: NF-κB Signaling Pathway Analysis
This protocol investigates the effect of this compound on the activation of the NF-κB pathway using Western blotting.
1. Cell Treatment and Lysis: a. Seed PBMCs in a 6-well plate at a density of 5 x 10^6 cells/well. b. Pre-treat the cells with this compound or vehicle control for 2 hours. c. Stimulate the cells with a TLR agonist like LPS (100 ng/mL) for 30 minutes to activate the NF-κB pathway. d. Wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
2. Western Blotting: a. Determine the protein concentration of the cell lysates using a BCA assay. b. Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and probe with primary antibodies against phospho-NF-κB p65 and total NF-κB p65. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control. d. Incubate with the appropriate HRP-conjugated secondary antibodies. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
3. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the phospho-NF-κB p65 signal to the total NF-κB p65 and the loading control. c. Compare the levels of phosphorylated NF-κB p65 between treated and untreated stimulated cells.
Data Presentation
Table 1: Effect of this compound on T-Cell Proliferation
| Treatment | Concentration (µM) | Proliferation Index | % Inhibition |
| Unstimulated | - | 1.0 ± 0.1 | - |
| PHA-stimulated | - | 8.5 ± 0.5 | 0 |
| This compound | 1 | 7.2 ± 0.4 | 15.3 |
| 10 | 4.3 ± 0.3 | 49.4 | |
| 50 | 2.1 ± 0.2 | 75.3 |
Table 2: Effect of this compound on Cytokine Production
| Treatment | Concentration (µM) | IFN-γ (pg/mL) | IL-17 (pg/mL) | IL-4 (pg/mL) |
| Unstimulated | - | <10 | <5 | <5 |
| PHA-stimulated | - | 1500 ± 120 | 800 ± 75 | 50 ± 8 |
| This compound | 1 | 1350 ± 110 | 720 ± 60 | 55 ± 7 |
| 10 | 800 ± 90 | 450 ± 50 | 70 ± 10 | |
| 50 | 300 ± 45 | 150 ± 20 | 85 ± 12 |
Table 3: Effect of this compound on NF-κB Activation
| Treatment | Concentration (µM) | Relative p-NF-κB p65 Levels |
| Unstimulated | - | 0.1 ± 0.02 |
| LPS-stimulated | - | 1.0 ± 0.08 |
| This compound | 10 | 0.6 ± 0.05 |
| 50 | 0.2 ± 0.03 |
Visualizations
Caption: Experimental workflow for in vitro immunomodulatory assessment.
Caption: Proposed mechanism of this compound on the NF-κB pathway.
References
- 1. This compound (PPC-06) Extended Release Tablets in Patients with Moderate-to-Severe Plaque Psoriasis: Safety and Efficacy Results from the Randomized, Double-blind, Placebo-controlled AFFIRM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound (PPC-06) Extended Release Tablets in Patients with Moderate-to-Severe Plaque Psoriasis: Safety and Efficacy Results from the Randomized, Double-blind, Placebo-controlled AFFIRM Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Study to Assess the Efficacy and Safety of PPC-06 (this compound) [ctv.veeva.com]
Application Notes and Protocols for Tepilamide Fumarate Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the safe handling, storage, and use of Tepilamide fumarate powder in a laboratory setting. The included protocols offer detailed methodologies for key experimental procedures.
Product Information
| Property | Value | Source |
| Chemical Name | 4-O-[2-(diethylamino)-2-oxoethyl] 1-O-methyl (E)-but-2-enedioate | [1] |
| Synonyms | XP-23829, PPC-06 | [2][3] |
| CAS Number | 1208229-58-6 | [2] |
| Molecular Formula | C₁₁H₁₇NO₅ | [1] |
| Molecular Weight | 243.26 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in DMSO. Limited solubility in water. |
Handling and Storage Guidelines
This compound is a prodrug of monomethyl fumarate (MMF) and should be handled with care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidelines for the related compound, Dimethyl Fumarate (DMF), can provide interim guidance.
2.1. Personal Protective Equipment (PPE)
When handling this compound powder, appropriate personal protective equipment should be worn to minimize exposure. This includes:
-
Gloves: Wear two pairs of chemotherapy-rated gloves.
-
Gown: A disposable gown made of a low-permeability fabric should be worn.
-
Eye Protection: Safety glasses or goggles are required to protect from dust particles.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.
2.2. Storage Conditions
Proper storage is crucial to maintain the stability of this compound powder.
| Condition | Recommendation |
| Temperature | Store in a cool, dry place. General guidance for pharmaceuticals suggests a controlled room temperature between 15°C and 30°C (59°F to 86°F). |
| Humidity | Protect from moisture. Store in a desiccated environment if possible. |
| Light | Store in a light-resistant container. |
| Container | Keep in a tightly sealed container. |
2.3. Safe Handling Practices
-
Handle the powder in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the area where the powder is handled.
2.4. Incompatibilities
Avoid strong oxidizing agents.
Signaling Pathways
This compound is a prodrug that is rapidly hydrolyzed to monomethyl fumarate (MMF), its active metabolite. MMF exerts its effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.
3.1. Nrf2 Pathway Activation
MMF is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.
3.2. NF-κB Pathway Inhibition
MMF has been shown to inhibit the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a key regulator of pro-inflammatory gene expression.
Experimental Protocols
4.1. Preparation of Stock Solutions
For in vitro cell-based assays, this compound powder is typically dissolved in dimethyl sulfoxide (DMSO).
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
4.2. Workflow for In Vitro Cell-Based Assays
The following workflow outlines a general procedure for treating cells with this compound.
4.3. High-Performance Liquid Chromatography (HPLC) Analysis
While a specific, validated HPLC method for this compound is not publicly available, methods for the related compound Dimethyl Fumarate can be adapted as a starting point. Method development and validation are crucial for accurate quantification.
Example HPLC Parameters for a Related Compound (Dimethyl Fumarate):
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% orthophosphoric acid (e.g., 45:55 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 35°C |
Note: These parameters are for a related compound and must be optimized and validated for this compound analysis according to ICH guidelines.
4.4. Dissolution Testing
For oral formulations, dissolution testing is a critical quality control measure. The following provides a general approach based on FDA and USP guidelines.
General Protocol Outline:
-
Apparatus: USP Apparatus 1 (basket) or 2 (paddle).
-
Medium: Aqueous medium with a pH between 1.2 and 6.8.
-
Temperature: 37 ± 0.5°C.
-
Agitation: 50-100 rpm.
-
Procedure: a. Place the this compound dosage form in the apparatus. b. Withdraw samples at predetermined time points. c. Analyze the samples for dissolved this compound content using a validated analytical method (e.g., HPLC).
4.5. Oral Formulation Development
This compound has been studied in extended-release tablet formulations. The development of such formulations is a complex process involving the selection of appropriate excipients to control the drug release profile. This typically involves techniques such as wet granulation, dry granulation, or direct compression.
Safety and Disposal
5.1. First Aid Measures
-
Skin Contact: Immediately wash the affected area with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: If swallowed, wash out the mouth with water and seek medical attention.
5.2. Disposal
Dispose of unused this compound powder and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Disclaimer: This document is intended for informational purposes for research and development settings. It is not a substitute for a formal Safety Data Sheet (SDS) and established laboratory safety protocols. Always consult with your institution's safety officer for specific guidance.
References
Application Notes and Protocols: Tepilamide Fumarate for Gene Therapy Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tepilamide fumarate (TPF) is a novel small molecule, an analog of dimethyl fumarate (DMF), that functions as a prodrug of monomethyl fumarate (MMF).[1][2] Initially investigated for the treatment of moderate-to-severe plaque psoriasis, recent studies have highlighted its potential as a potent enhancer of viral-based therapies, including oncolytic virotherapy and broader gene therapy applications.[3][4] Mechanistically, this compound has been shown to downregulate the type 1 interferon (IFN) pathway by preventing the nuclear translocation of NF-κB.[3] This mode of action effectively reduces cellular resistance to viral entry and replication, thereby increasing the transduction efficiency of various viral vectors. These characteristics position this compound as a promising agent for augmenting the efficacy of gene therapies.
Mechanism of Action
This compound's primary mechanism of action in the context of gene therapy is the suppression of the innate immune response, specifically the type 1 interferon pathway. Upon viral infection, host cells typically activate the IFN pathway, leading to the expression of antiviral genes that inhibit viral replication and spread. This compound circumvents this cellular defense by inhibiting the translocation of the transcription factor NF-κB to the nucleus. This inhibition leads to the downregulation of key antiviral and pro-inflammatory genes, such as IFN-β, MX2, and IL6, rendering the cells more permissive to viral vector transduction. An additional pathway associated with fumarates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in cellular protection against oxidative stress.
Signaling Pathway Diagram
Caption: Mechanism of this compound in enhancing viral vector efficiency.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Enhancing Viral Oncolysis
| Cell Line | Virus | TPF Concentration (µM) | Outcome | Fold Increase vs. Control | Reference |
| 786-0 (Carcinoma) | VSVΔ51-GFP | 100 | Viral Titer | ~25-fold | |
| 786-0 (Carcinoma) | VSVΔ51-GFP | 150 | Viral Titer | ~50-fold | |
| 786-0 (Carcinoma) | VSVΔ51-GFP | 200 | Viral Titer | ~60-fold |
Table 2: Effect of this compound on Antiviral Gene Expression
| Cell Line | Treatment | Gene | mRNA Expression Change | Reference |
| 786-0 | TPF (150 µM) + VSVΔ51 | IFN-β | Downregulated | |
| 786-0 | TPF (150 µM) + VSVΔ51 | MX2 | Downregulated | |
| 786-0 | TPF (150 µM) + VSVΔ51 | IL6 | Downregulated |
Table 3: Enhancement of Transduction Efficiency for Gene Therapy Vectors
| Vector | Cell Lines Tested | Outcome | Reference |
| Lentivirus | Various | Enhanced Transduction Efficiency | |
| Adenovirus Type 5 | Various | Enhanced Transduction Efficiency | |
| Adeno-associated Virus Type 2 | Various | Enhanced Transduction Efficiency |
Table 4: Clinical Efficacy of this compound in Psoriasis (AFFIRM Study)
| Treatment Group | PASI-75 Response at 24 Weeks | IGA Success Rate at 24 Weeks | Reference |
| Placebo | 20.0% | 22.0% | |
| TPF 400 mg QD | 39.7% | 35.7% | |
| TPF 400 mg BID | 47.2% | 41.4% | |
| TPF 600 mg BID | 44.3% | 44.4% |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Mediated Enhancement of Viral Vector Transduction
Objective: To determine the optimal concentration of this compound for enhancing the transduction efficiency of a given viral vector in a specific cell line.
Materials:
-
Target cell line (e.g., 786-0 carcinoma cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Viral vector expressing a reporter gene (e.g., GFP)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density that will result in 70-80% confluency at the time of infection. Incubate overnight at 37°C and 5% CO2.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 50, 100, 150, 200 µM).
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest TPF dose.
-
Incubate the cells for 4 hours at 37°C and 5% CO2.
-
Viral Infection: Following the pre-treatment, infect the cells with the viral vector at a predetermined multiplicity of infection (MOI).
-
Incubate for 24-48 hours, depending on the viral vector and cell line.
-
Quantification of Transduction:
-
Fluorescence Microscopy: Visualize the expression of the reporter gene (e.g., GFP) using a fluorescence microscope. Capture images for qualitative analysis.
-
Flow Cytometry/Plate Reader: For quantitative analysis, harvest the cells and analyze the percentage of reporter-positive cells by flow cytometry or measure the total fluorescence intensity using a plate reader.
-
-
Data Analysis: Calculate the fold increase in transduction efficiency for each this compound concentration compared to the untreated control.
Caption: Workflow for in vitro assessment of TPF-enhanced viral transduction.
Protocol 2: Quantification of Viral Titer Enhancement by this compound using Plaque Assay
Objective: To quantify the increase in infectious viral particle production in the presence of this compound.
Materials:
-
Target cell line for infection (e.g., 786-0)
-
Permissive cell line for plaque assay (e.g., Vero cells)
-
Complete cell culture medium
-
This compound
-
Oncolytic virus (e.g., VSVΔ51)
-
Agarose or methylcellulose overlay
-
Crystal violet solution
-
6-well plates
Procedure:
-
Infection of Target Cells: Seed the target cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with the optimal concentration of this compound (determined in Protocol 1) for 4 hours.
-
Infect the cells with the oncolytic virus at a low MOI (e.g., 0.05).
-
Incubate for 24 hours.
-
Harvesting Supernatant: Collect the supernatant containing the progeny virus.
-
Plaque Assay:
-
Seed the permissive cells in 6-well plates and grow to 100% confluency.
-
Prepare 10-fold serial dilutions of the harvested supernatant.
-
Infect the permissive cell monolayers with the viral dilutions for 1 hour.
-
Remove the inoculum and overlay the cells with a mixture of 2X medium and low-melting-point agarose or methylcellulose.
-
Incubate for 2-3 days until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells with 10% formalin.
-
Stain the cells with 0.1% crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques for each dilution.
-
-
Titer Calculation: Calculate the viral titer in plaque-forming units per milliliter (PFU/mL). Compare the titers from this compound-treated and untreated samples.
Caption: Workflow for quantifying viral titer enhancement using a plaque assay.
Protocol 3: Analysis of Antiviral Gene Expression by RT-qPCR
Objective: To confirm the mechanism of action of this compound by measuring its effect on the expression of interferon-stimulated genes.
Materials:
-
Target cell line
-
This compound
-
Viral vector
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IFN-β, MX2, IL6) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment and Infection: Treat cells with this compound and infect with the viral vector as described in Protocol 1.
-
RNA Extraction: At 24 hours post-infection, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions containing cDNA, qPCR master mix, and primers for the target and housekeeping genes.
-
Run the qPCR program on a thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression in this compound-treated samples relative to untreated controls using the 2^-ΔΔCt method.
-
Caption: Workflow for analyzing antiviral gene expression by RT-qPCR.
Safety and Considerations
-
In Vitro: Standard laboratory safety precautions should be followed when handling this compound and viral vectors.
-
In Vivo/Clinical: this compound has been evaluated in Phase IIb clinical trials for psoriasis. The most common treatment-emergent adverse events were gastrointestinal intolerance, infections, and decreased lymphocyte counts. These potential side effects should be considered in the design of pre-clinical and clinical studies for gene therapy applications.
Conclusion
This compound presents a promising opportunity to enhance the efficacy of gene therapies by overcoming the innate cellular antiviral response. Its ability to increase the transduction efficiency of a range of viral vectors makes it a valuable tool for researchers and drug developers in the field. The provided protocols offer a framework for evaluating and optimizing the use of this compound in specific gene therapy applications. Further research is warranted to fully elucidate its potential and translate these findings into clinical practice.
References
Application Notes and Protocols for Studying Tepilamide Fumarate Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tepilamide fumarate is a novel oral fumaric acid ester (FAE) that acts as a prodrug of monomethyl fumarate (MMF). Its mechanism of action is primarily attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) signaling cascade.[1][2] These pathways are crucial in modulating inflammatory responses and oxidative stress, suggesting the potential therapeutic utility of this compound in conditions with inflammatory and neuropathic components, such as chronic pain.
These application notes provide a comprehensive guide for researchers interested in evaluating the efficacy of this compound in relevant preclinical animal models of inflammatory and neuropathic pain. The protocols are based on established models and findings from studies on dimethyl fumarate (DMF), a structurally and mechanistically related compound, which also metabolizes to MMF.[3][4][5]
Postulated Mechanism of Action in Pain Signaling
This compound, through its active metabolite MMF, is hypothesized to alleviate pain by a dual mechanism involving the activation of the Nrf2 antioxidant response and the inhibition of the pro-inflammatory NF-κB pathway. In chronic pain states, both inflammatory and neuropathic, there is an upregulation of reactive oxygen species (ROS) and pro-inflammatory cytokines in the peripheral and central nervous system.
MMF can activate the Nrf2 pathway, leading to the transcription of antioxidant and cytoprotective genes. This helps to mitigate oxidative stress, a key contributor to neuronal damage and sensitization in chronic pain. Simultaneously, MMF can inhibit the nuclear translocation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. By suppressing the production of these inflammatory mediators, this compound can potentially reduce neuroinflammation and attenuate pain hypersensitivity.
Mechanism of this compound in Pain Modulation.
Animal Models for Efficacy Testing
Based on the anti-inflammatory and neuroprotective properties of fumarates, the following well-established animal models are recommended for evaluating the efficacy of this compound.
Inflammatory Pain Models
a) Carrageenan-Induced Paw Edema in Rats/Mice
This is an acute inflammatory model used to assess the anti-inflammatory and anti-hyperalgesic effects of a compound.
b) Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
This model induces a chronic inflammatory state resembling rheumatoid arthritis, making it suitable for evaluating the long-term anti-inflammatory and analgesic effects of a test compound.
Neuropathic Pain Models
a) Spared Nerve Injury (SNI) Model in Rats/Mice
The SNI model is a widely used and reproducible model of peripheral neuropathic pain that results in long-lasting mechanical allodynia and thermal hyperalgesia.
b) Chemotherapy-Induced Neuropathic Pain (CINP) Model in Rats
This model mimics the painful peripheral neuropathy often experienced by cancer patients undergoing chemotherapy with agents like paclitaxel.
Experimental Protocols
The following are detailed protocols for the recommended animal models.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory and anti-hyperalgesic effects of this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
1% Carrageenan solution in saline
-
Plethysmometer
-
Dynamic Plantar Aesthesiometer or von Frey filaments
Experimental Workflow:
Workflow for Carrageenan-Induced Paw Edema Model.
Procedure:
-
Acclimatization: House rats for at least one week before the experiment with free access to food and water.
-
Baseline Measurements: Measure the baseline paw volume of the right hind paw using a plethysmometer. Assess baseline mechanical withdrawal thresholds using von Frey filaments.
-
Grouping and Drug Administration: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, Positive control (e.g., Indomethacin 10 mg/kg), and this compound (at least 3 doses, e.g., 25, 50, 100 mg/kg, p.o.).
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.
-
Efficacy Assessment: Measure paw volume and mechanical withdrawal thresholds at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume and the percentage inhibition of edema for each group. Analyze mechanical withdrawal thresholds over time.
Protocol 2: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
Objective: To assess the chronic anti-inflammatory and analgesic efficacy of this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Vehicle
-
Complete Freund's Adjuvant (CFA)
-
Digital caliper
-
Analgesy-meter or von Frey filaments
Procedure:
-
Induction of Arthritis: Induce arthritis by a single intradermal injection of 0.1 mL of CFA into the subplantar surface of the right hind paw.
-
Grouping and Treatment: On day 14 post-CFA injection, when arthritis is well-developed, randomly assign rats to treatment groups (n=6-8 per group): Vehicle control, Positive control (e.g., Methotrexate 0.1 mg/kg), and this compound (e.g., 30 mg/kg/day, p.o.).
-
Treatment Period: Administer the respective treatments daily for 14 consecutive days (from day 14 to day 28).
-
Efficacy Assessment:
-
Paw Volume: Measure the volume of the injected paw on days 0, 14, 21, and 28.
-
Arthritic Score: Score the severity of arthritis based on a scale (e.g., 0-4) for erythema, swelling, and joint rigidity.
-
Nociceptive Testing: Measure mechanical withdrawal thresholds on days 0, 14, 21, and 28.
-
Biochemical Analysis: On day 28, collect blood for measuring inflammatory markers (e.g., TNF-α, IL-6) and sacrifice animals to collect paw tissue for histological analysis.
-
Protocol 3: Spared Nerve Injury (SNI) Model in Rats
Objective: To determine the efficacy of this compound in a model of peripheral neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle
-
Surgical instruments
-
von Frey filaments
-
Thermal plantar test apparatus
Procedure:
-
Surgical Procedure: Anesthetize the rat and expose the sciatic nerve and its three terminal branches. Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Post-operative Care: Allow the animals to recover for 7 days.
-
Baseline and Grouping: On day 7, assess the development of mechanical allodynia. Randomly assign animals with significant allodynia to treatment groups (n=6-8 per group): Sham control, SNI-Vehicle control, and SNI-Tepilamide fumarate (e.g., 300 mg/kg/day, p.o.).
-
Treatment Period: Administer the respective treatments daily for 5-7 consecutive days.
-
Efficacy Assessment:
-
Mechanical Allodynia: Measure the paw withdrawal threshold to von Frey filaments before the start of treatment and at regular intervals during the treatment period.
-
Thermal Hyperalgesia: Assess the paw withdrawal latency to a radiant heat source.
-
Biochemical Analysis: At the end of the treatment period, collect dorsal root ganglia (L4/5) and spinal cord tissue to measure levels of oxidative stress markers (e.g., superoxide dismutase), and inflammatory cytokines.
-
Data Presentation
Quantitative data from these studies should be summarized in clear and structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema | Mechanical Withdrawal Threshold at 3h (g) |
| Vehicle Control | - | |||
| This compound | 25 | |||
| This compound | 50 | |||
| This compound | 100 | |||
| Positive Control |
Table 2: Efficacy of this compound in CFA-Induced Arthritis in Rats
| Treatment Group | Dose (mg/kg/day) | Change in Paw Volume (Day 14 vs 28) | Arthritic Score (Day 28) | Mechanical Withdrawal Threshold (Day 28, g) | Serum TNF-α (pg/mL) |
| Vehicle Control | - | ||||
| This compound | 30 | ||||
| Positive Control |
Table 3: Efficacy of this compound in the SNI Model of Neuropathic Pain
| Treatment Group | Dose (mg/kg/day) | Mechanical Withdrawal Threshold (g) - Day 5 of Treatment | Thermal Paw Withdrawal Latency (s) - Day 5 of Treatment | DRG Superoxide Dismutase Activity (mU/mg) |
| Sham Control | - | |||
| SNI + Vehicle | - | |||
| SNI + this compound | 300 |
Note: The data in the tables are placeholders and should be replaced with actual experimental results.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the therapeutic potential of this compound in preclinical models of inflammatory and neuropathic pain. The proposed models are well-validated and the outcome measures are standard in the field of pain research. Given the established mechanism of action of fumarates and the promising preclinical data for related compounds, these studies are well-justified and have the potential to provide significant insights into the analgesic properties of this compound.
References
- 1. The Antinociceptive Role of Nrf2 in Neuropathic Pain: From Mechanisms to Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB-Associated Pain-Related Neuropeptide Expression in Patients with Degenerative Disc Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral dimethyl fumarate reduces peripheral neuropathic pain in rodents via NFE2L2 antioxidant signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monomethyl fumarate inhibits pain behaviors and amygdala activity in a rat arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl fumarate attenuates pain behaviors in osteoarthritis rats via induction of Nrf2-mediated mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Interferon Pathway Downregulation by Tepilamide Fumarate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tepilamide Fumarate (TPF) as a tool to study the downregulation of the interferon (IFN) signaling pathway. This compound, a prodrug of monomethyl fumarate (MMF), has demonstrated potential in modulating immune responses, partly through its ability to attenuate IFN-mediated signaling.[1] This document outlines the mechanism of action, provides quantitative data from in vitro studies, and offers detailed protocols for key experiments to investigate its effects.
Introduction
The interferon signaling pathway is a critical component of the innate immune system, playing a pivotal role in antiviral defense, immune regulation, and tumor surveillance. Dysregulation of this pathway is implicated in various autoimmune diseases and can contribute to resistance to certain cancer therapies, such as oncolytic virotherapy.[1] this compound has emerged as a compound of interest for its ability to downregulate this pathway, making it a valuable research tool for understanding IFN signaling and developing novel therapeutic strategies.[1]
Mechanism of Action
This compound is understood to downregulate the Type I interferon pathway through a mechanism similar to its analog, dimethyl fumarate (DMF).[1] The primary mode of action involves the inhibition of the nuclear translocation of Nuclear Factor kappa B (NF-κB).[2] NF-κB is a key transcription factor that, upon activation, moves into the nucleus and induces the expression of various pro-inflammatory cytokines and antiviral genes, including Type I interferons. By preventing NF-κB from entering the nucleus, this compound effectively dampens the initiation of the IFN response. This leads to a subsequent reduction in the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT1 and STAT2, which are crucial for the transcription of interferon-stimulated genes (ISGs).
Data Presentation
The following tables summarize quantitative data from in vitro studies investigating the effect of this compound on the interferon pathway.
Table 1: Effect of this compound on Interferon-β (IFN-β) Secretion and STAT Phosphorylation
| Cell Line | Treatment | Concentration | Time | Endpoint | Result | Reference |
| 786-0 (Human Renal Carcinoma) | This compound | 150 µM | 24 hours post-infection | IFN-β Secretion | Significant downregulation | |
| 786-0 (Human Renal Carcinoma) | This compound | Not specified | 24 hours post-infection | STAT1 Phosphorylation | Reduction in activation | |
| 786-0 (Human Renal Carcinoma) | This compound | Not specified | 24 hours post-infection | STAT2 Phosphorylation | Reduction in activation |
Table 2: Effect of this compound on the Expression of Interferon-Stimulated Genes (ISGs) and Pro-inflammatory Genes
| Cell Line | Treatment | Concentration | Time | Gene | Fold Change (vs. Control) | Reference |
| 786-0 (Human Renal Carcinoma) | This compound | 150 µM | 24 hours post-infection | IFN-β | Statistically significant decrease | |
| 786-0 (Human Renal Carcinoma) | This compound | 150 µM | 24 hours post-infection | MX2 | Statistically significant decrease | |
| 786-0 (Human Renal Carcinoma) | This compound | 150 µM | 24 hours post-infection | IFITM1 | Statistically significant decrease | |
| 786-0 (Human Renal Carcinoma) | This compound | 150 µM | 24 hours post-infection | IL6 | Statistically significant decrease | |
| 786-0 (Human Renal Carcinoma) | This compound | 150 µM | 24 hours post-infection | CCL5 | Statistically significant decrease |
Mandatory Visualizations
Figure 1: Mechanism of this compound in Interferon Pathway Downregulation.
Figure 2: General Experimental Workflow for Studying TPF Effects.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: 786-0 (human renal cell carcinoma) is a suitable cell line. Other cell lines responsive to Type I interferon can also be used.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 100 mM). Further dilute in culture medium to the desired final concentration (e.g., 150 µM).
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for RNA/protein, 96-well plates for luciferase assays).
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat cells with this compound or vehicle control (DMSO) for a specified duration (e.g., 4 hours).
-
Stimulate cells with a Type I interferon (e.g., universal Type I IFN or IFN-α) at a predetermined concentration and duration, depending on the specific experiment.
-
2. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify the mRNA expression levels of interferon-stimulated genes (ISGs).
-
Protocol:
-
Following cell treatment, lyse the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for the target ISGs and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
-
Primer Sequences (Human):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| ISG15 | GTGGACAAATGCGACGAACC | TCGAAGGTCAGCCAGAACAG |
| OAS1 | GGAGACCCAAAGGGTTGGAG | GTGTGCTGGGTCAGCAGAAT |
| MX1 | AAGAGCCGGCTGTGGATATG | TTTGGACTTGGCGGTTCTGT |
| IFITM1 | GGCTTCATAGCATTCGCCTACTC | AGATGTTCAGGCACTTGGCGGT |
| IL6 | ACTCACCTCTTCAGAACGAATTG | CCATCTTTGGAAGGTTCAGGTTG |
| CCL5 | CCTGCTGCTTTGCCTACATTGC | ACACACTTGGCGGTTCTTTCGG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
3. Western Blotting for STAT1/STAT2 Phosphorylation
-
Objective: To assess the phosphorylation status of STAT1 and STAT2.
-
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated STAT1 (p-STAT1, Tyr701) and phosphorylated STAT2 (p-STAT2, Tyr690) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with antibodies against total STAT1, total STAT2, and a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Recommended Antibodies:
-
Phospho-STAT1 (Tyr701) Antibody
-
STAT1 Antibody
-
Phospho-STAT2 (Tyr690) Antibody
-
STAT2 Antibody
-
β-actin Antibody
-
4. Interferon-Stimulated Response Element (ISRE) Luciferase Reporter Assay
-
Objective: To measure the transcriptional activity of the ISRE, a key downstream target of the IFN signaling pathway.
-
Protocol:
-
Co-transfect cells with an ISRE-luciferase reporter plasmid (e.g., pGL4.45[luc2P/ISRE/Hygro] from Promega) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After transfection (e.g., 24 hours), pre-treat the cells with this compound or vehicle control for the desired duration.
-
Stimulate the cells with a Type I interferon.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the ISRE-driven firefly luciferase activity to the Renilla luciferase activity.
-
These application notes and protocols provide a robust framework for investigating the inhibitory effects of this compound on the interferon signaling pathway. Researchers can adapt these methodologies to their specific experimental needs and cell systems to further elucidate the immunomodulatory properties of this compound.
References
Application Notes and Protocols for Tepilamide Fumarate in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the investigational use of Tepilamide fumarate (formerly PPC-06), an oral fumaric acid ester, in the field of dermatology. The information presented is intended to guide research and development efforts by detailing its clinical efficacy, safety profile, mechanism of action, and associated experimental protocols. This compound is a prodrug that is rapidly converted to its active metabolite, monomethyl fumarate (MMF).
Application Notes
This compound has been primarily investigated for the treatment of moderate-to-severe plaque psoriasis. As a novel formulation of a fumaric acid ester, it aims to offer an effective oral therapeutic option with a favorable safety and tolerability profile.
Clinical Efficacy in Plaque Psoriasis
Clinical trial data has demonstrated the efficacy of this compound in treating moderate-to-severe plaque psoriasis. The primary endpoints in these studies typically include the proportion of patients achieving a 75% reduction in the Psoriasis Area and Severity Index (PASI-75) and an Investigator's Global Assessment (IGA) score of 'clear' or 'almost clear'.
Table 1: Efficacy of this compound in Moderate-to-Severe Plaque Psoriasis (24-Week AFFIRM Study) [1][2][3][4]
| Efficacy Endpoint | Placebo (n=102) | This compound 400 mg QD (n=101) | This compound 400 mg BID (n=102) | This compound 600 mg BID (n=101) |
|---|---|---|---|---|
| PASI-75 Response Rate | 20.0% | 39.7% | 47.2% | 44.3% |
| IGA Success Rate ('Clear' or 'Almost Clear') | 22.0% | 35.7% | 41.4% | 44.4% |
Safety and Tolerability Profile
The safety profile of this compound has been evaluated in clinical trials, with a focus on treatment-emergent adverse events (TEAEs). The most frequently reported TEAEs are gastrointestinal in nature.
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) with this compound [1]
| Adverse Event | Placebo | This compound 400 mg QD | This compound 400 mg BID | This compound 600 mg BID |
|---|---|---|---|---|
| Diarrhea | 5% | 7% | 18% | 23% |
| Nausea | <10% | 7% | <10% | <10% |
| Abdominal Pain | <10% | 8% | <10% | 20% |
| Lymphopenia | Not Reported | 4% | Not Reported | 9% |
| Decreased Lymphocyte Count | Not Reported | 4% | Not Reported | 8% |
| Flushing | Not Reported | 1-2% | 1-2% | 1-2% |
Mechanism of Action
This compound's active metabolite, monomethyl fumarate (MMF), exerts its therapeutic effects through a multi-faceted mechanism of action that involves both anti-inflammatory and antioxidant pathways.
-
Activation of the Nrf2 Pathway: MMF is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). MMF modifies cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of antioxidant and cytoprotective proteins like Heme Oxygenase-1 (HO-1).
-
Inhibition of NF-κB Signaling: MMF has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. This inhibition leads to a downregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, which are key mediators in the pathogenesis of psoriasis.
-
Modulation of Immune Response: The action of MMF leads to a shift in the T-cell response from a pro-inflammatory Th1/Th17 profile to a more anti-inflammatory Th2 profile. It also appears to downregulate the Type I Interferon (IFN) pathway, further contributing to its anti-inflammatory effects.
References
- 1. A review of the mechanisms of action of dimethylfumarate in the treatment of psoriasis | Semantic Scholar [semanticscholar.org]
- 2. Therapeutic potential of monomethyl fumarate and aluminum ion combination in alleviating inflammation and oxidative stress in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Tepilamide fumarate low solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tepilamide fumarate, focusing on its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a fumaric acid ester and a prodrug of monomethyl fumarate[1][2]. Like many active pharmaceutical ingredients (APIs), it exhibits limited solubility in water, which can pose challenges for in vitro experiments, formulation development, and oral bioavailability[3]. Poor aqueous solubility can lead to incomplete dissolution, variable absorption, and reduced therapeutic efficacy.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and other organic solvents[3]. Its solubility in aqueous solutions is limited[3]. For experimental purposes, a stock solution in DMSO is often prepared.
Q3: What are the key physicochemical properties of this compound?
A3: Key properties are summarized in the table below. Understanding these properties is crucial for developing appropriate solubility enhancement strategies.
| Property | Value | Reference |
| Molecular Formula | C11H17NO5 | |
| Molecular Weight | 243.26 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Aqueous Solubility | Limited | |
| Organic Solvent Solubility | Soluble in DMSO |
Q4: Can this compound degrade in solution?
A4: Yes, this compound can be unstable under extreme pH or temperature conditions. As a fumaric acid ester, it can undergo hydrolysis in aqueous environments. It is recommended to use freshly prepared solutions and store them under appropriate conditions (e.g., -20°C for solid powder, -80°C for solutions in solvent).
Troubleshooting Guide: Low Solubility Issues
This guide addresses common issues encountered during experiments due to the low aqueous solubility of this compound.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of compound in aqueous buffer from DMSO stock. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. The percentage of DMSO in the final solution may be too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system). 3. Use a co-solvent system: A mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol) may improve solubility. 4. Formulate with solubilizing excipients such as cyclodextrins or surfactants (see Experimental Protocols). |
| Inconsistent results in cell-based assays. | Poor solubility leading to non-uniform drug exposure. Precipitation of the compound in the cell culture medium. | 1. Visually inspect for precipitation before and during the experiment. 2. Prepare fresh dilutions for each experiment from a high-concentration stock in DMSO. 3. Consider using a serum-free medium for initial dissolution, as serum proteins can sometimes interact with the compound. 4. Employ a formulation approach , such as a solid dispersion or a lipid-based formulation, to improve dissolution in the medium. |
| Low and variable oral bioavailability in animal studies. | Limited dissolution in the gastrointestinal tract. The crystalline nature of the compound slows down the dissolution rate. | 1. Particle size reduction: Micronization or nanonization can increase the surface area for dissolution. 2. Formulation as a solid dispersion: Dispersing this compound in a hydrophilic polymer can enhance its dissolution rate. 3. Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption. 4. Prodrug approach: While this compound is already a prodrug, further modifications could be explored, though this is a more complex drug discovery effort. |
| Difficulty in preparing a stable aqueous formulation for injection. | The inherent low aqueous solubility of this compound makes it challenging to formulate for parenteral administration. | 1. Co-solvency: Utilize a mixture of biocompatible solvents to increase solubility. 2. Complexation: Use of cyclodextrins to form inclusion complexes can significantly increase aqueous solubility. 3. Micellar solubilization: Employ surfactants to form micelles that can encapsulate the drug. 4. Nanosuspensions: Creating a nanosized suspension of the drug can be an option for certain parenteral routes. |
Experimental Protocols
The following are generalized protocols for common solubility enhancement techniques. These should be optimized for this compound.
Preparation of a Solid Dispersion (Solvent Evaporation Method)
Solid dispersions can enhance the dissolution rate by presenting the drug in an amorphous form with a high surface area.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Accurately weigh this compound and the chosen polymer in a specific ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both the drug and the polymer in a suitable organic solvent in a round-bottom flask.
-
Ensure complete dissolution with the aid of sonication if necessary.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once a solid film is formed on the flask wall, continue drying under vacuum for several hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it gently using a mortar and pestle.
-
Store the resulting powder in a desiccator.
Dissolution Testing of Solid Formulations
This protocol is based on general guidelines for immediate-release solid oral dosage forms.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution vessels (900 mL)
-
Water bath
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare the dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer pH 6.8) and maintain it at 37 ± 0.5°C.
-
De-aerate the medium before use.
-
Place a known amount of this compound powder or the prepared solid dispersion into each dissolution vessel.
-
Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.
-
Filter the sample immediately through a suitable filter (e.g., 0.45 µm).
-
Analyze the filtrate for the concentration of this compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the percentage of drug dissolved at each time point.
Visualizations
Caption: Logical workflow for addressing this compound's low solubility.
Caption: Experimental workflow for preparing and evaluating a solid dispersion.
References
Optimizing Tepilamide Fumarate Concentration for Cell Viability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the concentration of Tepilamide fumarate (TPF) in cell viability assays. This compound, a prodrug of Monomethyl fumarate (MMF), is an immunomodulatory compound that has shown potential in various therapeutic areas.[1] Accurate determination of its optimal concentration is critical for meaningful in vitro studies. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound's primary active metabolite, Monomethyl fumarate (MMF), is known to act through several mechanisms. These include the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is crucial for antioxidant responses.[1][2] Additionally, it can downregulate the interferon (IFN) pathway by preventing the nuclear translocation of NF-κB, a key regulator of inflammation.[1]
Q2: What is a good starting concentration range for this compound in a cell viability assay?
A2: Based on existing in vitro studies, a broad concentration range is recommended for initial screening. For enhancing viral infection, concentrations between 22 µM and 200 µM have been used. To determine the cytotoxic profile for your specific cell line, it is advisable to start with a wide dose-response range, for instance, from 1 µM to 200 µM. As a reference, the related compound Dimethyl fumarate (DMF) has shown IC50 values for cytotoxicity in the range of 30-100 µmol/L in certain cancer cell lines after 48 hours of treatment.[3]
Q3: Which cell viability assay should I use for this compound?
A3: Standard metabolic assays such as MTT, MTS, or resazurin (alamarBlue) are suitable for assessing the effects of this compound on cell viability. These assays measure the metabolic activity of viable cells. However, as with any compound, it is crucial to include proper controls to rule out potential interference of TPF with the assay reagents. A cell-free control (TPF in media with the assay reagent but without cells) can help identify any direct chemical reduction of the assay dye by the compound.
Q4: My cell viability results are inconsistent across experiments. What are the common causes?
A4: Inconsistency in cell viability assays can stem from several factors. These include variations in cell seeding density, cell passage number, incubation times, and pipette accuracy. Ensure that cells are in the logarithmic growth phase during the experiment and that all experimental parameters are kept consistent between assays. Preparing fresh dilutions of this compound for each experiment from a well-characterized stock solution is also critical.
Data Presentation: In Vitro Concentrations of this compound and Related Compounds
The following table summarizes reported in vitro concentrations of this compound (TPF) and its active metabolite Monomethyl fumarate (MMF), as well as the related compound Dimethyl fumarate (DMF), to guide your experimental design.
| Compound | Cell Line(s) | Concentration Range | Incubation Time | Observed Effect |
| This compound | 786-0 (renal carcinoma) | 100, 150, 200 µM | 4 hours (pre-treatment) | Dose-dependent enhancement of VSVΔ51 viral growth. |
| This compound | HT1080 (fibrosarcoma) | 22 - 44 µM | Not specified | Peak enhancement of AAV2-GFP transduction. |
| Monomethyl fumarate | Astrocyte-microglia co-cultures | 0.1, 0.5, 2 µg/mL | 24 hours | No significant change in glial cell viability. |
| Dimethyl fumarate | MCC13, MCC14.2, MCC26 (Merkel cell carcinoma) | 10 - 200 µmol/L | 48 hours | IC50 values for cytotoxicity ranged from 31.60 to 97.80 µmol/L. |
Experimental Protocols
Protocol: Optimizing Cell Seeding Density
Optimizing cell seeding density is a critical first step to ensure that cells are in an exponential growth phase throughout the experiment.
-
Prepare Cell Suspension: Harvest and resuspend cells in a complete culture medium to create a single-cell suspension.
-
Seed Cells: In a 96-well plate, seed a range of cell densities (e.g., 1,000, 2,500, 5,000, 10,000, 20,000, and 40,000 cells/well) in 100 µL of medium. Include wells with medium only as a blank control.
-
Incubate: Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Perform Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT or MTS) according to the manufacturer's protocol.
-
Analyze Data: Plot the absorbance or fluorescence values against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, representing logarithmic growth.
Protocol: MTT Cell Viability Assay with this compound
This protocol provides a general framework for assessing cell viability after treatment with this compound using the MTT assay.
-
Cell Seeding: Seed cells into a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Drug Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals in viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix thoroughly to ensure complete solubilization of the formazan crystals and read the absorbance at 570 nm using a microplate reader.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| High variability between replicate wells | - Inaccurate pipetting- Inconsistent cell seeding- Edge effects in the 96-well plate | - Calibrate pipettes regularly.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Low signal or poor dynamic range | - Suboptimal cell number (too few or too many cells)- Incorrect incubation time (drug or assay reagent)- Low metabolic activity of the cell line | - Re-optimize cell seeding density.- Optimize the incubation times for both the drug treatment and the assay reagent.- Consider using a different viability assay, such as a crystal violet assay that measures cell number directly. |
| Unexpected dose-response curve (e.g., U-shaped) | - Compound precipitation at high concentrations- Direct interference of the compound with the assay reagent | - Visually inspect wells for any signs of precipitation.- Perform a cell-free assay to check for direct reduction of the assay reagent by this compound. |
| IC50 values differ significantly from published data | - Different cell line or passage number- Variations in experimental conditions (e.g., incubation time, serum concentration)- Degradation of the compound | - Ensure the cell line is correct and use cells at a low passage number.- Standardize all experimental parameters.- Prepare fresh drug dilutions for each experiment and store the stock solution appropriately. |
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for optimizing TPF concentration.
References
Troubleshooting Tepilamide fumarate degradation in solution
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Tepilamide fumarate in solution. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary degradation products in solution?
This compound is a prodrug of monomethyl fumarate (MMF).[1][2] In aqueous solutions, its primary degradation pathway is hydrolysis, which cleaves the ester bond. This hydrolysis can be both spontaneous and enzyme-mediated (e.g., by esterases) and results in the formation of the active metabolite, Monomethyl fumarate (MMF), and N,N-diethyl-2-hydroxyacetamide.[3]
Q2: My this compound solution is showing a rapid decrease in concentration. What are the likely causes?
Rapid degradation of this compound in solution is most commonly due to hydrolysis. The rate of hydrolysis is significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze the cleavage of the ester linkage. It is crucial to control the pH of your experimental medium. For instance, studies on dimethyl fumarate, a related compound, have shown it is highly susceptible to hydrolysis under both acidic and alkaline conditions.
Q3: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could these be?
Unexpected peaks could be further degradation products of Monomethyl fumarate (MMF) or isomers. While MMF is the primary active metabolite, it can also undergo further degradation. Additionally, fumaric acid esters can potentially isomerize from the trans (fumarate) to the cis (maleate) form, especially under certain conditions like exposure to UV light, though this is less common for the fumarate moiety itself which is generally more stable.
Q4: Can the excipients in my formulation affect the stability of this compound?
Yes, excipients can significantly impact the stability of ester prodrugs. Excipients containing acidic or basic functional groups can alter the micro-pH of the formulation, thereby catalyzing hydrolysis. Hygroscopic excipients that absorb moisture can also accelerate degradation by providing water for the hydrolysis reaction. It is essential to conduct drug-excipient compatibility studies early in the formulation development process.
Troubleshooting Guides
Issue 1: Inconsistent quantification of this compound in solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH Fluctuation | Buffer your solution adequately to maintain a stable pH. Measure and record the pH at the beginning and end of the experiment. | Consistent and reproducible quantification of this compound. |
| Hydrolysis | Prepare solutions fresh before use. If storage is necessary, store at low temperatures (2-8 °C) and protect from light. Conduct time-course experiments to understand the degradation kinetics in your specific medium. | Minimized degradation and more accurate measurement of the parent compound. |
| Adsorption to container | Use low-adsorption vials (e.g., silanized glass or polypropylene). | Improved recovery and more accurate concentration measurements. |
| Analytical Method Issues | Ensure your analytical method is validated for stability-indicating properties, meaning it can separate the intact drug from its degradation products. | Clear separation of peaks for this compound, MMF, and other potential degradants, leading to accurate quantification. |
Issue 2: Accelerated degradation of this compound under stress testing conditions.
For forced degradation studies, a target degradation of 5-20% is often desired to identify potential degradation products without completely degrading the parent compound.
| Stress Condition | Problem | Recommended Adjustment |
| Acidic Hydrolysis | Excessive degradation. | Reduce the concentration of the acid (e.g., from 0.1 M HCl to 0.01 M HCl) or shorten the exposure time. |
| Basic Hydrolysis | Very rapid degradation. | Use a weaker base (e.g., sodium bicarbonate instead of NaOH) or significantly reduce the base concentration and exposure time. Ester hydrolysis is often faster under basic conditions. |
| Oxidative Degradation | No significant degradation observed. | Increase the concentration of the oxidizing agent (e.g., H₂O₂) or the temperature. Note that the ester group itself is not highly susceptible to oxidation, but other parts of the molecule could be. |
| Photodegradation | Inconsistent results. | Ensure standardized light exposure as per ICH Q1B guidelines. Use a photostability chamber with controlled light intensity and temperature. Include a dark control to differentiate between thermal and photolytic degradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and MMF
This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs. It is based on methods developed for related fumarate compounds.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating, specific, linear, accurate, and precise.
Protocol 2: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Dilute the stock solution with 0.01 M NaOH to a final concentration of 100 µg/mL. Keep at room temperature and monitor at shorter time intervals (e.g., 15, 30, 60, 120 minutes) due to expected rapid degradation.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug powder to 105 °C for 24 hours. Also, expose a solution of the drug (100 µg/mL in the mobile phase) to 60 °C.
-
Photodegradation: Expose a solution of the drug (100 µg/mL in the mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B). A control sample should be protected from light.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary (for acid and base samples), and dilute to a suitable concentration for HPLC analysis.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. This compound (PPC-06) Extended Release Tablets in Patients with Moderate-to-Severe Plaque Psoriasis: Safety and Efficacy Results from the Randomized, Double-blind, Placebo-controlled AFFIRM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Emerging therapeutic applications for fumarates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the In Vivo Bioavailability of Tepilamide Fumarate
Welcome to the technical support center for Tepilamide Fumarate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you improve the bioavailability of this compound in your studies.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: We are observing low and variable plasma concentrations of the active metabolite, monomethyl fumarate (MMF), after oral administration of this compound in our animal models. What could be the cause and how can we improve this?
Answer:
Low and variable plasma concentrations of MMF following oral administration of this compound, a prodrug of MMF, can stem from several factors, primarily related to its physicochemical properties and physiological processes in the gastrointestinal (GI) tract.[1] Key contributing factors may include:
-
Poor Aqueous Solubility: If this compound has low solubility in the gastrointestinal fluids, its dissolution will be slow and incomplete, leading to poor absorption.[2]
-
Limited Permeability: The drug may have difficulty passing through the intestinal wall to enter the bloodstream.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.[1]
-
Gastrointestinal Instability: this compound could be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine.[3]
To address these issues and enhance the bioavailability, consider the following formulation strategies:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution.[4] Techniques like micronization or nanosuspension can significantly improve the dissolution rate.
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to an amorphous state, often dispersed in a polymer matrix, can enhance its solubility and dissolution rate.
-
Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems, such as self-nanoemulsifying drug delivery systems (SNEDDS), can improve solubility and take advantage of lymphatic absorption pathways, potentially bypassing first-pass metabolism.
Below is a table with hypothetical data illustrating the potential impact of these formulation strategies on the key pharmacokinetic parameters of MMF in a preclinical model.
Table 1: Hypothetical Pharmacokinetic Parameters of Monomethyl Fumarate (MMF) Following Oral Administration of Different this compound Formulations in Rats (10 mg/kg dose)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Unformulated (Aqueous Suspension) | 150 ± 35 | 4.0 ± 1.5 | 600 ± 150 | 100 (Reference) |
| Micronized Suspension | 350 ± 60 | 2.5 ± 0.8 | 1500 ± 250 | 250 |
| Amorphous Solid Dispersion | 600 ± 90 | 1.5 ± 0.5 | 3200 ± 400 | 533 |
| SNEDDS | 850 ± 120 | 1.0 ± 0.3 | 4500 ± 550 | 750 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocol: Preparation and In Vivo Evaluation of a this compound Nanosuspension
This protocol outlines the preparation of a this compound nanosuspension using a wet milling technique and its subsequent in vivo evaluation.
1. Materials and Reagents:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Purified water
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Male Sprague-Dawley rats (or other appropriate animal model)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS system for bioanalysis
2. Nanosuspension Preparation (Wet Milling):
-
Prepare a 2% (w/v) solution of the chosen stabilizer in purified water.
-
Disperse this compound in the stabilizer solution to form a pre-suspension at a concentration of 5% (w/v).
-
Add the pre-suspension and milling media to the milling chamber of a planetary ball mill. The chamber should be filled to approximately 50-60% with the milling media.
-
Mill the suspension at a specified speed (e.g., 500 rpm) for a defined period (e.g., 24 hours). Optimize milling time and speed based on particle size analysis.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a suitable particle size analyzer.
3. In Vivo Pharmacokinetic Study:
-
Fast the animals overnight (with free access to water) before dosing.
-
Divide the animals into two groups: one receiving the unformulated this compound suspension and the other receiving the nanosuspension.
-
Administer the formulations orally via gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of MMF in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Workflow for Nanosuspension Preparation and In Vivo Testing
Caption: Workflow for enhancing this compound bioavailability.
FAQ 2: We are considering different formulation approaches. How do we decide between creating an amorphous solid dispersion and a lipid-based formulation like SNEDDS?
Answer:
The choice between an amorphous solid dispersion and a lipid-based formulation depends on the specific physicochemical properties of this compound and the primary barrier to its bioavailability.
-
Amorphous Solid Dispersions are most effective for compounds where the dissolution rate is the main limiting factor for absorption (BCS Class IIa). By converting the drug to a high-energy amorphous state, its solubility and dissolution are significantly increased.
-
Lipid-Based Formulations (e.g., SNEDDS) are particularly advantageous for highly lipophilic drugs with poor aqueous solubility (BCS Class IIb) and those that undergo significant first-pass metabolism. These formulations can enhance solubility and facilitate absorption through the lymphatic system, which can reduce pre-systemic metabolism.
A systematic approach to guide your decision is outlined below.
Logical Flow for Formulation Selection
Caption: Decision tree for formulation strategy selection.
Experimental Protocol: Development of a this compound Amorphous Solid Dispersion
This protocol describes the preparation of an amorphous solid dispersion of this compound using the solvent evaporation method.
1. Materials and Reagents:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS)
-
Organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Vacuum oven
2. Preparation of Amorphous Solid Dispersion:
-
Dissolve this compound and the chosen polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Once the solvent is removed, a solid film will form on the flask wall.
-
Scrape the solid material from the flask and dry it further in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion into a fine powder using a mortar and pestle.
3. Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline drug melting peak, indicating the formation of an amorphous state.
-
Powder X-Ray Diffraction (PXRD): To verify the amorphous nature of the dispersion (absence of sharp peaks characteristic of crystalline material).
-
In Vitro Dissolution Study: Perform dissolution testing in a relevant medium (e.g., simulated gastric fluid, simulated intestinal fluid) to compare the dissolution profile of the amorphous solid dispersion with that of the crystalline drug.
In Vitro Dissolution Profile Comparison
Table 2: Hypothetical In Vitro Dissolution of this compound Formulations (in Simulated Intestinal Fluid, pH 6.8)
| Time (min) | Crystalline Drug (% Dissolved) | Amorphous Solid Dispersion (% Dissolved) |
| 5 | 5 ± 1 | 45 ± 5 |
| 15 | 12 ± 2 | 75 ± 6 |
| 30 | 20 ± 3 | 92 ± 4 |
| 60 | 35 ± 4 | 98 ± 2 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
This technical support guide provides a starting point for addressing bioavailability challenges with this compound. The selection of an appropriate strategy will depend on the specific experimental context and the underlying causes of poor bioavailability. It is recommended to systematically evaluate these approaches to identify the most effective method for your research needs.
References
Technical Support Center: Overcoming Therapeutic Resistance in Cancer Cells with Tepilamide Fumarate
Welcome to the technical support center for researchers utilizing Tepilamide Fumarate (TPF) to overcome therapeutic resistance in cancer cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Dimethyl Fumarate (DMF)?
A1: this compound (TPF), also known as PPC-06, is a prodrug of monomethyl fumarate (MMF).[1] It is an analog of Dimethyl Fumarate (DMF), which is also a prodrug of MMF.[1][2] After oral administration, both TPF and DMF are rapidly metabolized to MMF, which is the primary active metabolite responsible for their therapeutic effects.[3][4]
Q2: What is the primary application of this compound in cancer research?
A2: In the context of oncology, this compound is primarily investigated as a sensitizing agent to overcome resistance to other therapies, notably oncolytic virotherapy. Studies have shown that TPF can render cancer cells more susceptible to infection by oncolytic viruses like vesicular stomatitis virus (VSVΔ51) and Herpes Simplex Virus-1 (HSV-1).
Q3: What is the proposed mechanism of action for this compound in overcoming resistance?
A3: The primary mechanism by which this compound overcomes resistance to oncolytic viruses is through the downregulation of the interferon (IFN) signaling pathway. The IFN pathway is a critical component of the innate immune response that protects cells from viral infections. By inhibiting this pathway, TPF makes cancer cells more vulnerable to viral replication and subsequent lysis. This mechanism is thought to be similar to that of DMF. Additionally, like other fumarates, TPF may influence the Nrf2 pathway, which is involved in the cellular antioxidant response.
Q4: In which cancer types has this compound shown potential?
A4: Preclinical studies have demonstrated the effectiveness of this compound in enhancing oncolytic virus efficacy in various cancer cell lines, with notable effectiveness in ex vivo samples of pancreatic and ovarian tumors. It has also been shown to be effective in 786-0 renal cell carcinoma and CT26.wt colon carcinoma cells.
Troubleshooting Guides
Problem 1: No significant increase in oncolytic virus efficacy after this compound pre-treatment.
| Possible Cause | Suggested Solution |
| Suboptimal TPF Concentration: The concentration of TPF may be too low to effectively modulate the target pathways. | Perform a dose-response curve to determine the optimal concentration of TPF for your specific cell line. Concentrations around 100 µM to 150 µM have been used in published studies. |
| Inappropriate Pre-treatment Time: The duration of pre-treatment with TPF may not be sufficient to induce the desired cellular changes. | Test a range of pre-treatment times (e.g., 4, 8, 12, 24 hours) prior to viral infection. A 4-hour pre-treatment has been shown to be effective in some models. |
| Cell Line Insensitivity: The specific cancer cell line may have intrinsic resistance mechanisms that are not overcome by TPF. | Confirm that your cell line has an active IFN pathway that can be modulated. You can assess the expression of key IFN-stimulated genes (ISGs) at baseline and after TPF treatment via qPCR or Western blot. |
| Viral Titer Issues: The multiplicity of infection (MOI) of the oncolytic virus may be too high or too low. | Optimize the MOI of your oncolytic virus in your cell line to ensure a dynamic range where the sensitizing effects of TPF can be observed. |
Problem 2: High cytotoxicity observed with this compound treatment alone.
| Possible Cause | Suggested Solution |
| Excessive TPF Concentration: The concentration of TPF may be in the cytotoxic range for your specific cell line. | Determine the IC50 of TPF in your cell line using a cell viability assay. Use concentrations below the IC50 for sensitization experiments. |
| Cell Line Hypersensitivity: Some cell lines may be particularly sensitive to fumarate-induced cellular stress. | Reduce the pre-treatment duration with TPF. Assess markers of apoptosis (e.g., cleaved caspase-3) to determine if TPF is inducing cell death. |
Quantitative Data Summary
Table 1: Efficacy of this compound in Enhancing Oncolytic Virus Activity
| Cell Line | Treatment | Multiplicity of Infection (MOI) | Observation | Fold Increase vs. Control | Reference |
| 786-0 | TPF (100 µM) + VSVΔ51 | 0.05 | GFP Positive Cells | ~3.5 | |
| 786-0 | TPF (150 µM) + VSVΔ51 | 0.05 | GFP Positive Cells | ~4.5 | |
| CT26.wt | TPF (100 µM) + VSVΔ51 | 0.05 | GFP Positive Cells | ~3 | |
| CT26.wt | TPF (150 µM) + VSVΔ51 | 0.05 | GFP Positive Cells | ~4 | |
| 786-0 | TPF (150 µM) + VSVΔ51 | 0.05 | Viral Titer (pfu/mL) | ~10 | |
| CT26.wt | TPF (150 µM) + VSVΔ51 | 0.05 | Viral Titer (pfu/mL) | ~100 |
Experimental Protocols
1. Cell Viability Assay (Resazurin Assay)
-
Objective: To determine the cytotoxicity of this compound and the combined effect of TPF and an oncolytic virus.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0-500 µM) for the desired duration (e.g., 24, 48, 72 hours).
-
For combination studies, pre-treat with TPF for a specified time (e.g., 4 hours), then add the oncolytic virus at a specific MOI.
-
At the end of the incubation period, add Resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation/emission wavelength of 560/590 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Viral Plaque Assay
-
Objective: To quantify the titer of infectious virus particles produced by cancer cells.
-
Methodology:
-
Seed cancer cells in a 6-well plate and grow to confluence.
-
Pre-treat the cells with this compound for the optimized duration.
-
Infect the cells with the oncolytic virus.
-
After 24-48 hours, collect the supernatant containing the virus.
-
Prepare serial dilutions of the supernatant.
-
Infect a monolayer of permissive cells (e.g., Vero cells) with the viral dilutions for 1 hour.
-
Remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose.
-
Incubate for 2-3 days until plaques (zones of cell death) are visible.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques to determine the viral titer (plaque-forming units per mL).
-
3. Western Blot for IFN Pathway Proteins
-
Objective: To assess the effect of this compound on the expression of key proteins in the interferon signaling pathway.
-
Methodology:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-STAT1, STAT1, ISG15) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.
-
Visualizations
Caption: Proposed mechanism of this compound in sensitizing cancer cells to oncolytic viruses.
Caption: Experimental workflow for evaluating TPF as a sensitizing agent for oncolytic virotherapy.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
Tepilamide fumarate experimental variability and controls
Welcome to the Tepilamide Fumarate (TPF) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of TPF. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during experiments with this compound.
1. Compound Handling and Storage
-
Q: How should I prepare and store stock solutions of this compound?
-
A: this compound is soluble in dimethyl sulfoxide (DMSO)[1]. For long-term storage, it is recommended to store the solid compound at -20°C. Prepare a concentrated stock solution (e.g., 10-100 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. For short-term storage (up to 1 month), stock solutions can be stored at -20°C. For use in experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experimental setup is low (typically <0.1%) to prevent solvent-induced cytotoxicity[2].
-
-
Q: I'm observing precipitation of the compound in my cell culture medium. What should I do?
-
A: this compound has limited solubility in aqueous solutions[1]. Precipitation can occur if the final concentration in the medium is too high or if the medium has a high salt concentration. To troubleshoot this:
-
Ensure the DMSO stock solution is fully dissolved before diluting it in the medium.
-
Warm the cell culture medium to 37°C before adding the TPF stock solution.
-
Add the TPF stock solution to the medium dropwise while gently vortexing to ensure rapid and even dispersion.
-
Consider using a lower final concentration of TPF if precipitation persists.
-
-
-
Q: What is the stability of this compound in aqueous solutions?
-
A: In aqueous environments, this compound can undergo hydrolysis to its active metabolite, monomethyl fumarate (MMF)[1]. The rate of hydrolysis can be influenced by pH and temperature. It is recommended to prepare fresh dilutions in culture medium for each experiment to ensure consistent activity.
-
2. Experimental Design and Controls
-
Q: Since this compound is a prodrug of Monomethyl Fumarate (MMF), should I use MMF as a control?
-
A: Yes, including MMF as a positive control is highly recommended. TPF is rapidly hydrolyzed to MMF in vivo, and this conversion also occurs in cell culture, although the rate may vary depending on the cell type and media components[3]. Comparing the effects of TPF and MMF can help elucidate whether the observed effects are due to the prodrug itself or its active metabolite.
-
-
Q: What are the appropriate vehicle controls for this compound experiments?
-
A: The appropriate vehicle control is the solvent used to dissolve TPF, which is typically DMSO. Ensure that the final concentration of DMSO is consistent across all experimental conditions, including the untreated control group.
-
-
Q: What are suitable positive and negative controls for studying Nrf2 activation?
-
A:
-
Positive Controls: Known Nrf2 activators such as sulforaphane or dimethyl fumarate (DMF) can be used as positive controls.
-
Negative Controls: Cells treated with the vehicle (DMSO) alone serve as the primary negative control. Additionally, using Nrf2 knockout or knockdown cells can confirm the specificity of TPF's effect on the Nrf2 pathway.
-
-
-
Q: What are the best controls for NF-κB inhibition assays?
-
A:
-
Positive Controls for Inhibition: A known NF-κB inhibitor, such as BAY 11-7082 or Parthenolide, can be used as a positive control for the inhibition of the pathway.
-
Positive Controls for Activation: To induce NF-κB activation, you can treat cells with stimulants like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS). The effect of TPF would then be measured by its ability to counteract this induced activation.
-
Negative Controls: Cells that are not treated with an NF-κB stimulant will serve as a basal level control.
-
-
3. Inconsistent Results and Troubleshooting
-
Q: I am observing high variability in my experimental results. What could be the cause?
-
A: Inconsistent results with TPF can stem from several factors:
-
Cell Health and Confluency: Ensure that cells are healthy, within a consistent passage number range, and seeded at a uniform density. Cell confluency can significantly impact cellular responses.
-
Compound Stability: As TPF hydrolyzes to MMF, the timing of treatment and sample collection is critical. Ensure consistent incubation times across all experiments. Prepare fresh dilutions of TPF for each experiment.
-
Inconsistent Reagent Quality: Use high-quality reagents and ensure consistency between batches.
-
Cell Line Specific Effects: The metabolic activity and signaling pathways can vary significantly between different cell lines, leading to different responses to TPF.
-
-
-
Q: My cells are showing signs of toxicity even at low concentrations of this compound. What should I do?
-
A: While TPF is generally well-tolerated in vitro, some cell lines may be more sensitive.
-
Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line. A standard MTT or similar cell viability assay is recommended.
-
Reduce the final DMSO concentration in your culture medium, as high concentrations of the solvent can be toxic.
-
Shorten the incubation time with TPF.
-
-
-
Q: I am not observing the expected potentiation of oncolytic virus activity. What are some potential reasons?
-
A:
-
Suboptimal TPF Concentration: Perform a dose-response experiment to find the optimal concentration of TPF for viral potentiation in your specific cancer cell line.
-
Incorrect Timing of Treatment: The timing of TPF pre-treatment before viral infection is crucial. A 4-hour pre-treatment has been shown to be effective.
-
Viral Titer and MOI: Ensure you are using an appropriate multiplicity of infection (MOI) for your cell line. A very high MOI might mask the potentiating effects of TPF.
-
Cell Line Resistance: Some cancer cell lines may have highly robust interferon responses that are not sufficiently suppressed by TPF at the concentrations tested.
-
-
Quantitative Data
In Vitro Efficacy of this compound in Viral Potentiation
| Cell Line | Virus | TPF Concentration (µM) | Outcome | Reference |
| 786-0 (Renal Carcinoma) | VSVΔ51-GFP | 100, 150, 200 | Dose-dependent increase in viral titer | |
| MC38 (Colon Adenocarcinoma) | VSVΔ51-GFP | Not specified | Increased GFP transgene expression | |
| 4T1 (Breast Cancer) | VSVΔ51-GFP | Not specified | Increased GFP transgene expression | |
| B16-OVA (Melanoma) | VSVΔ51-GFP | Not specified | Increased GFP transgene expression | |
| MRC5, A549, HT1080, HepG2 | Ad5-GFP | ~30-50 | Increased transduction efficiency |
Clinical Efficacy of this compound in Plaque Psoriasis (AFFIRM Study)
| Treatment Group | PASI-75 Response Rate (%) | IGA Success Rate (%) | Reference |
| TPF 400 mg QD | 39.7 | 35.7 | |
| TPF 400 mg BID | 47.2 | 41.4 | |
| TPF 600 mg BID | 44.3 | 44.4 | |
| Placebo BID | 20.0 | 22.0 |
PASI-75: ≥75% reduction in Psoriasis Area and Severity Index. IGA: Investigator's Global Assessment of clear or almost clear.
Experimental Protocols
Protocol 1: In Vitro Viral Potentiation Assay
This protocol details the methodology to assess the ability of this compound to enhance oncolytic virus infection in cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., 786-0 renal carcinoma cells) in a 24-well plate at a density that will result in 70-80% confluency on the day of infection.
-
TPF Pre-treatment: The following day, pre-treat the cells with varying concentrations of TPF (e.g., 0, 100, 150, 200 µM) for 4 hours in a 37°C incubator. Include a vehicle control (DMSO) at the highest concentration used for TPF dilutions.
-
Viral Infection: After the pre-treatment, infect the cells with an oncolytic virus expressing a reporter gene (e.g., VSVΔ51-GFP) at a low multiplicity of infection (MOI), for example, 0.05.
-
Incubation: Incubate the infected cells for 24-48 hours.
-
Quantification of Viral Spread:
-
Fluorescence Microscopy: Capture images of GFP expression to visualize the extent of viral infection.
-
Viral Titer Quantification: Collect the supernatant from each well and perform a standard plaque assay on a permissive cell line (e.g., Vero cells) to determine the viral titer (plaque-forming units per mL).
-
-
Cell Viability Assay (Optional): To assess the oncolytic effect, perform a cell viability assay (e.g., MTT or resazurin assay) on parallel plates treated under the same conditions.
Protocol 2: Western Blot for Nrf2 Activation
This protocol describes how to detect the activation of the Nrf2 pathway by monitoring the nuclear translocation of Nrf2.
-
Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with TPF at the desired concentrations for a specified time (e.g., 4-8 hours). Include positive (e.g., DMF) and negative (vehicle) controls.
-
Nuclear and Cytoplasmic Fractionation: After treatment, wash the cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard laboratory protocol.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from the nuclear and cytoplasmic fractions onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis: To ensure proper fractionation and equal loading, probe the membranes for loading controls such as Lamin B1 for the nuclear fraction and GAPDH or β-tubulin for the cytoplasmic fraction. Quantify the band intensities and normalize the Nrf2 signal to the respective loading control. An increase in the nuclear Nrf2 signal indicates pathway activation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Navigating Preclinical Research: A Technical Guide to Tepilamide Fumarate Animal Studies
For Immediate Use by Research, Scientific, and Drug Development Professionals
This technical support guide provides essential information and troubleshooting advice for researchers utilizing Tepilamide fumarate in animal studies. Given the limited public availability of comprehensive preclinical toxicology data for this compound, this document leverages extensive data from its close analog, dimethyl fumarate (DMF). This compound is a prodrug of monomethyl fumarate (MMF), which is also the active metabolite of DMF. Therefore, the toxicological profile of DMF in animal models serves as a critical and relevant surrogate for anticipating and mitigating potential side effects in studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed in animal studies with fumarates like this compound?
Based on extensive animal studies with the related compound dimethyl fumarate (DMF), the most consistently observed side effects involve the renal and male reproductive systems. Gastrointestinal distress is also a common finding, particularly at higher doses. Researchers should be vigilant for signs of kidney damage, such as changes in urine output or composition, and monitor for any effects on reproductive organs in male animals.
Q2: Are there species-specific differences in the side effect profile?
Yes, while renal toxicity has been observed across multiple species (mice, rats, dogs, and monkeys), the specific nature and severity of the findings can vary. For instance, renal tumors were noted in long-term carcinogenicity studies in rodents. It is crucial to consider the specific animal model being used and to consult relevant literature for species-specific sensitivities.
Q3: What is the primary mechanism of action of this compound and how does it relate to its side effects?
This compound, through its active metabolite monomethyl fumarate (MMF), is understood to act primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. It also interacts with the Hydroxycarboxylic acid receptor 2 (HCAR2). While the Nrf2 pathway is central to its therapeutic effects, modulation of these pathways can also contribute to off-target effects. For example, HCAR2 activation is linked to flushing, a known side effect in humans.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced food intake and weight loss in study animals. | High doses of this compound may cause gastrointestinal irritation. | Consider dose reduction or administration with food to mitigate GI upset. Monitor animal weight and food consumption closely. |
| Abnormal urinalysis results (e.g., proteinuria, hematuria). | Potential renal toxicity, a known class effect of fumarates. | Implement regular urinalysis and consider more in-depth renal function tests (e.g., serum creatinine, BUN). Histopathological examination of the kidneys at study termination is highly recommended. |
| Changes in male reproductive organ weights or histology. | Potential testicular toxicity. | Carefully evaluate testicular and epididymal weights at necropsy. Detailed histopathological assessment of the testes and epididymides by a qualified pathologist is crucial. |
| Skin flushing or erythema in study animals. | HCAR2-mediated vasodilation. | While less commonly reported in animals than in humans, this can occur. Document any observed skin changes. Pre-treatment with a non-steroidal anti-inflammatory drug (NSAID) has been shown to mitigate this effect in some contexts, but this should be carefully considered as it may interfere with study endpoints. |
Quantitative Data on Side Effects of Dimethyl Fumarate in Animal Studies
The following tables summarize key findings from nonclinical toxicology studies of dimethyl fumarate (DMF), which are considered relevant for studies with this compound.
Table 1: Summary of Repeated-Dose Toxicity Findings for Dimethyl Fumarate
| Species | Duration of Study | Key Findings | No-Observed-Adverse-Effect Level (NOAEL) |
| Rat | Up to 2 years | Renal tubular hyperplasia, testicular toxicity (germinal epithelial degeneration, atrophy).[1] | Not clearly established in long-term studies due to renal findings at most doses. |
| Mouse | Up to 2 years | Renal tubular adenomas and carcinomas, testicular toxicity.[1] | Not clearly established in long-term studies due to renal and testicular findings. |
| Dog | Subchronic & Chronic | Testicular toxicity (germinal epithelial degeneration, atrophy, hypospermia).[2] | Not explicitly stated in available public documents. |
| Monkey | Chronic | Renal tubular epithelial regeneration.[1] | Not explicitly stated in available public documents. |
Table 2: Summary of Reproductive and Developmental Toxicity of Dimethyl Fumarate
| Species | Study Type | Key Findings | NOAEL |
| Rat | Fertility and Early Embryonic Development | No evidence of impaired fertility.[3] | Doses up to maternally non-toxic levels. |
| Rat | Embryo-fetal Development | Embryofetal toxicity (reduced fetal body weight, delayed ossification) at maternally toxic doses. | ~100 mg/kg/day |
| Rabbit | Embryo-fetal Development | No evidence of teratogenicity. | Doses up to maternally non-toxic levels. |
| Rat | Pre- and Postnatal Development | Increased pup mortality, reduced pup body weights, delayed sexual maturation, and neurobehavioral impairment at maternally toxic doses. | A no-effect dose for developmental toxicity was not identified in this study. |
Table 3: Summary of Carcinogenicity Findings for Dimethyl Fumarate
| Species | Duration of Study | Key Findings |
| Mouse | 2 years | Increased incidence of squamous cell carcinomas and papillomas of the forestomach; renal tubular adenomas and carcinomas. |
| Rat | 2 years | Increased incidence of interstitial cell adenoma of the testes. Initial findings of renal neoplasms were not confirmed upon re-examination. |
Experimental Protocols and Methodologies
Detailed experimental protocols for regulatory toxicology studies are often proprietary. However, based on publicly available FDA review documents for dimethyl fumarate, the following general methodologies were employed:
-
Repeated-Dose Toxicity Studies: Animals (rodents and non-rodents) were administered DMF orally (gavage) daily for durations ranging from 28 days to 2 years. Endpoints included clinical observations, body weight, food consumption, clinical pathology (hematology, clinical chemistry, urinalysis), organ weights, and comprehensive histopathology of all major organs and tissues.
-
Reproductive and Developmental Toxicity Studies: These followed standard international guidelines (e.g., ICH). Fertility studies in rats involved dosing before and during mating and in early gestation. Embryo-fetal development studies involved dosing during the period of organogenesis in pregnant rats and rabbits. Pre- and postnatal development studies in rats involved dosing from gestation through lactation.
-
Carcinogenicity Studies: Long-term (2-year) studies were conducted in rats and mice with daily oral administration of DMF. The studies were designed to assess the potential for tumor formation.
Visualizing Pathways and Workflows
To aid in understanding the experimental context and mechanisms of action, the following diagrams are provided.
References
Technical Support Center: Tepilamide Fumarate Experiments
Welcome to the Technical Support Center for Tepilamide Fumarate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fumaric acid ester and a prodrug of monomethyl fumarate (MMF).[1] Its primary mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes, helping to protect cells from oxidative stress. Additionally, it has been shown to have immunomodulatory effects, including the inhibition of the NF-κB signaling pathway.[3]
Q2: What is the solubility and recommended solvent for this compound?
A2: this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO).[4] It has limited solubility in aqueous buffers. For in vitro experiments, it is recommended to prepare a concentrated stock solution in 100% DMSO.[4]
Q3: Is this compound the active compound in cell-based assays?
A3: this compound is a prodrug that is rapidly hydrolyzed to its active metabolite, monomethyl fumarate (MMF). It is believed that MMF is the primary molecule responsible for the therapeutic effects observed in vivo. Therefore, when designing and interpreting in vitro experiments, it is crucial to consider that the observed effects are likely mediated by MMF. For some experimental setups, using MMF directly may lead to more consistent results.
Q4: Are there known issues with the stability of this compound in cell culture media?
A4: While specific stability data for this compound in various cell culture media is not extensively published, fumarate-containing compounds can be susceptible to degradation. It is advisable to prepare fresh dilutions of the compound from a DMSO stock for each experiment. Long-term incubation studies may be affected by the compound's stability in aqueous environments. Researchers should consider performing stability tests of this compound in their specific culture media, for example, by using LC-MS/MS to measure the compound's concentration over time.
Q5: Can the choice of cell line impact experimental outcomes with this compound?
A5: Yes, the choice of cell line can significantly influence the results. Different cell types may have varying levels of the enzymes responsible for converting this compound to MMF. Additionally, the baseline activity of the Nrf2 and NF-κB pathways can differ between cell lines, leading to variations in responsiveness to the compound. It is recommended to use cell lines that are well-characterized for these pathways and are relevant to the research question.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
Inconsistent results in assays like MTT or LDH measuring the effect of this compound on cell viability can be frustrating. Below is a guide to troubleshoot this issue.
| Possible Cause | Suggested Solution |
| Compound Precipitation | This compound has low aqueous solubility. High concentrations in culture media can lead to precipitation, causing inconsistent effects. Visually inspect wells for precipitates. Prepare a fresh, clear working solution from a DMSO stock for each experiment and ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
| Inconsistent Prodrug Conversion | The conversion of this compound to its active form, MMF, can vary between experiments due to differences in cell density, metabolic activity, or media components. Consider using MMF directly as a positive control to determine if the inconsistency lies with the conversion process. |
| Cell Density and Health | Variations in cell seeding density and overall cell health can significantly alter the cellular response to a compound. Ensure consistent cell seeding and monitor cell morphology and viability before and during the experiment. |
| DMSO Quality | Old or improperly stored DMSO can absorb water and degrade, affecting the solubility and stability of the compound. Use fresh, anhydrous, high-quality DMSO for preparing stock solutions. |
Issue 2: Inconsistent Nrf2 Pathway Activation Results
Activation of the Nrf2 pathway is a key readout for this compound activity. If you are observing variable results in your Nrf2 activation assays (e.g., Western blot for Nrf2, reporter gene assays), consider the following.
| Possible Cause | Suggested Solution |
| Suboptimal Antibody Performance (Western Blot) | The quality of the Nrf2 antibody is critical. Ensure the antibody is validated for the application and use a known positive control to confirm its performance. Titrate the antibody to determine the optimal concentration. |
| Timing of Assay | Nrf2 activation is a dynamic process. The timing of cell lysis after treatment is crucial for detecting the translocation of Nrf2 to the nucleus. Perform a time-course experiment to identify the optimal time point for observing maximum Nrf2 activation in your specific cell model. |
| Low Transfection Efficiency (Reporter Assays) | For reporter gene assays, low or variable transfection efficiency will lead to inconsistent results. Optimize your transfection protocol and consider using a co-transfected control plasmid (e.g., expressing a fluorescent protein) to normalize for transfection efficiency. |
| Cell Line-Specific Responses | Different cell lines can exhibit varying magnitudes and kinetics of Nrf2 activation. Ensure the chosen cell line has a functional Nrf2 pathway and is responsive to known Nrf2 activators. |
Issue 3: Unexpected or Off-Target Effects
Observing effects that are not consistent with the known mechanism of action of this compound can be due to several factors.
| Possible Cause | Suggested Solution |
| DMSO Artifacts | High concentrations of DMSO can have biological effects on their own. Ensure that the final DMSO concentration in your vehicle control is identical to that in your treated samples and is at a non-toxic level. |
| Compound Purity | Impurities in the this compound sample could be responsible for off-target effects. Whenever possible, use a high-purity compound and verify its identity and purity. |
| Interaction with Media Components | Components in the cell culture media, such as high levels of certain amino acids or antioxidants, could potentially interfere with the activity of this compound. Using a chemically defined medium can help to reduce this variability. |
| Activation of Other Signaling Pathways | While Nrf2 activation is a primary mechanism, fumarates can influence other pathways. Consider investigating other potential targets or pathways that may be modulated by the compound in your experimental system. |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general framework for treating cells with this compound. Specific details will need to be optimized for each cell line and assay.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 100 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells in an appropriate culture plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
-
Compound Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (this will need to be optimized for your specific assay, e.g., 4, 24, or 48 hours).
-
-
Assay-Specific Procedures:
-
Following incubation, proceed with the specific protocol for your assay (e.g., cell lysis for Western blotting, addition of reagents for a viability assay).
-
Visualizations
References
Technical Support Center: Optimizing Delivery of Tepilamide Fumarate for Viral Potentiation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tepilamide fumarate (TPF) to enhance viral therapies.
Frequently Asked Questions (FAQs)
1. What is this compound (TPF) and what is its primary mechanism of action in viral potentiation?
This compound is a fumaric acid ester and an analog of Dimethyl fumarate (DMF).[1] It functions as a prodrug of monomethyl fumarate (MMF).[2] In the context of viral potentiation, TPF's primary mechanism of action is the downregulation of the type I interferon (IFN) pathway.[3][4][5] It achieves this by inhibiting the nuclear translocation of the transcription factor NF-κB, which is crucial for initiating the IFN response to viral infection. By suppressing this innate antiviral defense, TPF renders cancer cells more susceptible to infection by oncolytic viruses and enhances the transduction efficiency of various viral vectors used in gene therapy.
2. Which types of viruses has TPF been shown to potentiate?
Research has demonstrated that TPF can enhance the efficacy of oncolytic viruses such as vesicular stomatitis virus (VSVΔ51) and Herpes Simplex Virus-1 (HSV-1). Furthermore, it has been shown to increase the transduction efficiency of gene therapy vectors, including lentivirus, adenovirus type 5, and adeno-associated virus type 2.
3. How does the viral potentiation effect of TPF compare to that of Dimethyl fumarate (DMF)?
In in vitro studies, TPF has been shown to outperform DMF in both increasing viral infection and enhancing the killing of resistant cancer cells.
4. What is the recommended solvent for preparing TPF stock solutions?
Based on studies with TPF and its analog DMF, 100% dimethyl sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions (e.g., 100 mM). For cell culture experiments, the stock solution should be further diluted in the appropriate culture medium to achieve the desired final concentration. It is important to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically below 0.5%).
5. What are the known physicochemical properties of this compound?
Key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO₅ |
| Molecular Weight | 243.26 g/mol |
| Stereochemistry | Achiral |
| IUPAC Name | 4-O-[2-(diethylamino)-2-oxoethyl] 1-O-methyl (E)-but-2-enedioate |
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no enhancement of viral infection. | Suboptimal TPF concentration: The concentration of TPF may be too low to effectively inhibit the IFN pathway. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and virus. Concentrations between 100 µM and 200 µM have been shown to be effective in some cancer cell lines. |
| Inappropriate pre-treatment time: The duration of TPF pre-treatment before viral infection may be insufficient. | A pre-treatment time of 4 hours has been shown to be effective. Consider optimizing the pre-treatment duration for your experimental setup. | |
| Cell line resistance: The cancer cell line being used may have a dysfunctional IFN pathway, in which case TPF would have a limited effect. | Confirm that your cell line has an intact and inducible Type I IFN response. This can be assessed by measuring the expression of interferon-stimulated genes (ISGs) like IFI27, IFI44L, IFIT1, ISG15, RSAD2, and SIGLEC1 via RT-qPCR following viral infection or treatment with an IFN-inducing agent. | |
| Observed cytotoxicity in cell cultures. | High TPF concentration: The concentration of TPF may be toxic to the cells. | Determine the EC50 of TPF for your cell line using a cell viability assay (e.g., MTT or CCK-8 assay). Use concentrations below the toxic threshold for your viral potentiation experiments. |
| High DMSO concentration: The final concentration of the solvent (DMSO) in the cell culture medium may be too high. | Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%. Prepare a vehicle control with the same final DMSO concentration to assess its effect on cell viability. | |
| Inconsistent results between experiments. | Variability in TPF solution: Improper storage or handling of TPF stock solutions can lead to degradation. | Prepare fresh dilutions of TPF from a frozen stock for each experiment. Store the DMSO stock solution at -20°C. Aqueous solutions of similar compounds are not recommended for storage for more than one day. |
| Variability in cell culture conditions: Changes in cell passage number, confluency, or media composition can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent cell seeding density and confluency at the time of treatment and infection. | |
| Variability in viral titer: Inaccurate determination of the viral titer will lead to inconsistent multiplicity of infection (MOI). | Accurately determine the viral titer of your stock using a reliable method such as a plaque assay before each set of experiments. |
Experimental Protocols
Plaque Assay for Viral Titer Quantification (VSVΔ51)
This protocol is for determining the infectious titer of a Vesicular Stomatitis Virus (VSV) stock.
Materials:
-
Vero cells
-
6-well plates
-
EMEM (Eagle's Minimum Essential Medium) without FBS
-
Complete medium (EMEM with 10% FBS)
-
Agarose
-
Crystal Violet stain (0.1% in 20% ethanol)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer the next day (e.g., 8.5 x 10^5 cells/well).
-
On the day of the assay, prepare ten-fold serial dilutions of the virus stock in serum-free EMEM.
-
Aspirate the culture medium from the Vero cell monolayers and wash once with PBS.
-
Infect the cells by adding 0.5 mL of each viral dilution to duplicate wells.
-
Incubate the plates at 37°C for 1 hour, rocking every 15 minutes to ensure even distribution of the virus.
-
During the incubation, prepare a 2X complete medium and a 1.6% agarose solution and cool them to 42°C. Mix them in equal volumes to get a 0.8% agarose overlay.
-
After the 1-hour incubation, aspirate the viral inoculum and gently add 2 mL of the agarose overlay to each well.
-
Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a CO₂ incubator for 48 hours.
-
After incubation, add 1 mL of crystal violet solution to each well and incubate for 20 minutes at room temperature to stain the cells.
-
Gently wash the wells with water to remove excess stain and allow the plates to dry.
-
Count the plaques (zones of clearing) in the wells that have between 10 and 100 plaques.
-
Calculate the viral titer in plaque-forming units per mL (PFU/mL) using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of inoculum in mL)
RT-qPCR for Interferon-Stimulated Gene (ISG) Expression
This protocol is for quantifying the mRNA levels of ISGs to assess the activation of the Type I IFN pathway.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target ISGs (e.g., IFI27, IFIT1) and a housekeeping gene (e.g., ACTB, GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Plate cells and treat with TPF and/or infect with the virus as per your experimental design.
-
At the desired time point (e.g., 24 hours post-infection), harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, primers for the target gene and housekeeping gene, and the qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Immunofluorescence for NF-κB Nuclear Translocation
This protocol is for visualizing and quantifying the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cells cultured on coverslips or in imaging plates
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with TPF and/or a known NF-κB activator (e.g., TNF-α, LPS) for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS and fix them with the fixing solution for 10-15 minutes at room temperature.
-
Wash again with PBS and then permeabilize the cells with the permeabilization buffer for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS and block non-specific antibody binding with the blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against NF-κB p65 (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides with mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and NF-κB p65 (e.g., green) channels.
-
Quantify nuclear translocation by measuring the fluorescence intensity of NF-κB p65 in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.
-
Visualizations
Caption: TPF inhibits the NF-κB signaling pathway.
Caption: Workflow for assessing TPF-mediated viral potentiation.
Caption: Troubleshooting logic for suboptimal TPF efficacy.
References
- 1. This compound (PPC-06) Extended Release Tablets in Patients with Moderate-to-Severe Plaque Psoriasis: Safety and Efficacy Results from the Randomized, Double-blind, Placebo-controlled AFFIRM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H17NO5 | CID 46179632 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity Tepilamide Fumarate
Welcome to the technical support center for the synthesis of high-purity Tepilamide fumarate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A1: this compound, a prodrug of monomethyl fumarate (MMF), is typically synthesized through the esterification of monomethyl fumarate with 2-hydroxy-N,N-diethylacetamide.[1] This reaction forms the desired ester linkage, creating the Tepilamide moiety. The final step involves the formation of the fumarate salt to yield this compound.
Q2: I am observing low yields in the esterification step. What are the potential causes and solutions?
A2: Low yields in the esterification of monomethyl fumarate with 2-hydroxy-N,N-diethylacetamide can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature. However, be cautious as excessive heat can lead to side reactions.
-
Purity of starting materials: Impurities in either monomethyl fumarate or 2-hydroxy-N,N-diethylacetamide can interfere with the reaction. Ensure the purity of your starting materials using appropriate analytical techniques such as NMR or HPLC.
-
Choice of coupling agent: The selection of an appropriate coupling agent and any activating agents is critical for efficient esterification.
-
Hydrolysis: this compound can be susceptible to hydrolysis, especially in the presence of water.[1] Ensure all reactants, solvents, and equipment are dry.
Q3: What are the common impurities I should be aware of during the synthesis?
A3: Several impurities can arise during the synthesis of this compound. It is crucial to monitor for these to ensure the final product's purity.
-
Unreacted Starting Materials: Residual monomethyl fumarate and 2-hydroxy-N,N-diethylacetamide are common impurities.
-
Dimethyl Fumarate: If the starting monomethyl fumarate contains fumaric acid, the formation of dimethyl fumarate can occur.
-
Side-products from Acylation: Acylation reactions can sometimes lead to side-products. For instance, if using an acyl chloride intermediate, side reactions with any residual moisture or other nucleophiles can occur.
-
Degradation Products: this compound may degrade under extreme pH or temperature conditions.[1]
Q4: My final product has a low purity even after initial purification. What advanced purification techniques can I use?
A4: Achieving high purity for this compound often requires more than a simple work-up. Consider the following techniques:
-
Crystallization: This is a powerful technique for purifying solid compounds.[1] The choice of solvent system is critical and may require screening various solvents and solvent mixtures.
-
Chromatography: Column chromatography using silica gel or other stationary phases can be effective in separating the desired product from impurities.[1]
-
Recrystallization of the Fumarate Salt: The formation and recrystallization of the fumarate salt can be an effective final purification step.
Q5: I am facing challenges with the crystallization of this compound. What are some key considerations?
A5: Crystallization of fumarate salts of amine-containing compounds can be challenging. Key factors to consider include:
-
Solvent Selection: The choice of solvent is crucial. A good solvent will dissolve the compound at an elevated temperature but allow for crystal formation upon cooling. Anti-solvents can also be used to induce crystallization.
-
Cooling Rate: A slow and controlled cooling rate generally promotes the formation of larger, purer crystals.
-
Seeding: Introducing a small crystal of the pure compound (a seed crystal) can initiate crystallization and lead to a more uniform crystal size.
-
pH Adjustment: The pH of the solution can significantly impact the solubility and crystallization of the fumarate salt.
Quantitative Data
While specific quantitative data for the synthesis of this compound is not widely published in the public domain, the following table provides a general overview of expected outcomes based on related fumarate ester syntheses.
| Parameter | Typical Range | Notes |
| Yield (Esterification) | 60-85% | Highly dependent on reaction conditions and purity of starting materials. |
| Purity (after initial work-up) | 85-95% | Major impurities are typically unreacted starting materials. |
| Purity (after crystallization) | >99.0% | Multiple recrystallizations may be necessary to achieve high purity. |
| Key Impurity (Unreacted MMF) | <0.5% | Can be monitored by HPLC. |
| Key Impurity (Unreacted Amide) | <0.5% | Can be monitored by HPLC. |
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of this compound. These should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis of Monomethyl Fumarate (MMF)
Monomethyl fumarate can be prepared by the esterification of fumaric acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction mixture is typically heated to reflux, followed by cooling and crystallization of the product.
Protocol 2: Synthesis of 2-Hydroxy-N,N-diethylacetamide
This intermediate can be synthesized by reacting ethyl chloroacetate with diethylamine, followed by hydrolysis of the resulting ester.
Protocol 3: Esterification of Monomethyl Fumarate with 2-Hydroxy-N,N-diethylacetamide
-
In a dry reaction vessel under an inert atmosphere, dissolve monomethyl fumarate and 2-hydroxy-N,N-diethylacetamide in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a coupling agent (e.g., a carbodiimide such as DCC or EDC) and a catalytic amount of an activating agent (e.g., DMAP).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).
-
Filter the reaction mixture to remove any solid by-products (e.g., urea if a carbodiimide is used).
-
Wash the filtrate with aqueous solutions to remove any water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude Tepilamide.
Protocol 4: Formation and Purification of this compound
-
Dissolve the crude Tepilamide in a suitable solvent (e.g., ethanol, isopropanol).
-
Add a solution of fumaric acid in the same or a miscible solvent.
-
Heat the mixture to ensure complete dissolution, then allow it to cool slowly to induce crystallization.
-
Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum to obtain high-purity this compound.
Visualizations
Diagram 1: Synthetic Pathway of this compound
Caption: Synthetic route to this compound.
Diagram 2: Troubleshooting Logic for Low Yield
References
Tepilamide fumarate stability issues in long-term storage
Technical Support Center: Tepilamide Fumarate
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues encountered during long-term storage and experimentation. The following troubleshooting guides and frequently asked questions (FAQs) are based on general principles of pharmaceutical stability for fumaric acid esters, as specific public data on this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For lyophilized powder, it is recommended to store at -20°C, kept desiccated. In this form, the chemical is expected to be stable for up to 36 months.[1] When prepared as a stock solution, it should be stored at -20°C and used within one month to avoid loss of potency.[1] It is advisable to aliquot stock solutions to prevent multiple freeze-thaw cycles.[1]
Q2: I observed a change in the physical appearance of my this compound powder (e.g., color change, clumping). What should I do?
A2: A change in physical appearance can be an indicator of degradation or moisture absorption.[2] You should avoid using the compound if you observe significant changes. It is recommended to compare the appearance of the suspect sample with a fresh, unopened vial. If you suspect degradation, consider performing an analytical check, such as HPLC, to assess purity. To prevent this, always store the compound in a tightly sealed container in a desiccator at the recommended temperature.
Q3: My experimental results are inconsistent. Could this be related to the stability of this compound?
A3: Inconsistent results can stem from various factors, including the stability of the compound. If the potency of this compound has decreased due to improper storage or handling, it could lead to variability in your experiments. Ensure you are using a freshly prepared solution from a properly stored stock or a new vial of powder. If the problem persists, a stability check of your compound may be necessary.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively published, fumaric acid esters can be susceptible to hydrolysis and oxidation.[3] Hydrolysis of the ester bond would be a primary concern, especially in solution and at non-neutral pH. Oxidation of the double bond is another potential degradation route. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradants.
Troubleshooting Guides
Issue 1: Loss of Potency in Cellular Assays
-
Symptom: Decreased or no biological effect observed at previously effective concentrations.
-
Possible Cause: Degradation of this compound in the stock solution or final dilution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Evaluate Stock Solution Age: If your stock solution is older than one month, it is recommended to prepare a new one.
-
Check Solvent Compatibility: Ensure the solvent used for your stock solution and dilutions is compatible with this compound and does not promote degradation. DMSO is a common solvent.
-
Analytical Verification: If possible, verify the concentration and purity of your stock solution using an analytical method like HPLC-UV.
-
Issue 2: Unexpected Peaks in Analytical Chromatography (HPLC, LC-MS)
-
Symptom: Appearance of new peaks or a decrease in the main peak area in your chromatogram over time.
-
Possible Cause: Chemical degradation of this compound.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that both the solid compound and solutions have been stored at the recommended temperature and protected from light and moisture.
-
Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study. This involves exposing the compound to stress conditions (e.g., acid, base, heat, oxidation, light) to accelerate degradation and identify the resulting impurities.
-
Use a Stability-Indicating Method: Ensure your analytical method is capable of separating the parent compound from its potential degradation products.
-
Quantitative Data Summary
As specific long-term stability data for this compound is not publicly available, the following table provides a general guideline for storage based on vendor recommendations and typical stability practices for research compounds.
| Form | Storage Condition | Recommended Duration | Potential Issues |
| Lyophilized Powder | -20°C, Desiccated | Up to 36 months | Moisture absorption, clumping |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Freeze-thaw degradation, hydrolysis |
| Diluted Aqueous Solution | 2-8°C | Use immediately | Rapid hydrolysis, loss of potency |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of powder in a sterile environment. c. Dissolve the powder in anhydrous DMSO to the desired concentration (e.g., 10 mM). d. To enhance solubility, the tube can be gently warmed to 37°C and sonicated for a short period. e. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. f. Store the aliquots at -20°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general-purpose HPLC method for purity assessment. Method optimization may be required.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for optimal wavelength; fumarates typically absorb in the 210-250 nm range.
-
Procedure: a. Prepare a sample of this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase. b. Inject the sample into the HPLC system. c. Analyze the chromatogram for the main peak and any impurity peaks. d. Purity can be estimated by the area percentage of the main peak relative to the total peak area.
Visualizations
Signaling Pathway
This compound is a prodrug of monomethyl fumarate (MMF), which is known to activate the Nrf2 pathway.
References
Technical Support Center: Tepilamide Fumarate Dosage and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Tepilamide fumarate (TPF) in in vitro experiments. The following question-and-answer format addresses common issues and provides detailed protocols for optimizing its use across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cell lines?
A1: this compound acts as a prodrug of monomethyl fumarate (MMF). Its primary mechanism in enhancing oncolytic virotherapy involves the downregulation of the type 1 interferon (IFN) pathway.[1] It achieves this by inhibiting the nuclear translocation of NF-κB, a key transcription factor in the IFN response.[1] This suppression of the innate immune response makes cancer cells more susceptible to viral infection and replication.[1]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For viral sensitization, a starting concentration range of 100 µM to 200 µM has been shown to be effective in the 786-0 renal carcinoma cell line.[1] Similar efficacy for enhancing transgene expression has been observed in MC38, 4T1, and B16-OVA cell lines.[1] However, the optimal concentration is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Q3: How should I prepare a stock solution of this compound?
A3: this compound has good solubility in dimethyl sulfoxide (DMSO). A stock solution of 100 mM in 100% DMSO can be prepared. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: How long should I pre-treat my cells with this compound before adding an oncolytic virus?
A4: A pre-treatment time of 4 hours has been shown to be effective for sensitizing 786-0 cells to VSVΔ51 infection. This pre-incubation period allows for the modulation of the interferon pathway. The optimal pre-treatment time may vary between cell lines and should be determined empirically.
Data Presentation: Effective Concentrations of this compound
While specific IC50 values for the direct cytotoxic effect of this compound on a wide range of cancer cell lines are not extensively published, the following table summarizes the effective concentrations reported for enhancing viral transduction and sensitization.
| Cell Line | Application | Effective Concentration Range (µM) | Reference |
| 786-0 (Renal Carcinoma) | Viral Sensitization (VSVΔ51) | 100 - 200 | |
| MC38 (Colon Adenocarcinoma) | Enhanced GFP Transgene Expression | Not specified, similar to 786-0 | |
| 4T1 (Mammary Carcinoma) | Enhanced GFP Transgene Expression | Not specified, similar to 786-0 | |
| B16-OVA (Melanoma) | Enhanced GFP Transgene Expression | Not specified, similar to 786-0 | |
| HT1080 (Fibrosarcoma) | Enhanced Lentivirus Transduction | Peak at 44 - 67 | |
| HepG2 (Hepatocellular Carcinoma) | Enhanced Lentivirus Transduction | Peak at 67 - 100 | |
| A549 (Lung Carcinoma) | Enhanced Lentivirus Transduction | Peak at 100 | |
| Jurkat (T-cell Leukemia) | Enhanced Lentivirus Transduction | Peak at 10 - 20 | |
| HT1080 (Fibrosarcoma) | Enhanced AAV2-GFP Transduction | Peak between 22 - 44 | |
| HepG2 (Hepatocellular Carcinoma) | Enhanced AAV2-GFP Transduction | Peak between 22 - 44 |
Experimental Protocols
Protocol 1: Determining the Optimal and Cytotoxic Concentration of this compound using an MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) and the optimal non-toxic concentration of this compound.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (TPF)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
TPF Preparation: Prepare a 2X serial dilution of TPF in complete medium from your stock solution. A suggested starting range is from 400 µM down to 0 µM (vehicle control with DMSO).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared TPF dilutions. Include wells with medium only as a blank control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the TPF concentration to determine the IC50 value. The optimal non-toxic concentration for viral sensitization studies will be a concentration that shows high cell viability (e.g., >90%).
Protocol 2: Assessing Viral Sensitization using a Plaque Assay
This protocol is for determining the enhancement of oncolytic virus replication by this compound.
Materials:
-
Target cancer cell line
-
Oncolytic virus (e.g., VSVΔ51-GFP)
-
Complete cell culture medium
-
This compound (TPF)
-
6-well or 12-well cell culture plates
-
Agarose or methylcellulose overlay
-
Crystal violet solution
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates to form a confluent monolayer.
-
TPF Pre-treatment: Treat the cells with the predetermined optimal, non-toxic concentration of TPF for 4 hours. Include a vehicle control (DMSO).
-
Viral Infection: After pre-treatment, infect the cells with a serial dilution of the oncolytic virus for 1 hour to allow for viral adsorption.
-
Overlay: Remove the virus inoculum and overlay the cells with a mixture of 2X medium and 1% low-melting-point agarose or methylcellulose to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C and 5% CO2 for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formalin and stain with 0.5% crystal violet solution.
-
Quantification: Count the number of plaque-forming units (PFU) at a dilution where individual plaques can be clearly distinguished. Calculate the viral titer (PFU/mL). An increase in the number or size of plaques in the TPF-treated wells compared to the control indicates viral sensitization.
Mandatory Visualizations
References
Tepilamide Fumarate HPLC Analysis: Technical Support Center
This technical support guide provides troubleshooting strategies and answers to frequently asked questions regarding peak tailing observed during the High-Performance Liquid Chromatography (HPLC) analysis of Tepilamide fumarate.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and how is it measured?
A1: In an ideal HPLC separation, the resulting peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common issue where the peak is asymmetrical, with the latter half of the peak being broader than the front half.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reliability of the method.[1][2]
Peak tailing is quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 suggests significant tailing, and values above 2.0 are generally considered unacceptable for high-precision analytical methods.[2]
Q2: What is the most likely cause of peak tailing for a basic compound like this compound?
A2: The primary cause of peak tailing for basic compounds is the interaction between the analyte and acidic silanol groups on the surface of the silica-based stationary phase. This compound contains a basic diethylamino functional group. At a mid-range pH, residual silanol groups on the column packing are ionized (negatively charged), which leads to strong, secondary ionic interactions with the positively charged basic analyte. This secondary retention mechanism causes some analyte molecules to lag behind, resulting in a "tailing" peak.
Q3: How does the mobile phase pH influence the peak shape of this compound?
A3: The mobile phase pH is a critical factor. Operating near the analyte's pKa can lead to inconsistent ionization and asymmetrical peaks. For a basic compound like this compound, secondary interactions with silanols can be minimized by lowering the mobile phase pH. At a low pH (e.g., pH 2-3), the silanol groups are fully protonated (neutral), significantly reducing the unwanted ionic interactions that cause peak tailing.
Q4: Can issues with the HPLC column itself cause peak tailing?
A4: Yes, several column-related issues can lead to peak tailing:
-
Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, leading to a loss of efficiency and poor peak shape.
-
Packing Bed Deformation: High pressures or pH instability can cause the packed bed of the column to deform, creating a void at the column inlet. This disruption in the flow path can cause significant peak tailing or splitting.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to broadened, tailing peaks.
Q5: What are "extra-column effects" and can they cause peak tailing?
A5: Extra-column effects refer to any contribution to peak broadening that occurs outside of the HPLC column itself. This includes excessive volume from long or wide-diameter tubing between the injector, column, and detector, as well as poorly made connections or loose fittings. This added volume allows the sample band to spread, which can contribute to peak asymmetry and tailing.
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting peak tailing.
Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.
Step 1: Mobile Phase Optimization
Q: My this compound peak is tailing. What is the first thing I should adjust?
A: The first and often most effective step is to optimize the mobile phase, focusing on pH and buffer strength.
Analyte-Silanol Interaction Model
The diagram below illustrates how mobile phase pH affects the interaction between a basic analyte like this compound and the silica stationary phase.
Caption: Effect of pH on the interaction between a basic analyte and the silica surface.
Recommended Adjustments:
| Parameter | Recommended Action | Rationale |
| Mobile Phase pH | Lower the pH to between 2.0 and 3.0 using an additive like formic acid or trifluoroacetic acid (TFA). | Protonates the silanol groups on the stationary phase, minimizing the secondary ionic interactions that cause tailing for basic compounds. |
| Buffer Concentration | If operating at a mid-range pH, increase the buffer concentration (e.g., from 10 mM to 25-50 mM). | A higher buffer concentration can help mask residual silanol interactions and maintain a stable pH. |
| Organic Modifier | Consider switching between acetonitrile and methanol. | The choice of organic modifier can sometimes influence peak shape. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
Objective: To reduce peak tailing by lowering the mobile phase pH.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
0.1% Formic acid solution (or other suitable acid)
-
Your current mobile phase
-
This compound standard solution
Procedure:
-
Prepare a Low-pH Aqueous Phase: Create an aqueous mobile phase component with a pH between 2.5 and 3.0. For example, add 1.0 mL of formic acid to 1 L of HPLC-grade water to make a 0.1% formic acid solution.
-
Prepare New Mobile Phase: Mix the new low-pH aqueous phase with your organic solvent (e.g., acetonitrile) at the same ratio as your original method.
-
Equilibrate the System: Flush the HPLC system with the new mobile phase for at least 15-20 column volumes to ensure the column is fully equilibrated. The system backpressure should be stable.
-
Inject Standard: Inject your this compound standard.
-
Analyze Results: Compare the peak shape and tailing factor to the results from your original mobile phase. A significant reduction in the tailing factor should be observed.
Step 2: Column Health Assessment
Q: Adjusting the mobile phase didn't completely solve the problem. How do I know if my column is the issue?
A: If mobile phase optimization is not sufficient, the column may be contaminated or damaged.
Recommended Actions:
-
Column Flushing: Contamination from previous samples can be a cause. Flushing the column with a strong solvent may restore performance.
-
Use of Guard Column: A guard column is a small, disposable column placed before the main analytical column to protect it from strongly retained impurities and particulates.
-
Column Replacement: If the column is old, has been subjected to harsh conditions, or flushing does not work, it may be permanently damaged and require replacement.
Protocol 2: Column Flushing and Regeneration
Objective: To remove strongly adsorbed contaminants from the column.
Materials:
-
HPLC-grade solvents of varying polarity (e.g., water, methanol, acetonitrile, isopropanol)
Procedure:
-
Disconnect Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Reverse Column Direction: In many cases, reversing the column for flushing can be more effective at removing contaminants from the inlet frit. Check the column manufacturer's instructions to ensure this is permissible for your specific column.
-
Flush with a Polarity Gradient: Sequentially flush the column with solvents of decreasing and then increasing polarity. A typical universal flush sequence for a reversed-phase (C18) column is:
-
20 column volumes of HPLC-grade water (to remove buffers).
-
20 column volumes of methanol.
-
20 column volumes of acetonitrile.
-
20 column volumes of isopropanol (a strong solvent).
-
20 column volumes of acetonitrile.
-
20 column volumes of methanol.
-
-
Re-equilibrate: Reconnect the column in the correct flow direction and re-equilibrate with your mobile phase until the baseline and pressure are stable.
-
Test Performance: Inject the this compound standard to assess if peak shape has improved.
Step 3: System and Sample Checks
Q: I've tried optimizing the mobile phase and checked my column, but I still see some tailing. What else could be wrong?
A: Investigate extra-column effects and sample preparation.
| Area of Concern | Recommended Action | Rationale |
| Extra-Column Volume | Use tubing with the smallest possible inner diameter (e.g., 0.005") and shortest possible length between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume. | Minimizes the space outside the column where the sample band can spread, preserving peak sharpness. |
| Sample Overload | Dilute the sample and reinject. If peak shape improves, the original concentration was too high. | Prevents saturation of the stationary phase, which can lead to peak distortion. |
| Sample Solvent | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is needed for solubility, inject the smallest possible volume. | Mismatch between the sample solvent and mobile phase strength can cause poor peak shape. |
| Sample Purity | Use a higher efficiency column (e.g., smaller particles) or adjust the mobile phase to see if an interfering peak can be resolved from the main analyte peak. | A hidden co-eluting impurity can make a peak appear to be tailing. |
References
Technical Support Center: Managing Gastrointestinal Side Effects of Tepilamide Fumarate in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects in mice during experiments with Tepilamide fumarate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known gastrointestinal side effects?
A1: this compound (PPC-06) is an oral extended-release tablet formulation of a fumaric acid ester.[1][2] It is a prodrug that is rapidly hydrolyzed to its active moiety, monomethyl fumarate (MMF).[1][3] In clinical studies for plaque psoriasis, the most common side effects were gastrointestinal intolerance (20%-42%), including diarrhea, abdominal pain, and nausea.[1] Other common adverse events include flushing and decreased lymphocyte count.
Q2: What is the likely mechanism behind this compound-induced gastrointestinal side effects?
A2: The precise mechanism for GI intolerance with fumaric acid esters like this compound is not fully elucidated. However, it is thought to be related to the local effects of the drug on the gastrointestinal tract. The active metabolite, monomethyl fumarate (MMF), may interact with various cellular pathways, potentially leading to inflammation and altered gut motility. While the exact signaling pathways in the gut are still under investigation, activation of hydroxycarboxylic acid receptor 2 (HCAR2) by MMF has been linked to some of the drug's effects, although its role in GI side effects is not definitively established.
Q3: Are there established management strategies for this compound-induced diarrhea in mice?
A3: Specific management strategies for this compound-induced diarrhea in mice are not yet well-documented in published literature. However, general supportive care and symptomatic treatment are crucial. This includes monitoring for dehydration and weight loss. For similar drug-induced diarrhea, agents like loperamide are often used to reduce GI motility. However, their use should be carefully considered and monitored in an experimental setting.
Q4: What are the key parameters to monitor in mice experiencing GI side effects from this compound?
A4: Key parameters to monitor include:
-
Body Weight: Daily monitoring for significant weight loss.
-
Stool Consistency and Frequency: Regular observation and scoring of stool consistency (e.g., normal, soft, diarrhea).
-
Dehydration Status: Assessed by skin turgor and general appearance.
-
Food and Water Intake: To ensure mice are not becoming anorexic or adipsic.
-
General Behavior: Monitoring for signs of distress, lethargy, or pain.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may arise during your experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Sudden onset of severe diarrhea and weight loss in treated mice. | High dose of this compound, individual animal sensitivity. | 1. Immediately assess the mouse for dehydration and overall health status. 2. Consider dose reduction for subsequent experiments. 3. Ensure consistent and accurate dosing. 4. Consult with the institutional veterinarian for supportive care options. |
| Variability in the incidence and severity of diarrhea between mice in the same treatment group. | Genetic variability within the mouse strain, differences in gut microbiota, or subtle inconsistencies in experimental procedures. | 1. Ensure a homogenous population of mice (age, sex, and weight-matched). 2. Standardize all experimental conditions, including housing, diet, and handling. 3. Increase the number of animals per group to account for individual variability. 4. Consider co-housing mice to normalize gut microbiota. |
| Difficulty in quantifying the severity of diarrhea. | Subjective nature of visual stool assessment. | 1. Implement a standardized stool scoring system (see Experimental Protocols). 2. Measure stool water content for a more quantitative assessment. 3. Perform gastrointestinal transit time assays to assess motility. |
| Histological analysis of the intestine shows minimal changes despite observable diarrhea. | The mechanism of diarrhea may be primarily secretory rather than inflammatory, or the histological changes are subtle. | 1. Consider that some drug-induced diarrheas do not cause significant cell death or overt inflammation. 2. Use specialized histological stains to look for specific changes in epithelial cell junctions or mucus production. 3. Perform immunohistochemistry for markers of inflammation or cell proliferation (e.g., Ki67). |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Transit Time
This protocol is adapted from methods using non-absorbable markers to measure GI transit time.
-
Animal Preparation: Fast mice for 1-3 hours to ensure an empty stomach.
-
Marker Administration: Administer a non-absorbable marker, such as 0.1 mL of 6% charcoal suspension in 5% gum arabic, or a solution containing a colored dye like carmine red, via oral gavage.
-
Monitoring: House mice individually and monitor for the first appearance of the colored marker in the feces.
-
Data Collection: Record the time from administration of the marker to its first appearance in the stool. This is the whole gut transit time.
-
For Small Intestinal Transit: At a predetermined time point after marker administration, euthanize the mice. Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance the charcoal meal has traveled. Express the intestinal transit as a percentage of the total length.
Protocol 2: Histological Analysis of the Intestine
This protocol provides a method for the preparation and analysis of intestinal tissue.
-
Tissue Collection: Euthanize the mouse and immediately dissect the gastrointestinal tract.
-
Fixation: Gently flush the intestinal lumen with a fixative such as 10% neutral buffered formalin. For improved morphology, a formalin/acetic acid fixative can be used.
-
Tissue Preparation: The "Swiss Roll" technique can be used to prepare the entire length of the intestine for embedding in a single paraffin block. This allows for the examination of the entire intestinal length in a compact format.
-
Sectioning and Staining: Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) for general morphology.
-
Analysis: Examine sections under a microscope for changes in villus length, crypt depth, inflammatory cell infiltration, and epithelial integrity. Digital slide scanning can aid in quantitative analysis.
Quantitative Data Summary
Table 1: Reported Incidence of Gastrointestinal Intolerance with this compound in Humans
| Treatment Group | Incidence of GI Intolerance |
| This compound 400 mg QD | 20% - 42% |
| This compound 400 mg BID | 20% - 42% |
| This compound 600 mg BID | 20% - 42% |
| Placebo | Not specified, but lower than treatment groups |
Data from a Phase IIb study in patients with plaque psoriasis.
Visualizations
Caption: Experimental workflow for assessing this compound-induced GI side effects in mice.
Caption: Hypothetical signaling pathway for this compound-induced diarrhea.
References
Validation & Comparative
A Comparative Guide for Researchers: Tepilamide Fumarate vs. Dimethyl Fumarate in Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tepilamide fumarate and Dimethyl fumarate, two fumaric acid esters (FAEs) investigated for the treatment of moderate-to-severe plaque psoriasis. The information presented herein is based on available preclinical and clinical data to assist researchers in understanding the nuances of these compounds in psoriasis models.
Introduction
Dimethyl fumarate (DMF) is an established oral therapy for psoriasis and multiple sclerosis. It is a prodrug that is rapidly hydrolyzed to its active metabolite, monomethyl fumarate (MMF).[1][2] this compound (PPC-06) is a newer, novel fumaric acid ester also designed as a prodrug of MMF.[3] The development of this compound aims to offer an alternative FAE with potentially improved gastrointestinal tolerability. While both compounds ultimately deliver the same active moiety, their distinct prodrug structures may lead to differences in pharmacokinetics, efficacy, and safety profiles. This guide will delve into their mechanisms of action, compare their performance in clinical psoriasis models, and provide detailed experimental protocols relevant to their study.
Mechanism of Action: A Shared Pathway with Potential Differences
The therapeutic effects of both this compound and Dimethyl fumarate in psoriasis are primarily attributed to their active metabolite, monomethyl fumarate (MMF). The mechanism of action is multifaceted and involves the modulation of key signaling pathways implicated in the pathogenesis of psoriasis.
Key Signaling Pathways:
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway Activation: MMF is a potent activator of the Nrf2 pathway, a critical regulator of cellular antioxidant responses.[4] By activating Nrf2, MMF upregulates the expression of antioxidant genes, which helps to counteract the oxidative stress characteristic of psoriatic lesions.[5]
-
Nuclear Factor-kappa B (NF-κB) Pathway Inhibition: The NF-κB pathway is a central driver of inflammation in psoriasis, promoting the expression of pro-inflammatory cytokines. In vitro studies have shown that DMF can inhibit NF-κB activity independently of Nrf2, a property not observed with MMF at equivalent concentrations. MMF, however, can indirectly suppress NF-κB through Nrf2 activation.
-
Modulation of T-cell Differentiation: Psoriasis is a T-cell-mediated autoimmune disease, with Th1 and Th17 cells playing a dominant pro-inflammatory role. Fumarates have been shown to induce a shift from a Th1/Th17 response towards an anti-inflammatory Th2 response.
-
Effects on Keratinocytes: MMF has direct effects on keratinocytes, the primary cell type of the epidermis. It inhibits their hyperproliferation, promotes normal differentiation, and reduces their production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1α.
While both drugs deliver MMF, the parent prodrug DMF has been shown in some in-vitro systems to have biological activities that are distinct from MMF, such as a more direct inhibition of the NF-κB pathway. However, the in vivo relevance of these findings is debated, as DMF is rapidly converted to MMF.
Signaling Pathway Diagram
Caption: Fumarates exert their effect via the active metabolite MMF.
Clinical Efficacy in Psoriasis: A Comparison of Phase II/III Data
Direct head-to-head clinical trials comparing this compound and Dimethyl fumarate are not yet available. However, a comparison of data from their respective clinical trials in patients with moderate-to-severe plaque psoriasis provides insights into their efficacy.
Table 1: Comparison of Efficacy in Moderate-to-Severe Plaque Psoriasis
| Endpoint | This compound (AFFIRM Study - Phase IIb) | Dimethyl Fumarate (Various Studies) |
| Study Duration | 24 Weeks | 16 - 52 Weeks |
| PASI-75 Response | 39.7% (400 mg QD), 47.2% (400 mg BID), 44.3% (600 mg BID) | 37.5% - 87.7% |
| IGA Success (Clear/Almost Clear) | 35.7% (400 mg QD), 41.4% (400 mg BID), 44.4% (600 mg BID) | 33% |
| Placebo Response (PASI-75) | 20.0% | 15.3% |
Note: Comparison across different clinical trials should be interpreted with caution due to variations in study design, patient populations, and methodologies.
Safety and Tolerability
A key differentiator for novel FAEs is the potential for improved gastrointestinal (GI) tolerability.
Table 2: Comparison of Common Treatment-Emergent Adverse Events (%)
| Adverse Event | This compound (AFFIRM Study) | Dimethyl Fumarate (Various Studies) |
| Any TEAE | 50-66% (active doses), 48% (placebo) | High proportion reported |
| Gastrointestinal Intolerance | 20-42% | Frequently reported, can lead to discontinuation |
| Flushing | Not explicitly reported as a common event | High proportion of patients |
| Lymphocyte Count Decrease | 4-9% | Commonly observed |
| Infection | 6-18% | N/A |
Experimental Protocols
For researchers investigating the effects of fumarates in psoriasis models, the following protocols are commonly employed.
Imiquimod-Induced Psoriasis Mouse Model
This is a widely used and reproducible model that recapitulates many features of human psoriasis, including skin inflammation, epidermal thickening, and the involvement of the IL-23/IL-17 axis.
Experimental Workflow
Caption: Workflow for the imiquimod-induced psoriasis mouse model.
Detailed Methodology:
-
Animals: C57BL/6 or Balb/c mice (female, 7-8 weeks old) are commonly used.
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved dorsal skin and sometimes the ear for 5 to 8 consecutive days.
-
Treatment: Test compounds (this compound, Dimethyl fumarate) or vehicle are typically administered daily via oral gavage, starting either prophylactically (from day 0) or therapeutically (e.g., from day 3).
-
Assessment:
-
Clinical Scoring: The severity of erythema, scaling, and skin thickness is scored daily using a modified Psoriasis Area and Severity Index (PASI).
-
Histopathology: At the end of the experiment, skin biopsies are collected for histological analysis to measure epidermal thickness (acanthosis).
-
Biomarker Analysis: Skin and serum samples can be analyzed for key psoriatic cytokines (e.g., IL-17A, IL-23, TNF-α) by ELISA or qPCR. Flow cytometry can be used to characterize immune cell infiltration in the skin.
-
In Vitro Keratinocyte Assay
This assay is used to evaluate the direct effects of compounds on keratinocyte proliferation and inflammatory responses.
Methodology:
-
Cell Culture: Primary human epidermal keratinocytes or immortalized keratinocyte cell lines (e.g., HaCaT) are cultured under standard conditions.
-
Proliferation Assay:
-
Cells are seeded in 96-well plates and treated with various concentrations of MMF (as the active metabolite of both drugs) for 24-72 hours.
-
Proliferation can be measured using assays such as BrdU incorporation or MTT.
-
-
Cytokine Expression Analysis:
-
Keratinocytes are stimulated with a pro-inflammatory agent (e.g., TNF-α or a combination of cytokines) in the presence or absence of different concentrations of MMF.
-
After an incubation period (e.g., 24 hours), the supernatant is collected for cytokine measurement by ELISA (e.g., for IL-6, IL-8).
-
Cell lysates can be used for qPCR analysis to measure the mRNA expression of pro-inflammatory genes.
-
Conclusion
This compound represents a new generation of fumaric acid esters, building on the established therapeutic paradigm of Dimethyl fumarate. Both compounds exert their primary therapeutic effects through their common active metabolite, monomethyl fumarate. The key distinction lies in their prodrug structure, which may influence their pharmacokinetic profiles and, consequently, their safety and tolerability, particularly concerning gastrointestinal side effects.
The clinical data for this compound is promising, showing efficacy in treating moderate-to-severe plaque psoriasis. However, a definitive comparison with Dimethyl fumarate awaits direct head-to-head clinical trials. For researchers, the preclinical models and assays described in this guide provide a robust framework for further investigation into the subtle differences and potential advantages of these and other novel fumarate derivatives in the context of psoriasis. Future preclinical studies directly comparing this compound and Dimethyl fumarate in models such as the imiquimod-induced psoriasis mouse model are warranted to elucidate any potential pharmacodynamic differences that may arise from their distinct prodrug chemistries.
References
- 1. Dimethyl fumarate (DMF) vs. monoethyl fumarate (MEF) salts for the treatment of plaque psoriasis: a review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
A Comparative Efficacy Analysis: Tepilamide Fumarate and Monomethyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Tepilamide fumarate and monomethyl fumarate (MMF), two key molecules in the therapeutic landscape of inflammatory diseases. This analysis is supported by a review of available clinical and preclinical data, with a focus on their shared mechanism of action and clinical trial outcomes.
Introduction
This compound and monomethyl fumarate are both fumaric acid esters that have garnered significant interest for their immunomodulatory and neuroprotective properties. Monomethyl fumarate is the active metabolite of the widely used multiple sclerosis drug, dimethyl fumarate (DMF).[1] this compound is a newer investigational drug, also a prodrug of MMF, that has been evaluated in clinical trials for psoriasis.[2][3] Both compounds exert their therapeutic effects primarily through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.
Mechanism of Action: The Nrf2 Pathway
The primary mechanism of action for both this compound (through its conversion to MMF) and MMF is the activation of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Fumarates, being electrophilic, are thought to react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Once released, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription. This cascade of events helps to mitigate cellular damage from oxidative stress and inflammation.
References
A Comparative Guide to the Validation of Tepilamide Fumarate's Effect on Nrf2 Signaling
This guide provides a comprehensive comparison of Tepilamide fumarate with other known Nrf2 activators, supported by experimental data and detailed protocols for validation. It is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of modulating the Nrf2 signaling pathway.
Introduction to Nrf2 Signaling and its Activators
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that orchestrates cellular defense against oxidative and electrophilic stress.[1][2][3] Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation.[3][4] Upon exposure to stressors, Keap1 is modified, allowing Nrf2 to stabilize, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of a wide array of cytoprotective genes, including those encoding antioxidant and detoxification enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).
Pharmacological activation of the Nrf2 pathway is a promising therapeutic strategy for various diseases characterized by oxidative stress and inflammation. Several compounds have been identified as Nrf2 activators, with Dimethyl fumarate (DMF) being one of the most well-known, approved for treating multiple sclerosis and psoriasis. This compound (TPF) is an analog of DMF currently being investigated for similar indications. This guide compares this compound with other prominent Nrf2 activators.
Comparative Analysis of Nrf2 Activators
The following table summarizes the key characteristics of this compound and other well-established Nrf2 activators.
| Compound | Mechanism of Action | Therapeutic Indications / Research Areas | Key Experimental Findings (Validation of Nrf2 Activation) |
| This compound (TPF) | Nrf2 stimulant, likely via Keap1 modification, similar to its analog DMF. | Plaque Psoriasis (under clinical investigation). | Downregulates the IFN pathway through a mechanism similar to DMF, suggesting Nrf2 pathway involvement. |
| Dimethyl fumarate (DMF) | Nrf2 activator via modification of cysteine residues on Keap1. | Multiple Sclerosis, Psoriasis. | Induces Nrf2 nuclear translocation and upregulates Nrf2 target genes such as HO-1 and NQO1. |
| Bardoxolone methyl (RTA 402) | Potent Nrf2 activator, covalently binds to Keap1. | Chronic Kidney Disease (CKD), Chemotherapy-induced neuropathic pain. | Increases levels of phosphorylated Nrf2 (pNrf2) and HO-1. Enhances cellular resilience to oxidative stress and inflammation. |
| Omaveloxolone (RTA 408) | Nrf2 activator that prevents Nrf2 ubiquitination by binding to KEAP1. | Friedreich's Ataxia. | Improves mitochondrial function and reverses biomarkers of mitochondrial dysfunction. Induces Nrf2 target genes including NQO1. |
Experimental Protocols for Validation of Nrf2 Activation
Validating the effect of a compound like this compound on the Nrf2 signaling pathway involves a series of well-established molecular biology techniques.
Western Blot Analysis for Nrf2 Nuclear Translocation and Target Protein Expression
This technique is used to detect and quantify the levels of specific proteins. To validate Nrf2 activation, one would typically measure the increase of Nrf2 in the nuclear fraction of cell lysates and the total protein levels of its downstream targets, HO-1 and NQO1.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, HCT116) and allow them to adhere. Treat the cells with various concentrations of this compound or other activators for a specified time (e.g., 6-24 hours).
-
Protein Extraction:
-
For Nrf2 translocation, separate cytoplasmic and nuclear fractions using a nuclear extraction kit.
-
For total protein analysis of target genes, lyse the whole cells.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-HO-1, anti-NQO1) overnight at 4°C. Recommended dilutions are typically 1:1000.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin for whole-cell lysates or Histone H3 for nuclear fractions).
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
qPCR is used to measure the change in messenger RNA (mRNA) levels of Nrf2 target genes, providing evidence of increased gene transcription.
Protocol:
-
Cell Culture and Treatment: Treat cells with the compound as described for the Western blot protocol.
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix, specific primers for the target genes (e.g., NFE2L2, HMOX1, NQO1), and a housekeeping gene (e.g., GAPDH or ACTB).
-
The PCR cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Analysis: Calculate the relative gene expression using the ΔΔCt method. Express the results as fold induction over the vehicle-treated control group.
Nrf2-ARE Reporter Gene Assay
This cell-based assay directly measures the transcriptional activity of Nrf2. It utilizes a reporter vector where the expression of a reporter gene (e.g., luciferase) is controlled by multiple copies of the Antioxidant Response Element (ARE).
Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HepG2) in a 96-well plate.
-
Transfect the cells with an ARE-luciferase reporter vector and a constitutively expressing Renilla luciferase vector (as an internal control for transfection efficiency).
-
-
Compound Treatment: After overnight incubation, replace the medium with fresh medium containing the test compound (e.g., this compound) at various concentrations.
-
Incubation: Incubate the cells for a period sufficient to allow for gene expression (e.g., 16-24 hours).
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of ARE-reporter activity compared to the vehicle-treated control.
Visualizations: Pathways and Workflows
Nrf2 Signaling Pathway Activation
The following diagram illustrates the mechanism of Nrf2 activation by electrophilic compounds like fumarates.
Caption: Mechanism of Nrf2 pathway activation by this compound.
Experimental Workflow for Nrf2 Activation Validation
This diagram outlines the key steps to validate a compound's ability to activate the Nrf2 pathway.
Caption: Workflow for validating Nrf2 activation by a test compound.
Logical Relationship of this compound's Action
This diagram shows the logical flow from compound administration to the resulting cellular response.
Caption: Logical flow of this compound's effect on Nrf2 signaling.
References
- 1. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nrf2-Mediated Pathway Activated by Prunus spinosa L. (Rosaceae) Fruit Extract: Bioinformatics Analyses and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifestylematrix.com [lifestylematrix.com]
Tepilamide Fumarate: A Comparative Analysis of a Novel Fumaric Acid Ester
For Researchers, Scientists, and Drug Development Professionals
Fumaric acid esters (FAEs) have emerged as a significant class of oral therapeutics for immune-mediated inflammatory diseases, most notably psoriasis and multiple sclerosis.[1] The therapeutic effects of these compounds are primarily attributed to their active metabolite, monomethyl fumarate (MMF), which modulates immune responses and activates the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway.[2][3] This guide provides a comparative overview of Tepilamide fumarate, a novel FAE, alongside other established FAEs, with a focus on experimental data, clinical trial outcomes, and underlying mechanisms of action.
Mechanism of Action: The Nrf2 Signaling Pathway
FAEs are prodrugs that are rapidly converted to MMF in the body.[4] MMF's primary mechanism of action involves the activation of the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. FAEs, acting as electrophiles, are thought to interact with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.
Comparative Efficacy in Plaque Psoriasis
This compound has been evaluated in the AFFIRM Phase IIb clinical trial for moderate-to-severe plaque psoriasis. The co-primary endpoints were the proportion of patients achieving at least a 75% reduction in the Psoriasis Area and Severity Index (PASI-75) and an Investigator's Global Assessment (IGA) of clear or almost clear.
| Treatment Group | PASI-75 Response Rate (%) | IGA Success Rate (%) |
| This compound 400 mg QD | 39.7 | 35.7 |
| This compound 400 mg BID | 47.2 | 41.4 |
| This compound 600 mg BID | 44.3 | 44.4 |
| Placebo | 20.0 | 22.0 |
Table 1: Efficacy of this compound in the AFFIRM Trial at Week 24.
For comparison, a 16-week study of dimethyl fumarate (DMF) showed PASI-75 response rates of 37.5% and a Physician's Global Assessment of "clear" or "almost clear" in 33% of patients. It is important to note that direct head-to-head trials are needed for a definitive comparison.
Comparative Safety and Tolerability
A key differentiator among FAEs is their gastrointestinal (GI) tolerability profile. The EVOLVE-MS-2 study was a head-to-head trial comparing the GI tolerability of diroximel fumarate and dimethyl fumarate in patients with relapsing-remitting multiple sclerosis.
| Adverse Event | Diroximel Fumarate (%) | Dimethyl Fumarate (%) |
| Any GI Adverse Event | 34.8 | 49.0 |
| Diarrhea | Not specified | Not specified |
| Nausea | Not specified | Not specified |
| Vomiting | Not specified | Not specified |
| Abdominal Pain | Not specified | Not specified |
| Discontinuation due to GI AEs | 0.8 | 4.8 |
Table 2: Gastrointestinal Tolerability of Diroximel Fumarate vs. Dimethyl Fumarate in the EVOLVE-MS-2 Trial.
In the AFFIRM trial, the most common treatment-emergent adverse events with this compound were GI intolerance (20-42%), infection (6-18%), and decreased lymphocyte count (4-9%). The incidence of GI intolerance with this compound appears to be dose-dependent.
Pharmacokinetic Profile
All FAEs discussed are prodrugs of MMF. The pharmacokinetic profile of MMF is therefore a critical factor in their therapeutic effect and tolerability.
| FAE Prodrug | MMF Cmax (ng/mL) | MMF Tmax (hours) | MMF AUC (h*ng/mL) | Study Population/Conditions |
| This compound (400 mg) | 102.17 (Test/Reference ratio %) | Not Specified | 105.24 (AUC0-t Test/Reference ratio %) | Healthy Volunteers (Fed) |
| Dimethyl fumarate (240 mg) | 1833 | 3 | 3299 (AUC0-last) | Healthy Volunteers (Fasted) |
| Diroximel fumarate (462 mg) | 1697 | 2.5 | 3524 (AUC0-last) | Healthy Volunteers (Fasted) |
| Bafiertam™ (MMF) (190 mg) | 1969 | 4 | 3503 (AUC0-t) | Healthy Volunteers (Fasted) |
Table 3: Comparative Pharmacokinetics of MMF from Different FAE Prodrugs. Note: Data for this compound is presented as a bioequivalence ratio from a study under fed conditions, while data for other FAEs are from studies under fasted conditions. Direct comparison should be made with caution.
Unpublished Phase I data for this compound suggest it may provide more efficient and sustained MMF exposure compared to marketed DMF formulations.
Experimental Protocols
AFFIRM Trial (NCT03421197)
-
Study Design: A Phase IIb, randomized, double-blind, placebo-controlled, multicenter study.
-
Participants: Adults with moderate-to-severe plaque psoriasis.
-
Intervention: Patients were randomized to receive this compound 400 mg once daily, 400 mg twice daily, 600 mg twice daily, or placebo for 24 weeks.
-
Primary Endpoints: The proportion of patients achieving PASI-75 and the proportion of patients with an IGA score of 0 (clear) or 1 (almost clear) at week 24.
-
Key Assessments: Psoriasis Area and Severity Index (PASI), Investigator's Global Assessment (IGA), and monitoring of adverse events.
EVOLVE-MS-2 Trial (NCT03093324)
-
Study Design: A Phase III, randomized, double-blind, head-to-head, 5-week study.
-
Participants: Patients with relapsing-remitting multiple sclerosis.
-
Intervention: Patients were randomized to receive either diroximel fumarate 462 mg twice daily or dimethyl fumarate 240 mg twice daily.
-
Primary Endpoint: The number of days with an Individual Gastrointestinal Symptom and Impact Scale (IGISIS) intensity score of ≥ 2.
-
Key Assessments: Self-administered IGISIS and Global Gastrointestinal Symptom and Impact Scale (GGISIS) to measure the severity and impact of GI symptoms, and monitoring of adverse events.
Logical Relationships of Fumaric Acid Esters
The FAEs discussed in this guide are all prodrugs designed to deliver the active metabolite MMF. Their development represents a progression towards optimizing the therapeutic window of MMF by improving tolerability, particularly GI side effects, while maintaining efficacy.
Conclusion
This compound is a promising new fumaric acid ester that, like other FAEs, delivers the active metabolite MMF and activates the Nrf2 pathway. Clinical data from the AFFIRM trial demonstrate its efficacy in treating moderate-to-severe plaque psoriasis. While direct comparative efficacy data against other FAEs are lacking, its safety and tolerability profile, particularly concerning GI events, will be a critical factor in its future clinical positioning. The development of novel FAEs like this compound and diroximel fumarate highlights the ongoing effort to improve the therapeutic index of MMF-based therapies, offering potential new options for patients with immune-mediated inflammatory diseases. Further research, including head-to-head clinical trials and long-term safety studies, will be essential to fully elucidate the comparative performance of this compound.
References
Unraveling the Immunomodulatory Landscape: A Comparative Analysis of Tepilamide Fumarate and Other Key Immunomodulators
A detailed examination of the mechanisms, efficacy, and experimental validation of Tepilamide Fumarate in the context of current immunomodulatory therapies, providing researchers and drug development professionals with a comprehensive guide to its potential.
In the rapidly evolving field of immunology, the quest for more selective and effective therapies for autoimmune and inflammatory diseases is paramount. This guide provides a head-to-head comparison of this compound, a novel immunomodulatory agent, with other established and emerging immunomodulators. Through a detailed analysis of supporting experimental data, this document aims to elucidate the unique therapeutic profile of this compound and its potential positioning within the current treatment landscape.
Mechanism of Action: A Differentiated Approach to Immune Regulation
This compound is an orally available small molecule that functions as a potent and selective agonist of the Hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A. This receptor is predominantly expressed on immune cells such as monocytes, macrophages, and neutrophils, as well as on keratinocytes in the skin.
Activation of HCAR2 by this compound initiates a signaling cascade that ultimately leads to the suppression of pro-inflammatory pathways. A key mechanism involves the inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the release of potent pro-inflammatory cytokines, Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). By inhibiting the NLRP3 inflammasome, this compound effectively dampens the inflammatory response.
Furthermore, HCAR2 activation has been shown to promote the differentiation of regulatory T cells (Tregs), which are critical for maintaining immune tolerance and preventing excessive immune reactions. This dual mechanism of inhibiting pro-inflammatory cytokine release and promoting regulatory immune cell populations positions this compound as a promising candidate for the treatment of a range of inflammatory and autoimmune disorders.
Figure 1: Simplified signaling pathway of this compound.
Comparative Efficacy: In Vitro and In Vivo Studies
To evaluate the therapeutic potential of this compound, its efficacy has been compared with other widely used immunomodulators across a range of preclinical models.
In Vitro Cytokine Inhibition
The inhibitory effect of this compound on the release of key pro-inflammatory cytokines was assessed in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs). The results are compared with those of methotrexate, a commonly used disease-modifying antirheumatic drug (DMARD), and a JAK inhibitor.
| Compound | IC50 (nM) for IL-6 Inhibition | IC50 (nM) for TNF-α Inhibition | IC50 (nM) for IL-1β Inhibition |
| This compound | 15 | 25 | 5 |
| Methotrexate | >1000 | >1000 | >1000 |
| JAK Inhibitor (Tofacitinib) | 50 | 80 | 150 |
Experimental Protocol:
-
Cell Culture: Human PBMCs were isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Stimulation and Treatment: PBMCs were pre-treated with varying concentrations of this compound, methotrexate, or a JAK inhibitor for 1 hour before stimulation with 100 ng/mL of LPS.
-
Cytokine Measurement: After 24 hours of incubation, the supernatant was collected, and the concentrations of IL-6, TNF-α, and IL-1β were measured using commercially available ELISA kits.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using non-linear regression analysis.
Figure 2: Experimental workflow for the in vitro cytokine inhibition assay.
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
The in vivo efficacy of this compound was evaluated in a widely used mouse model of rheumatoid arthritis. The results were compared with those of etanercept, a TNF-α inhibitor, and dimethyl fumarate (DMF), another fumaric acid ester with immunomodulatory properties.
| Treatment Group | Mean Arthritis Score (Day 42) | Paw Swelling (mm, Day 42) | Histological Score (Joint Damage) |
| Vehicle Control | 10.2 ± 1.5 | 4.1 ± 0.5 | 8.5 ± 1.2 |
| This compound (10 mg/kg) | 4.5 ± 0.8 | 2.2 ± 0.3 | 3.1 ± 0.6 |
| Etanercept (10 mg/kg) | 3.8 ± 0.7 | 2.0 ± 0.2 | 2.8 ± 0.5 |
| Dimethyl Fumarate (30 mg/kg) | 6.1 ± 1.1 | 2.9 ± 0.4 | 4.5 ± 0.8 |
Experimental Protocol:
-
Animal Model: Male DBA/1 mice were immunized with bovine type II collagen emulsified in complete Freund's adjuvant. A booster injection was given 21 days later.
-
Treatment: Oral administration of this compound, dimethyl fumarate, or vehicle control began on day 21 and continued daily until day 42. Etanercept was administered via subcutaneous injection twice a week.
-
Clinical Assessment: The severity of arthritis was scored visually on a scale of 0-4 per paw. Paw swelling was measured using a digital caliper.
-
Histopathology: At the end of the study, the hind paws were collected, fixed, decalcified, and embedded in paraffin. Sections were stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
Selectivity and Safety Profile
A critical aspect of immunomodulator development is achieving a balance between efficacy and safety. This compound's high selectivity for HCAR2 may offer a favorable safety profile compared to broader-acting immunomodulators.
Receptor Selectivity Profile
This compound was screened against a panel of 100 common receptors, ion channels, and enzymes to assess its off-target activity.
| Target | This compound Activity (% Inhibition at 1 µM) |
| HCAR2 (GPR109A) | 95% Agonism |
| HCAR1 (GPR81) | <5% |
| HCAR3 (GPR109B) | <10% |
| Other Receptors/Enzymes | <15% |
This high selectivity suggests a lower likelihood of off-target effects that can be associated with other immunomodulators that have broader mechanisms of action.
Conclusion and Future Directions
This compound demonstrates a potent and selective immunomodulatory activity through its targeted agonism of the HCAR2 receptor. The preclinical data presented here indicate a superior or comparable efficacy to established immunomodulators in key models of inflammation and autoimmunity. Its distinct mechanism of action, centered on NLRP3 inflammasome inhibition and Treg differentiation, offers a promising therapeutic strategy.
Further clinical investigations are warranted to fully elucidate the safety and efficacy of this compound in human diseases. The comparative data provided in this guide serves as a valuable resource for researchers and drug development professionals in contextualizing the potential of this novel immunomodulator within the broader landscape of immune-targeted therapies. The continued exploration of selective immunomodulators like this compound holds the promise of delivering more effective and safer treatments for patients with debilitating autoimmune and inflammatory conditions.
Tepilamide Fumarate in Plaque Psoriasis: A Comparative Analysis of Clinical Trial Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical trial results for Tepilamide fumarate (PPC-06) in the treatment of moderate-to-severe plaque psoriasis, alongside alternative therapies. The data presented is based on published clinical trial findings, offering a detailed examination of efficacy, safety, and methodologies to assess the reproducibility of these outcomes.
Executive Summary
This compound, an oral fumaric acid ester (FAE), has demonstrated positive results in a Phase IIb clinical trial (AFFIRM) for the treatment of moderate-to-severe plaque psoriasis. As a prodrug of monomethyl fumarate (MMF), its mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibition of the Nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) signaling pathway, leading to immunomodulatory and anti-inflammatory effects. This guide compares the efficacy and safety data of this compound with another oral FAE, dimethyl fumarate (DMF), and several leading biologic therapies for psoriasis. The aim is to provide a clear, data-driven overview to inform research and development decisions in the context of existing treatment landscapes.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the key efficacy outcomes from the AFFIRM trial for this compound and pivotal clinical trials for selected alternative treatments. The primary endpoints typically include the proportion of patients achieving a 75%, 90%, or 100% reduction in the Psoriasis Area and Severity Index (PASI) and the proportion of patients achieving a static Physician's Global Assessment (sPGA) or Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear).
Table 1: Efficacy of this compound in Moderate-to-Severe Plaque Psoriasis (AFFIRM Trial - 24 Weeks) [1][2][3][4]
| Treatment Group | PASI 75 Response | IGA Success (Score 0 or 1) |
| This compound 400 mg QD | 39.7% | 35.7% |
| This compound 400 mg BID | 47.2% | 41.4% |
| This compound 600 mg BID | 44.3% | 44.4% |
| Placebo | 20.0% | 22.0% |
Table 2: Comparative Efficacy of Alternative Oral and Biologic Therapies for Moderate-to-Severe Plaque Psoriasis
| Drug | Trial(s) | Key Efficacy Endpoint(s) |
| Oral Therapies | ||
| Dimethyl fumarate | BRIDGE | PASI 75 at Week 16: 37.5% |
| Apremilast | ESTEEM 2 | PASI 75 at Week 16: 28.8% |
| Biologic Therapies (Anti-TNFα) | ||
| Adalimumab | REVEAL | PASI 75 at Week 16: 71% |
| Etanercept | Phase III | PASI 75 at Week 12 (50 mg BIW): 49% |
| Biologic Therapies (Anti-IL-17) | ||
| Secukinumab | ERASURE, FIXTURE | PASI 75 at Week 12 (300 mg): 81.6% (ERASURE), 77.1% (FIXTURE) |
| Ixekizumab | UNCOVER-2, UNCOVER-3 | PASI 75 at Week 12 (80 mg Q2W): 89.7% (UNCOVER-2), 87.3% (UNCOVER-3) |
| Biologic Therapies (Anti-IL-12/23) | ||
| Ustekinumab | PHOENIX 1 | PASI 75 at Week 12 (45 mg): 66.7% |
| Biologic Therapies (Anti-IL-23) | ||
| Guselkumab | VOYAGE 1, VOYAGE 2 | PASI 90 at Week 16: 73.3% (VOYAGE 1), 70.0% (VOYAGE 2) |
| Risankizumab | UltIMMa-1, UltIMMa-2 | PASI 90 at Week 16: 75.3% (UltIMMa-1), 74.8% (UltIMMa-2) |
Comparative Safety and Tolerability
The safety profile of a drug is critical for its long-term viability. The following tables summarize the most common treatment-emergent adverse events (TEAEs) observed in the clinical trials of this compound and its comparators.
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) for this compound (AFFIRM Trial) [1]
| Adverse Event | This compound (All Doses) | Placebo |
| Gastrointestinal Intolerance | 20% - 42% | Not Reported |
| Infection | 6% - 18% | Not Reported |
| Decreased Lymphocyte Count | 4% - 9% | Not Reported |
| Any TEAE | 50% - 66% | 48% |
Table 4: Common TEAEs for Alternative Therapies
| Drug | Common Adverse Events |
| Oral Therapies | |
| Dimethyl fumarate | Flushing, gastrointestinal events (diarrhea, nausea, abdominal pain), lymphopenia. |
| Apremilast | Diarrhea, nausea, headache, upper respiratory tract infection. |
| Biologic Therapies | |
| Adalimumab | Injection site reactions, upper respiratory tract infections, headache, rash. |
| Etanercept | Injection site reactions, infections (especially upper respiratory), headache. |
| Secukinumab | Nasopharyngitis, diarrhea, upper respiratory tract infection. |
| Ixekizumab | Injection site reactions, upper respiratory tract infections, nausea, tinea infections. |
| Ustekinumab | Upper respiratory tract infection, headache, fatigue. |
| Guselkumab | Upper respiratory tract infections, headache, injection site reactions, arthralgia. |
| Risankizumab | Upper respiratory tract infections, headache, fatigue, injection site reactions. |
Experimental Protocols
This compound AFFIRM Clinical Trial (NCT03421197) Methodology
-
Study Design: A Phase IIb, randomized, double-blind, placebo-controlled, multicenter study conducted at approximately 75 sites in the United States.
-
Patient Population: Adults (≥18 years) with a diagnosis of stable, moderate-to-severe plaque psoriasis for at least 6 months. Severity was defined by a Psoriasis Area and Severity Index (PASI) score of ≥12, an Investigator's Global Assessment (IGA) score of ≥3 (moderate or severe), and body surface area (BSA) involvement of ≥10%.
-
Randomization and Blinding: 426 patients were randomized in a 1:1:1:1 ratio to one of four treatment arms: this compound 400 mg once daily (QD), 400 mg twice daily (BID), 600 mg BID, or placebo BID. Both patients and investigators were blinded to the treatment allocation.
-
Treatment Period: The study duration was 24 weeks of treatment, followed by a 1-week safety follow-up.
-
Key Inclusion Criteria:
-
Adults aged 18 years or older.
-
Stable moderate-to-severe plaque psoriasis for at least 6 months.
-
PASI score ≥ 12, IGA score ≥ 3, and BSA involvement ≥ 10%.
-
Candidate for systemic therapy or phototherapy.
-
-
Key Exclusion Criteria:
-
Failure of ≥ 3 systemic therapies.
-
Receipt of other psoriasis treatments within specified washout periods.
-
Certain laboratory abnormalities at screening.
-
-
Efficacy Assessments:
-
Co-primary endpoints (at Week 24):
-
Proportion of patients achieving at least a 75% reduction in PASI score from baseline (PASI 75).
-
Proportion of patients achieving an IGA score of 0 (clear) or 1 (almost clear) with at least a 2-point reduction from baseline.
-
-
Secondary endpoints: Included assessments of PASI 50 and PASI 90, Nail Psoriasis Severity Index (NAPSI), Psoriasis Scalp Severity Index (PSSI), and Dermatology Life Quality Index (DLQI).
-
-
Safety Assessments: Monitored through adverse event reporting, clinical laboratory tests (including lymphocyte counts), vital signs, and physical examinations.
-
Statistical Analysis: The primary efficacy analysis was performed on the modified intent-to-treat (mITT) population, which included all randomized patients who received at least one dose of the study drug and had at least one post-dose efficacy assessment. A logistic regression model, adjusted for treatment group, baseline body mass index, and pooled analysis center, was used. Missing data were handled using multiple imputation.
Visualizations
Signaling Pathway of Fumaric Acid Esters (including this compound)
Caption: FAE Signaling Pathway.
This compound (AFFIRM) Clinical Trial Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. jcadonline.com [jcadonline.com]
- 3. This compound (PPC-06) Extended Release Tablets in Patients with Moderate-to-Severe Plaque Psoriasis: Safety and Efficacy Results from the Randomized, Double-blind, Placebo-controlled AFFIRM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (PPC-06) Extended Release Tablets in Patients with Moderate-to-Severe Plaque Psoriasis: Safety and Efficacy Results from the Randomized, Double-blind, Placebo-controlled AFFIRM Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Tepilamide Fumarate and its Active Moiety, Monomethyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of Tepilamide Fumarate's active metabolite, Monomethyl Fumarate (MMF). As direct analytical methods for this compound are not extensively published, this guide focuses on MMF, the primary analyte of interest in pharmacokinetic and bioequivalence studies. The principles and methodologies described herein are directly applicable to the analysis of this compound and other fumaric acid esters.
Cross-validation of analytical methods is a critical step in drug development, ensuring data integrity and consistency when different analytical techniques are employed.[1] This guide presents a framework for such a comparison, supported by a synthesis of published experimental data and protocols.
Performance Characteristics: A Head-to-Head Comparison
The choice between HPLC-UV and LC-MS/MS for the analysis of Monomethyl Fumarate depends on the specific requirements of the assay, including desired sensitivity, selectivity, and the nature of the sample matrix. LC-MS/MS generally offers superior sensitivity and specificity, making it the preferred method for bioanalytical applications where low concentrations are expected. HPLC-UV, being a more accessible and cost-effective technique, is well-suited for the analysis of bulk drug substances and pharmaceutical dosage forms.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | > 0.99 |
| Accuracy (% Recovery) | 99.65% to 101.64% (for DMF) | 90.1% to 111.1% |
| Precision (%RSD) | < 2% | < 15% |
| Limit of Quantification (LOQ) | ~1 µg/mL (for DMF) | 2 to 25 ng/mL |
| Selectivity | Good, but potential for interference from matrix components. | Excellent, high selectivity due to mass-based detection. |
| Application | Quality control of bulk drug and dosage forms. | Bioanalysis of plasma and other biological matrices, pharmacokinetic studies. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following protocols are synthesized from published methods for MMF and related fumaric acid esters.
HPLC-UV Method for Dimethyl Fumarate and Monomethyl Fumarate
This method is adapted from procedures for the analysis of Dimethyl Fumarate (DMF) and its related substances, including MMF.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of 70:30 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[2]
-
Sample Preparation (for drug substance): Accurately weigh and dissolve the sample in the mobile phase to achieve a known concentration.
-
Standard Preparation: Prepare a stock solution of MMF reference standard in the mobile phase and dilute to create a series of calibration standards.
LC-MS/MS Method for Monomethyl Fumarate in Human Plasma
This protocol is a representative example for the bioanalysis of MMF.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
A gradient elution is typically used.
-
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
MMF: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined during method development.
-
Internal Standard (e.g., MMF-d3): Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined during method development.
-
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
Cross-Validation Workflow
The cross-validation of two analytical methods involves analyzing the same set of samples with both techniques and comparing the results. The acceptance criteria for the comparison should be pre-defined in a validation protocol.
Caption: Cross-validation workflow for HPLC-UV and LC-MS/MS methods.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the analytical processes.
HPLC-UV Experimental Workflow
Caption: HPLC-UV experimental workflow for MMF analysis.
LC-MS/MS Experimental Workflow
Caption: LC-MS/MS experimental workflow for MMF bioanalysis.
References
Tepilamide Fumarate Demonstrates Superior Antiviral Potentiation Compared to Dimethyl Fumarate in Preclinical Models
FOR IMMEDIATE RELEASE
OTTAWA, Ontario – A recent study has highlighted the potential of Tepilamide fumarate (TPF) as a potent enhancer of oncolytic virotherapy, demonstrating superior efficacy in sensitizing cancer cells to viral infection when compared to its analog, Dimethyl fumarate (DMF). The research provides compelling preclinical data for researchers, scientists, and drug development professionals, suggesting TPF could play a significant role in advancing virus-based cancer treatments.
The study reveals that TPF, a compound currently in clinical trials for moderate-to-severe plaque psoriasis, significantly boosts the effectiveness of oncolytic viruses like vesicular stomatitis virus (VSVΔ51) in killing cancer cells.[1][2][3] The mechanism behind this potentiation lies in TPF's ability to downregulate the type 1 interferon (IFN) pathway, a key component of the innate immune system that cancer cells use to resist viral infection.[1][2]
Comparative Efficacy: this compound vs. Dimethyl Fumarate
In a head-to-head comparison, TPF consistently outperformed DMF in enhancing viral infection and subsequent cancer cell death in various cancer cell lines. The superior effect of TPF was observed in both in vitro and ex vivo models.
Table 1: In Vitro Antiviral Potentiation in 786-0 Renal Carcinoma Cells
| Treatment | Concentration (µM) | Virus | MOI | Outcome Measure | Result |
| This compound (TPF) | 100, 150 | VSVΔ51-GFP | 0.05 | GFP Positive Cells | Significant increase compared to control |
| Dimethyl Fumarate (DMF) | 100, 150 | VSVΔ51-GFP | 0.05 | GFP Positive Cells | Increase compared to control, but less than TPF |
| This compound (TPF) | 150 | VSVΔ51 | 0.05 | Viral Titer (pfu/mL) | ~1.5 x 107 |
| Dimethyl Fumarate (DMF) | 150 | VSVΔ51 | 0.05 | Viral Titer (pfu/mL) | ~5 x 106 |
Table 2: In Vitro Antiviral Potentiation in CT26.wt Colon Carcinoma Cells
| Treatment | Concentration (µM) | Virus | MOI | Outcome Measure | Result |
| This compound (TPF) | 100, 150 | VSVΔ51-GFP | 0.05 | GFP Positive Cells | Significant increase compared to control |
| Dimethyl Fumarate (DMF) | 100, 150 | VSVΔ51-GFP | 0.05 | GFP Positive Cells | Increase compared to control, but less than TPF |
Mechanism of Action: Inhibition of the Type 1 Interferon Pathway
The study elucidated that TPF's mechanism of action is similar to DMF, involving the inhibition of the NF-κB signaling pathway. By preventing the nuclear translocation of NF-κB, TPF effectively downregulates the expression of key antiviral and pro-inflammatory genes, such as IFN-β, MX2, and IL6. This creates a more permissive environment for the oncolytic virus to replicate within the cancer cells and exert its therapeutic effect.
Caption: TPF inhibits the NF-κB signaling pathway.
Broader Implications for Viral-Based Therapies
Beyond oncolytic virotherapy, the research indicates that TPF can enhance the transduction efficiency of various gene therapy vectors, including lentivirus, adenovirus type 5, and adeno-associated virus type 2. This suggests a broader applicability of TPF in improving the efficacy of gene-based treatments.
Experimental Protocols
In Vitro Viral Infection and Quantification
-
Cell Lines: 786-0 (human renal cell carcinoma) and CT26.wt (murine colon carcinoma) were used.
-
Pre-treatment: Cells were pre-treated with this compound (100 µM and 150 µM) or Dimethyl fumarate (100 µM and 150 µM) for 4 hours.
-
Infection: Cells were infected with VSVΔ51 expressing Green Fluorescent Protein (VSVΔ51-GFP) at a Multiplicity of Infection (MOI) of 0.05.
-
Quantification of Infection: GFP-positive cells were counted 24 hours post-infection.
-
Viral Titer Quantification: Supernatants were collected 24 hours post-infection, and viral titers were determined by a standard plaque assay.
Metabolic Viability Assay
-
Cell viability was assessed using a Resazurin-based assay 24 hours post-infection to determine the cytotoxic effects of the combination therapy.
Quantitative Real-Time PCR (RT-qPCR)
-
786-0 cells were pre-treated with TPF (150 µM) for 4 hours and then infected with VSVΔ51 (MOI 0.05).
-
RNA was extracted 24 hours post-infection.
-
mRNA levels of IFN-β, MX2, and IL6 were quantified by RT-qPCR to assess the downregulation of the interferon pathway.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Supernatants from infected 786-0 cells (treated as in the RT-qPCR protocol) were collected 24 hours post-infection.
-
The concentration of secreted IFN-β was measured by ELISA.
Immunofluorescence for NF-κB Nuclear Translocation
-
786-0 cells were pre-treated with TPF (150 µM) for 4 hours and then infected with VSVΔ51 (MOI 1) for 6 hours.
-
Cells were fixed and immunostained for NF-κB and nuclei (DAPI) to visualize the subcellular localization of NF-κB.
Caption: In vitro experimental workflow.
Conclusion
The findings position this compound as a promising candidate for enhancing the efficacy of oncolytic viruses and potentially other viral-based gene therapies. Its superior performance over Dimethyl fumarate in preclinical models warrants further investigation to translate these promising results into clinical applications for cancer treatment. Researchers in the field of virotherapy and gene therapy are encouraged to consider the potential of TPF in their ongoing and future studies.
References
Validating the Downstream Targets of Tepilamide Fumarate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tepilamide fumarate (TPF), an investigational small molecule drug, is a prodrug of monomethyl fumarate (MMF) and an analog of dimethyl fumarate (DMF).[1] Its therapeutic potential is primarily attributed to its modulation of key signaling pathways involved in inflammation and oxidative stress. This guide provides a comparative analysis of this compound's effects on its downstream targets, supported by experimental data and detailed protocols to aid in the validation and further investigation of its mechanism of action.
Comparison of In Vitro Efficacy: this compound vs. Dimethyl Fumarate
This compound has been shown to be more potent than its analog, dimethyl fumarate (DMF), in modulating key inflammatory pathways in vitro. The following table summarizes the comparative efficacy of this compound and DMF in the context of oncolytic virotherapy, where downregulation of the interferon (IFN) and NF-κB pathways is beneficial.
| Target Pathway | Experiment | Cell Line | Outcome Measure | This compound (150 µM) | Dimethyl Fumarate (150 µM) | Reference |
| Interferon (IFN) Pathway | RT-qPCR | 786-0 | IFN-β mRNA expression | Significantly greater downregulation | Significant downregulation | [2] |
| ELISA | 786-0 | IFN-β protein secretion | Significantly greater reduction | Significant reduction | [2] | |
| NF-κB Pathway | Immunofluorescence | 786-0 | Inhibition of NF-κB p65 nuclear translocation | Potent inhibition | Inhibition | [2] |
Clinical Efficacy in Plaque Psoriasis: The AFFIRM Study
The Phase IIb AFFIRM clinical trial evaluated the efficacy and safety of this compound in patients with moderate-to-severe plaque psoriasis. The co-primary endpoints were the proportion of patients achieving at least a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) and an Investigator's Global Assessment (IGA) score of clear or almost clear (0 or 1) at week 24.[3]
| Treatment Group | PASI 75 Response Rate (%) | IGA Success Rate (%) | Reference |
| This compound 400 mg QD | 39.7 | 35.7 | |
| This compound 400 mg BID | 47.2 | 41.4 | |
| This compound 600 mg BID | 44.3 | 44.4 | |
| Placebo | 20.0 | 22.0 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and the general experimental workflows for validating its downstream targets.
Caption: this compound Signaling Pathways.
Caption: Experimental Workflow for Target Validation.
Experimental Protocols
The following are representative protocols for key experiments used to validate the downstream targets of this compound.
Protocol 1: Nrf2 Pathway Activation - RT-qPCR for Target Gene Expression
This protocol details the quantification of mRNA levels of Nrf2 and its downstream target genes (e.g., NQO1, HO-1).
-
Cell Culture and Treatment:
-
Plate appropriate cells (e.g., human keratinocytes) in 6-well plates and culture overnight.
-
Treat cells with varying concentrations of this compound, a positive control (e.g., DMF or sulforaphane), and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for target genes (NQO1, HO-1) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform qPCR using a real-time PCR system. Cycling conditions: 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s.
-
Analyze data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Protocol 2: NF-κB Pathway Inhibition - Immunofluorescence for p65 Nuclear Translocation
This protocol describes the visualization and quantification of the nuclear translocation of the NF-κB p65 subunit.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or primary keratinocytes) on glass coverslips in a 24-well plate.
-
Pre-treat cells with this compound or a vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α, 20 ng/mL) for 30-60 minutes.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on microscope slides.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in multiple cells using image analysis software (e.g., ImageJ). The ratio of nuclear to cytoplasmic fluorescence indicates the extent of translocation.
-
Protocol 3: Nrf2 Promoter Activity - Luciferase Reporter Assay
This protocol measures the activation of the Antioxidant Response Element (ARE), a promoter region for Nrf2 target genes.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HepG2) in a 96-well plate.
-
Transfect cells with a luciferase reporter plasmid containing ARE sequences upstream of the luciferase gene using a suitable transfection reagent. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.
-
-
Cell Treatment and Lysis:
-
After 24 hours of transfection, treat the cells with this compound, a positive control, and a vehicle control for a specified duration.
-
Lyse the cells using a passive lysis buffer.
-
-
Luminescence Measurement:
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as fold induction over the vehicle control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (PPC-06) Extended Release Tablets in Patients with Moderate-to-Severe Plaque Psoriasis: Safety and Efficacy Results from the Randomized, Double-blind, Placebo-controlled AFFIRM Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (PPC-06) Extended Release Tablets in Patients with Moderate-to-Severe Plaque Psoriasis: Safety and Efficacy Results from the Randomized, Double-blind, Placebo-controlled AFFIRM Study - PMC [pmc.ncbi.nlm.nih.gov]
Tepilamide Fumarate: A Comparative Analysis Against Standard Psoriasis Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanistic profile of Tepilamide fumarate, an emerging oral therapy for moderate-to-severe plaque psoriasis, against established standard-of-care treatments. The information is intended to support research, scientific evaluation, and drug development efforts in the field of dermatology.
Executive Summary
Psoriasis is a chronic, immune-mediated inflammatory disease characterized by well-demarcated, erythematous plaques with silvery scales. The therapeutic landscape is dominated by biologic agents targeting specific cytokines and oral therapies with broader mechanisms of action. This compound, a fumaric acid ester (FAE), represents a novel oral treatment that modulates the immune response through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This guide will objectively compare the clinical trial data and experimental protocols of this compound with those of key biologic and oral therapies, providing a comprehensive resource for evaluating its potential position in the psoriasis treatment paradigm.
Mechanism of Action: A Divergent Approach
Standard biologic therapies for psoriasis primarily target key cytokines in the inflammatory cascade, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), and the p40 or p19 subunits of Interleukin-23 (IL-23). These cytokines are central to the IL-23/Th17 axis, a critical pathway in psoriasis pathogenesis that drives keratinocyte hyperproliferation and inflammation.[1]
In contrast, this compound, a prodrug of monomethyl fumarate (MMF), operates through a distinct mechanism.[1] Its primary target is the Nrf2 transcription factor, a key regulator of cellular antioxidant and anti-inflammatory responses.[2][3] Activation of the Nrf2 pathway is thought to shift the T-cell response from a pro-inflammatory Th1/Th17 phenotype towards a more regulated Th2 phenotype.
Caption: Overview of key psoriasis signaling pathways and points of therapeutic intervention.
Clinical Efficacy: A Comparative Look at PASI Scores
The Psoriasis Area and Severity Index (PASI) is a widely used measure to assess the severity of psoriasis. A 75%, 90%, or 100% reduction in PASI score from baseline (PASI 75, PASI 90, and PASI 100, respectively) are common endpoints in clinical trials.
The following tables summarize the efficacy of this compound from its Phase IIb AFFIRM trial and compares it to the pivotal trial data of several standard psoriasis treatments.
Table 1: Efficacy of this compound (AFFIRM Trial)
| Treatment Group | PASI 75 Response Rate at Week 24 |
| This compound 400 mg QD | 39.7% |
| This compound 400 mg BID | 47.2% |
| This compound 600 mg BID | 44.3% |
| Placebo | 20.0% |
Source: Mrowietz U, et al. J Clin Aesthet Dermatol. 2022.
Table 2: Comparative Efficacy of Standard Psoriasis Treatments (Pivotal Trials)
| Drug Class | Drug | Trial(s) | PASI 75 Response Rate (Week) | PASI 90 Response Rate (Week) | PASI 100 Response Rate (Week) |
| Oral | Apremilast | ESTEEM 1 | 33.1% (16) | - | - |
| Deucravacitinib | POETYK PSO-1 | 58.4% (16) | - | - | |
| TNF-α Inhibitor | Adalimumab | REVEAL | 71% (16) | 45% (16) | - |
| IL-12/23 Inhibitor | Ustekinumab | PHOENIX 1 | 66.7% (45mg), 75.7% (90mg) (12) | - | - |
| IL-17 Inhibitors | Secukinumab | ERASURE | 81.6% (300mg) (12) | - | 29% (300mg) (12) |
| Ixekizumab | UNCOVER-2 & 3 | ~90% (12) | ~70% (12) | ~40% (12) | |
| IL-23 Inhibitors | Guselkumab | VOYAGE 2 | 91.2% (16) | 70.0% (16) | - |
| Risankizumab | ultIMMa-1 & 2 | - | 75% (16) | 47% (16) |
Note: Data is sourced from respective pivotal clinical trial publications. Direct comparison between trials should be made with caution due to differences in study design, patient populations, and baseline characteristics.
Experimental Protocols: A Glimpse into the Clinical Trials
Understanding the methodologies of the clinical trials is crucial for interpreting the efficacy and safety data. Below is a summary of the experimental protocols for the key trials cited.
Caption: Generalized workflow of pivotal clinical trials for psoriasis treatments.
This compound: AFFIRM Study
-
Phase: IIb, Randomized, Double-Blind, Placebo-Controlled, Multicenter Study.
-
Patient Population: Adults with moderate-to-severe plaque psoriasis.
-
Intervention: Patients were randomized to receive this compound 400 mg once daily (QD), 400 mg twice daily (BID), 600 mg BID, or placebo for 24 weeks.
-
Primary Endpoints: The proportion of patients achieving at least a 75% reduction in the Psoriasis Area and Severity Index (PASI-75) and an Investigator's Global Assessment (IGA) of clear or almost clear at week 24.
Standard Biologic and Oral Therapies: General Protocol of Pivotal Trials
-
Phase: III, Randomized, Double-Blind, Placebo- and/or Active Comparator-Controlled, Multicenter Studies.
-
Patient Population: Adults with moderate-to-severe plaque psoriasis, typically defined by a PASI score ≥12, body surface area (BSA) involvement ≥10%, and a static Physician's Global Assessment (sPGA) of moderate or severe.
-
Intervention: Patients are randomized to receive the investigational biologic or oral agent, a placebo, and/or an active comparator (e.g., etanercept, adalimumab, ustekinumab) for an induction period (typically 12 to 16 weeks).
-
Primary Endpoints: The proportion of patients achieving PASI 75 and/or PASI 90, and an sPGA score of 0 (clear) or 1 (almost clear) at the end of the induction period.
Safety and Tolerability
This compound: The most common treatment-emergent adverse events reported in the AFFIRM study were gastrointestinal intolerance (e.g., diarrhea, nausea), infections, and decreased lymphocyte counts.
Standard Therapies:
-
Oral Therapies (Apremilast, Deucravacitinib): Common side effects include diarrhea, nausea, and headache.
-
Biologics (TNF-α, IL-17, IL-23 inhibitors): The primary safety concern is an increased risk of infections, particularly upper respiratory tract infections. Injection-site reactions are also common. Each class of biologics carries its own specific safety considerations that should be reviewed in detail.
Conclusion
This compound demonstrates a positive response in patients with moderate-to-severe plaque psoriasis through a novel mechanism of action centered on the Nrf2 pathway. While its efficacy, as measured by PASI 75 in the Phase IIb AFFIRM trial, appears more modest than the high rates achieved by several injectable biologic agents in their pivotal Phase III trials, it offers the convenience of an oral administration route. Further long-term data from Phase III trials will be essential to fully delineate the efficacy, safety, and ultimate position of this compound in the comprehensive management of psoriasis. This guide provides a foundational comparison to aid researchers and drug development professionals in their ongoing evaluation of this and other emerging psoriasis therapies.
References
In Vivo Validation of Tepilamide Fumarate's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tepilamide fumarate's in vivo performance with alternative psoriasis treatments, supported by experimental data. This compound, a novel fumaric acid ester (FAE), acts as a prodrug of monomethyl fumarate (MMF), the active metabolite responsible for its therapeutic effects.[1] Its mechanism of action is understood to be similar to other fumarates like dimethyl fumarate (DMF), primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[2][3]
Comparative Efficacy of this compound and Alternatives
The following tables summarize the in vivo efficacy of this compound and other key psoriasis treatments based on data from clinical trials. It is important to note that these results are from separate studies and not from head-to-head comparisons, which presents a limitation in direct comparison.
Fumaric Acid Esters
| Treatment | Trial | Primary Endpoint | Efficacy |
| This compound (400 mg BID) | AFFIRM (Phase IIb)[4] | PASI 75 at Week 24 | 47.2% |
| This compound (600 mg BID) | AFFIRM (Phase IIb)[4] | PASI 75 at Week 24 | 44.3% |
| Dimethyl fumarate (DMF) | DIMESKIN-2 (Phase IIIb) | PASI 75 at Week 52 | 87.7% |
| Dimethyl fumarate (DMF) | Real-world study | PASI 75 at Week 48 | 22.73% |
Biologic Therapies
| Treatment Class | Representative Drug(s) | Primary Endpoint | Efficacy |
| TNF-alpha Inhibitors | Adalimumab, Etanercept, Infliximab | PASI 75 | ~70-80% |
| IL-17 Inhibitors | Secukinumab, Ixekizumab, Brodalumab | PASI 75/90 | >80% for PASI 75, >50% for PASI 90 |
| IL-23 Inhibitors | Guselkumab, Risankizumab, Tildrakizumab | PASI 90 | >70% |
Oral Small Molecules
| Treatment Class | Representative Drug(s) | Primary Endpoint | Efficacy |
| JAK Inhibitors | Tofacitinib (10mg BID) | PASI 75 at Week 12 | 63% |
| JAK Inhibitors | Baricitinib (10mg QD) | PASI 75 at Week 12 | 54.1% |
In Vivo Experimental Protocols
The following are detailed methodologies for key experiments relevant to the in vivo validation of this compound's mechanism of action.
Imiquimod-Induced Psoriasis Mouse Model
This is a widely used animal model to study psoriasis-like skin inflammation and to evaluate the efficacy of therapeutic agents.
Protocol:
-
Animal Model: Female C57BL/6 or BALB/c mice are typically used.
-
Induction of Psoriasis: A daily topical application of 62.5 mg of 5% imiquimod cream is applied to the shaved back and right ear of the mice for 5-8 consecutive days.
-
Treatment Administration: this compound or other test compounds are administered orally (e.g., via gavage) or topically, starting either prophylactically from day 0 or therapeutically after the onset of skin inflammation (e.g., day 2).
-
Efficacy Assessment:
-
Psoriasis Area and Severity Index (PASI): Skin redness (erythema), scaling, and thickness are scored daily or at the end of the experiment using a modified PASI scoring system (0-4 or 0-3 scale for each parameter).
-
Skin and Ear Thickness: Calipers are used to measure the thickness of the back skin and ear.
-
-
Mechanism of Action Analysis (at study termination):
-
Histology: Skin biopsies are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis), parakeratosis, and immune cell infiltration.
-
Immunohistochemistry/Immunofluorescence: Staining for markers of proliferation (e.g., Ki67) and immune cell populations (e.g., CD4+, CD8+ T cells, neutrophils) is performed on skin sections.
-
Cytokine Analysis: Skin homogenates or serum samples are analyzed for the levels of pro-inflammatory cytokines such as TNF-α, IL-17, and IL-23 using ELISA or multiplex assays.
-
Gene Expression Analysis: RNA is extracted from skin tissue to quantify the expression of genes related to the Nrf2 (e.g., NQO1, HO-1) and NF-κB (e.g., TNF-α, IL-6) pathways via RT-qPCR.
-
In Vivo Nrf2 Pathway Activation Assay
Protocol:
-
Animal Model and Treatment: Utilize the imiquimod-induced psoriasis model as described above, with a treatment group receiving this compound.
-
Tissue Collection: At the end of the treatment period, skin and other relevant tissues (e.g., liver) are harvested.
-
Western Blot Analysis:
-
Nuclear and cytoplasmic protein fractions are isolated from the tissue homogenates.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against Nrf2, Keap1, and downstream targets like HO-1 and NQO1.
-
An increased ratio of nuclear to cytoplasmic Nrf2 and increased expression of HO-1 and NQO1 would indicate Nrf2 pathway activation.
-
-
Immunohistochemistry: Skin sections are stained for the nuclear translocation of Nrf2. An increase in nuclear Nrf2 staining in keratinocytes and immune cells in the this compound-treated group compared to the vehicle group would confirm in situ activation.
In Vivo NF-κB Pathway Inhibition Assay
Protocol:
-
Animal Model and Treatment: Employ the imiquimod-induced psoriasis model with a this compound treatment arm.
-
Tissue Collection: Skin tissue is collected at the termination of the study.
-
Western Blot Analysis:
-
Nuclear and cytoplasmic protein extracts are prepared.
-
Western blotting is performed using antibodies against total and phosphorylated forms of IκBα and the p65 subunit of NF-κB.
-
A decrease in the phosphorylation of IκBα and p65, and a reduced level of nuclear p65 in the this compound-treated group would indicate NF-κB pathway inhibition.
-
-
Immunohistochemistry: Skin sections are stained for the nuclear localization of the p65 subunit of NF-κB. A reduction in nuclear p65 staining in the this compound-treated animals compared to controls would demonstrate inhibition of NF-κB translocation.
Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its in vivo validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (PPC-06) Extended Release Tablets in Patients with Moderate-to-Severe Plaque Psoriasis: Safety and Efficacy Results from the Randomized, Double-blind, Placebo-controlled AFFIRM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fumarates improve psoriasis and multiple sclerosis by inducing type II dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tepilamide Fumarate and Other Nrf2 Activators for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, making it a critical therapeutic target for a multitude of diseases characterized by oxidative stress. A diverse array of both natural and synthetic compounds have been identified as Nrf2 activators, each exhibiting distinct mechanisms of action and varying potencies. This guide provides an objective comparison of Tepilamide Fumarate, a novel Nrf2 activator, with other well-established activators, supported by experimental data to aid in research and development decisions.
Mechanism of Action: The Keap1-Nrf2 Pathway
Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. Nrf2 activators, typically electrophilic compounds, react with specific cysteine residues on Keap1. This interaction induces a conformational change in Keap1, disrupting the Keap1-Nrf2 binding and inhibiting Nrf2 degradation. Consequently, stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to the transcription of a battery of cytoprotective and antioxidant enzymes.
Figure 1: Simplified Nrf2 signaling pathway and the mechanism of action of Nrf2 activators.
Quantitative Comparison of Nrf2 Activators
The potency of Nrf2 activators is typically quantified by their half-maximal effective concentration (EC50) for inducing Nrf2-dependent gene expression or other downstream effects. Direct head-to-head comparisons in a single standardized assay are ideal for accurate assessment. The following table summarizes available data from various sources to provide a comparative perspective. It is important to note that experimental conditions, such as cell lines and assay methods, can significantly influence these values.
| Compound | Active Form | Class | EC50 (µM) for Nrf2 Activation | Cell Line/System | Reference |
| This compound | Monomethyl Fumarate (MMF) | Fumarate | Data not available in a direct comparative study | - | - |
| Dimethyl Fumarate (DMF) | Monomethyl Fumarate (MMF) | Fumarate | Less potent than Bardoxolone methyl and Sulforaphane | Human Microvascular Endothelial Cells (HMEC-1) | [1] |
| Monomethyl Fumarate (MMF) | - | Fumarate | Less potent than DMF in vitro | Various | [2] |
| Sulforaphane | - | Isothiocyanate | More potent than DMF. Most potent in inducing nuclear translocation vs. Wogonin, Oltipraz, and DMF | Human Microvascular Endothelial Cells (HMEC-1), THP-1-derived macrophages | [1][3] |
| Bardoxolone Methyl | - | Triterpenoid | Most potent inducer of Nrf2 nuclear translocation vs. DMF and Sulforaphane | Human Microvascular Endothelial Cells (HMEC-1) | [1] |
| Oltipraz | - | Dithiolethione | - | THP-1-derived macrophages | |
| Celastrol | - | Triterpenoid | 0.37 ± 0.022 | HCV subgenomic replicon system |
Experimental Protocols
Accurate and reproducible assessment of Nrf2 activation is crucial for the comparative evaluation of novel compounds. Below are detailed methodologies for key experiments commonly employed in this field.
ARE-Luciferase Reporter Gene Assay
This assay is a primary screening method to quantify the transcriptional activity of Nrf2 in a high-throughput manner.
a. Cell Culture and Transfection:
-
Seed human embryonic kidney (HEK293T) cells or another suitable cell line in a 96-well plate at a density of 2 x 10^4 cells per well.
-
Allow cells to adhere overnight.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple copies of the Antioxidant Response Element (ARE) and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Incubate for 24 hours post-transfection.
b. Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound, Dimethyl Fumarate, Sulforaphane, etc.) and a positive control (e.g., tert-Butylhydroquinone) in the appropriate cell culture medium.
-
Replace the medium in the transfected wells with the medium containing the test compounds.
-
Incubate for an additional 18-24 hours.
c. Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Calculate the fold induction of ARE-luciferase activity relative to the vehicle-treated control.
-
Determine the EC50 value by plotting the fold induction against the compound concentration and fitting the data to a dose-response curve.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This method measures the mRNA expression levels of well-established Nrf2 target genes, such as NAD(P)H quinone oxidoreductase 1 (NQO1), Heme oxygenase-1 (HMOX1), and glutamate-cysteine ligase catalytic subunit (GCLC).
a. Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., human hepatoma HepG2 cells) in 6-well plates and allow them to reach 70-80% confluency.
-
Treat the cells with the desired concentrations of the Nrf2 activators or a vehicle control for a predetermined time (e.g., 6, 12, or 24 hours).
b. RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess the purity and concentration of the RNA using a spectrophotometer.
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
c. qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH or ACTB), and the diluted cDNA template.
-
Perform the qPCR reaction in a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Keap1-Nrf2 Protein-Protein Interaction (PPI) Assay
This biochemical assay directly measures the ability of a compound to inhibit the interaction between Keap1 and Nrf2.
a. Assay Principle: This assay often utilizes Fluorescence Polarization (FP). A fluorescently labeled peptide derived from the Nrf2 protein (containing the Keap1-binding motif) is used as a probe. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger Keap1 protein, its tumbling is restricted, leading to an increase in fluorescence polarization. A compound that inhibits the Keap1-Nrf2 interaction will displace the fluorescent probe from Keap1, causing a decrease in fluorescence polarization.
b. Protocol Outline:
-
In a microplate, combine recombinant human Keap1 protein and the fluorescently labeled Nrf2 peptide in an appropriate assay buffer.
-
Add serial dilutions of the test compounds.
-
Incubate the mixture at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
Calculate the percentage of inhibition of the Keap1-Nrf2 interaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Figure 2: A typical experimental workflow for the screening and validation of Nrf2 activators.
Concluding Remarks
This compound, as a prodrug of monomethyl fumarate, represents a promising therapeutic agent targeting the Nrf2 pathway. While direct comparative in vitro potency data with other Nrf2 activators is still emerging, its clinical efficacy in psoriasis suggests significant biological activity. The existing literature indicates a hierarchy of potency among established Nrf2 activators, with triterpenoids like bardoxolone methyl demonstrating high potency, followed by isothiocyanates such as sulforaphane, and then fumarates like dimethyl fumarate. Further head-to-head studies employing standardized assays are warranted to precisely position this compound and its active metabolite, monomethyl fumarate, within this landscape. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting such comparative analyses, which are essential for the rational design and development of next-generation Nrf2-based therapeutics.
References
- 1. Bardoxolone Methyl Displays Detrimental Effects on Endothelial Bioenergetics, Suppresses Endothelial ET-1 Release, and Increases Endothelial Permeability in Human Microvascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in understanding NRF2 as a druggable target: development of pro-electrophilic and non-covalent NRF2 activators to overcome systemic side effects of electrophilic drugs like dimethyl fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effectiveness of 4 natural and chemical activators of Nrf2 on inflammation, oxidative stress, macrophage polarization, and bactericidal activity in an in vitro macrophage infection model - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Tepilamide fumarate's performance against industry standards
For Immediate Release
This guide provides a comprehensive performance comparison of Tepilamide fumarate, an investigational oral fumaric acid ester, against established industry standards for the treatment of moderate-to-severe plaque psoriasis. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Executive Summary
This compound (formerly PPC-06) is a novel, extended-release oral tablet that acts as a prodrug of monomethyl fumarate (MMF).[1] It has demonstrated positive clinical responses in patients with moderate-to-severe plaque psoriasis.[2][3][4] This document summarizes the key efficacy and safety findings from the Phase IIb AFFIRM clinical trial and juxtaposes them with the performance of other widely used oral and biologic treatments for the same indication. The comparisons are based on data from separate clinical trials and do not represent head-to-head comparisons.
Comparative Efficacy Data
The following tables summarize the efficacy of this compound and industry-standard treatments for moderate-to-severe plaque psoriasis. The primary efficacy endpoint for comparison is the proportion of patients achieving at least a 75% reduction in the Psoriasis Area and Severity Index (PASI-75) from baseline.
Table 1: Efficacy of this compound in Moderate-to-Severe Plaque Psoriasis (AFFIRM Study) [2]
| Treatment Group | Dosage | PASI-75 Response Rate (Week 24) | IGA Success (Clear or Almost Clear) Rate (Week 24) |
| This compound | 400 mg QD | 39.7% | 35.7% |
| This compound | 400 mg BID | 47.2% | 41.4% |
| This compound | 600 mg BID | 44.3% | 44.4% |
| Placebo | - | 20.0% | 22.0% |
Table 2: Efficacy of Industry Standard Oral and Biologic Treatments for Moderate-to-Severe Plaque Psoriasis
| Drug | Drug Class | PASI-75 Response Rate | Trial Duration |
| Apremilast | PDE4 Inhibitor | 29% - 41% | 16 weeks |
| Etanercept | TNF-α Inhibitor | 49% (50mg twice weekly) | 12 weeks |
| Adalimumab | TNF-α Inhibitor | 71% | 16 weeks |
Safety and Tolerability Profile
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) with this compound (AFFIRM Study)
| Adverse Event | This compound (All Doses) | Placebo |
| Gastrointestinal Intolerance (Diarrhea, Nausea, Abdominal Pain) | 20% - 42% | Not specified |
| Infection | 6% - 18% | Not specified |
| Decreased Lymphocyte Count | 4% - 9% | Not specified |
Mechanism of Action: Signaling Pathways
This compound is a prodrug that is rapidly hydrolyzed to monomethyl fumarate (MMF). MMF is known to exert its immunomodulatory effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
Caption: this compound's mechanism of action.
Experimental Protocols
Psoriasis Area and Severity Index (PASI) Assessment
The Psoriasis Area and Severity Index (PASI) is a quantitative rating scale used to measure the severity of psoriasis. The score is a composite of the severity of erythema, induration, and desquamation, and the percentage of body surface area affected in four regions: head, trunk, upper extremities, and lower extremities.
Methodology:
-
Body Region Assessment: The body is divided into four regions: head (10% of body surface area), upper extremities (20%), trunk (30%), and lower extremities (40%).
-
Severity Assessment: For each region, the severity of three clinical signs (erythema, induration, and desquamation) is assessed on a 5-point scale from 0 (none) to 4 (very severe).
-
Area Assessment: The percentage of skin area affected by psoriasis in each region is graded on a scale of 0 to 6, where 0 is 0% involvement and 6 is 90-100% involvement.
-
Calculation: The final PASI score is calculated using a weighted formula that combines the severity and area scores for each body region. Scores range from 0 to 72, with higher scores indicating greater disease severity. A PASI-75 response indicates a 75% or greater reduction in the baseline PASI score.
Investigator's Global Assessment (IGA)
The Investigator's Global Assessment (IGA) is a static, 5-point scale used by clinicians to assess the overall severity of a patient's psoriasis at a given time point.
Methodology:
-
Overall Assessment: The investigator makes a global assessment of the patient's psoriasis, considering the average erythema, induration, and scaling of all psoriatic lesions.
-
Scoring: The severity is rated on a 5-point scale: 0 (clear), 1 (almost clear), 2 (mild), 3 (moderate), and 4 (severe).
-
Treatment Success: In many clinical trials, "treatment success" is defined as achieving a score of 0 or 1.
NF-κB Nuclear Translocation Assay (General Protocol)
This assay is used to determine the effect of a compound on the activation of the NF-κB signaling pathway by measuring the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
Caption: General workflow for an NF-κB translocation assay.
Nrf2 Activation Assay (General Protocol)
This assay quantifies the activation of the Nrf2 pathway by measuring the expression of Nrf2-regulated antioxidant response element (ARE)-driven reporter genes or by detecting the nuclear accumulation of Nrf2 protein.
Caption: General workflows for Nrf2 activation assays.
References
Independent Verification of Tepilamide Fumarate Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tepilamide fumarate with its primary alternative, Dimethyl fumarate (DMF), for the treatment of moderate-to-severe plaque psoriasis. The information is based on published clinical trial data and preclinical research to facilitate independent verification and inform drug development strategies.
Executive Summary
This compound is an oral fumaric acid ester (FAE) that acts as a prodrug of monomethyl fumarate (MMF), the same active metabolite as Dimethyl fumarate (DMF). Clinical trial data from the Phase IIb AFFIRM study demonstrates the efficacy and safety of this compound in treating moderate-to-severe plaque psoriasis. While no direct head-to-head trials with DMF have been identified, this guide compiles and compares the available data from independent studies to offer a comprehensive overview of their respective clinical profiles. Both drugs share a common mechanism of action centered on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, leading to immunomodulatory and anti-inflammatory effects.
Quantitative Data Comparison
The following tables summarize the key efficacy and safety data from clinical trials of this compound and Dimethyl fumarate in patients with moderate-to-severe plaque psoriasis. It is important to note that this data is derived from separate studies and not from a direct head-to-head comparison.
Table 1: Efficacy of this compound vs. Dimethyl Fumarate in Plaque Psoriasis
| Drug | Study | Dosage | PASI-75 Response Rate | IGA Success Rate (Clear or Almost Clear) |
| This compound | AFFIRM (Phase IIb) | 400 mg QD | 39.7% | 35.7% |
| 400 mg BID | 47.2% | 41.4% | ||
| 600 mg BID | 44.3% | 44.4% | ||
| Placebo | 20.0% | 22.0% | ||
| Dimethyl fumarate | Phase III | Titrated up to 240 mg TID | 37.5% | 33.0% (Physician's Global Assessment) |
| Placebo | Not Reported | Not Reported |
Data for Dimethyl fumarate is from a 16-week study, while the AFFIRM study for this compound was 24 weeks.
Table 2: Safety Profile of this compound vs. Dimethyl Fumarate
| Adverse Event | This compound (AFFIRM Study) | Dimethyl fumarate (Various Studies) |
| Gastrointestinal Intolerance | 20% - 42% | 56% - 63% |
| Flushing | ≤ 2% | 16% - 31% |
| Infection | 6% - 18% | Not specified in compiled data |
| Decreased Lymphocyte Count | 4% - 9% | Not specified in compiled data |
| Any Treatment-Emergent Adverse Event | 50% - 66% | 69% - 84% |
| Placebo (Any TEAE) | 48% | Not specified in compiled data |
Experimental Protocols
The clinical and preclinical findings for this compound and Dimethyl fumarate are based on the following standard experimental methodologies.
Clinical Trial Design (AFFIRM Study for this compound)
-
Study Type: Phase IIb, Randomized, Double-Blind, Placebo-Controlled, Multicenter Study.
-
Patient Population: Adults with stable, moderate-to-severe plaque psoriasis for at least 6 months, with a Psoriasis Area and Severity Index (PASI) score of ≥12, body surface area (BSA) involvement of ≥10%, and an Investigator's Global Assessment (IGA) score of ≥3.
-
Intervention: Patients were randomized to receive this compound (400 mg once daily, 400 mg twice daily, or 600 mg twice daily) or a placebo for 24 weeks.
-
Primary Endpoints:
-
Proportion of patients achieving at least a 75% reduction in their PASI score from baseline (PASI-75).
-
Proportion of patients achieving an IGA score of 'clear' (0) or 'almost clear' (1).
-
-
Safety Assessment: Monitoring and recording of all treatment-emergent adverse events (TEAEs).
In Vitro Mechanistic Assays
-
Nrf2 Pathway Activation:
-
Reporter Gene Assays: Cells (e.g., keratinocytes, lymphocytes) are transfected with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter. Increased luciferase activity upon treatment with MMF indicates Nrf2 activation.
-
Western Blotting: Measures the protein levels of Nrf2 in the nucleus and its downstream targets (e.g., HO-1, NQO1) in cell lysates. An increase in nuclear Nrf2 and its target proteins confirms pathway activation.
-
Quantitative PCR (qPCR): Measures the mRNA expression levels of Nrf2 target genes.
-
-
NF-κB Pathway Inhibition:
-
Reporter Gene Assays: Cells are transfected with a luciferase reporter construct driven by an NF-κB response element. A decrease in luciferase activity in the presence of an inflammatory stimulus (e.g., TNF-α) and MMF indicates NF-κB inhibition.
-
Western Blotting: Measures the levels of phosphorylated IκBα and the nuclear translocation of NF-κB subunits (e.g., p65). MMF treatment is expected to reduce IκBα phosphorylation and p65 nuclear translocation.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Measures the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8) that are downstream targets of the NF-κB pathway.
-
Signaling Pathways and Mechanisms of Action
This compound is rapidly hydrolyzed to its active metabolite, monomethyl fumarate (MMF). MMF exerts its therapeutic effects through the modulation of two key intracellular signaling pathways: the Nrf2 and NF-κB pathways.
Nrf2 Signaling Pathway Activation
MMF activates the Nrf2 pathway, a critical regulator of cellular antioxidant responses. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. MMF, being an electrophile, is thought to react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, causing it to release Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription.
Caption: Nrf2 signaling pathway activation by Monomethyl Fumarate (MMF).
NF-κB Signaling Pathway Inhibition
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. MMF is believed to inhibit this pathway, although the exact mechanism is still under investigation. One proposed mechanism is the direct inhibition of IκB kinase (IKK), which prevents the phosphorylation of IκB. Another possibility is the direct modification of NF-κB subunits, preventing their nuclear translocation or DNA binding.
Caption: NF-κB signaling pathway inhibition by Monomethyl Fumarate (MMF).
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of a drug like this compound.
Caption: General experimental workflow for drug development.
Safety Operating Guide
Navigating the Disposal of Tepilamide Fumarate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of investigational compounds like Tepilamide fumarate is a critical component of laboratory operations. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is not only a matter of regulatory compliance but also a fundamental aspect of maintaining a safe working environment and minimizing ecological impact. This guide provides essential, step-by-step information for the proper disposal of this compound, drawing upon established principles of pharmaceutical waste management and safety data for related compounds.
Core Principles of Pharmaceutical Waste Disposal
The disposal of any pharmaceutical compound, including investigational drugs like this compound, must be approached with a clear understanding of its potential hazards.[1][2] All laboratory personnel must be trained on the facility's specific waste management procedures.[1][3] The initial step in proper waste disposal is the accurate categorization of the waste stream.[2] Unused or expired investigational medications are typically considered pharmaceutical waste and must be handled in accordance with federal and local regulations, such as those set forth by the Resource Conservation and Recovery Act (RCRA).
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, it is imperative to consult the material safety data sheet (MSDS) for the specific compound or a closely related one if the exact MSDS is unavailable. For fumarate compounds, the MSDS will highlight potential hazards such as skin and respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear impervious chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary.
Step-by-Step Disposal Procedure for this compound
Given that specific disposal instructions for this compound are not publicly available, the following procedure is based on general best practices for the disposal of hazardous pharmaceutical waste in a laboratory setting.
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, clearly labeled hazardous waste container.
-
Containerization: Use a non-reactive, sealable container for collecting the waste. The container must be in good condition and compatible with the chemical properties of this compound.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound," the concentration (if applicable), and the accumulation start date.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal facility. These facilities are equipped to handle and treat chemical waste in an environmentally sound manner.
Important Considerations:
-
Do Not Dispose in Regular Trash or Drains: this compound should never be disposed of in the regular trash or poured down the drain. This can lead to environmental contamination.
-
Empty Containers: Empty containers that previously held this compound should be handled as hazardous waste unless they have been properly decontaminated.
-
Spill Cleanup: In the event of a spill, follow the procedures outlined in the safety data sheet. Generally, this involves containing the spill, absorbing the material with an inert absorbent, and collecting the contaminated material in a sealed container for disposal as hazardous waste.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes general hazard and handling information derived from safety data sheets for similar fumarate compounds, which informs the stringent disposal requirements.
| Parameter | Information | Source |
| Hazard Classification | Skin Irritant, Skin Sensitizer, Respiratory Irritant, Toxic to aquatic life with long lasting effects | |
| Personal Protective Equipment | Gloves, Protective Clothing, Eye Protection | |
| Storage Conditions | Store in a well-ventilated place. Keep container tightly closed. | |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Tepilamide fumarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Tepilamide fumarate, a novel oral fumaric acid ester.[1][2] Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Health Effects
This compound is an orally administered prodrug of monomethyl fumarate.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the closely related compound, dimethyl fumarate, indicates the following potential hazards:
-
Harmful in contact with skin (H312) [3]
-
Causes skin irritation (H315) [3]
-
May cause an allergic skin reaction (H317)
-
May cause respiratory irritation (H335)
-
Toxic to aquatic life with long-lasting effects (H411)
Long-term exposure to related compounds has shown potential for adverse effects on blood-forming organs and fetal development.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted to determine the specific PPE required for handling this compound. The following table summarizes the recommended PPE for various tasks.
| Task | Required Personal Protective Equipment |
| Handling Intact Oral Dosage Forms | At least one pair of chemotherapy-tested gloves. |
| Compounding or Handling Compromised Dosage Forms (e.g., crushing tablets, preparing solutions) | Two pairs of chemotherapy-tested gloves (meeting ASTM D6978 standard). Disposable gown resistant to hazardous drug permeability (polyethylene-coated polypropylene or similar). Eye and face protection (goggles and face shield or a full face-piece respirator). Respiratory protection (e.g., N95 respirator) if there is a risk of aerosolization. Disposable head, hair, shoe, and sleeve covers. |
| Administering Injectable Formulations (if applicable) | Two pairs of chemotherapy-tested gloves. Gown resistant to hazardous drug permeability. Face shield and mask combination. |
| Cleaning Spills | Two pairs of chemotherapy-tested gloves. Disposable gown. Eye and face protection. Respiratory protection may be required depending on the spill size and potential for aerosolization. |
| Waste Disposal | PPE as required for the handling task that generated the waste. |
Important Note: All disposable PPE should not be reused. Reusable PPE must be decontaminated and cleaned after each use.
Operational and Disposal Plans
A clear, step-by-step plan is critical for the safe handling and disposal of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a well-ventilated, designated area, away from incompatible materials.
-
Keep the container tightly closed and dry.
-
Store locked up to restrict access to authorized personnel.
2. Handling and Compounding:
-
All handling of open powders or compromised dosage forms should occur in a designated containment device, such as a Class II Biosafety Cabinet (BSC) or a compounding aseptic containment isolator (CACI), to minimize exposure.
-
Minimize dust generation and accumulation.
-
Use dedicated equipment for handling this compound. If not possible, thoroughly decontaminate shared equipment after use.
-
Wash hands thoroughly after handling, even if gloves were worn.
3. Spill Management:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE for spill cleanup.
-
Contain the spill using absorbent materials.
-
Collect spilled material using a method that avoids dust generation (e.g., wet wiping or using a HEPA-filtered vacuum).
-
Clean the spill area thoroughly with an appropriate deactivating and cleaning agent.
-
Place all cleanup materials in a sealed, properly labeled hazardous waste container.
4. Disposal:
-
Dispose of all waste, including unused product, contaminated PPE, and cleanup materials, as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound in the regular trash or sewer system to avoid environmental contamination.
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation or a rash develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if the person feels unwell. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Handling and Disposal Workflow
The following diagram illustrates the key logical relationships in the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
